molecular formula C12H16O2 B1356199 5-(4-Methylphenyl)pentanoic acid CAS No. 777-93-5

5-(4-Methylphenyl)pentanoic acid

Cat. No.: B1356199
CAS No.: 777-93-5
M. Wt: 192.25 g/mol
InChI Key: UYONRHRQXUQJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)pentanoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10-6-8-11(9-7-10)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYONRHRQXUQJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573334
Record name 5-(4-Methylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-93-5
Record name 5-(4-Methylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 5-(4-Methylphenyl)pentanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-(4-Methylphenyl)pentanoic Acid

Introduction

This compound, also known as 5-(p-tolyl)pentanoic acid, is an aromatic carboxylic acid with the chemical formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1][2] Its structure, featuring a lipophilic p-tolyl group and a hydrophilic carboxylic acid moiety, makes it a valuable intermediate in various fields of chemical research.[3] It serves as a building block in medicinal chemistry for the development of novel therapeutic agents, such as anti-inflammatory or analgesic drugs, and in materials science.[3]

This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for preparing this compound. The core of this synthesis is a two-step process that is both logical and efficient for constructing the target molecule:

  • Friedel-Crafts Acylation: Formation of a C-C bond by attaching a five-carbon acyl group to a toluene ring to create a keto-acid intermediate.

  • Carbonyl Group Reduction: Selective reduction of the newly introduced ketone functionality to a methylene group to yield the final product.

We will explore the theoretical underpinnings of each step, provide detailed experimental protocols, and discuss the rationale behind the choice of reagents and conditions. Furthermore, we will compare three distinct and field-proven methods for the critical ketone reduction step, allowing researchers to select the most appropriate pathway based on available resources and substrate compatibility.

Part 1: Synthesis of the Intermediate: 5-(4-methylphenyl)-5-oxopentanoic acid via Friedel-Crafts Acylation

The initial and most critical step in this synthesis is the creation of the carbon skeleton by attaching the pentanoic acid chain to the toluene ring. The Friedel-Crafts acylation is the premier choice for this transformation.

Principle and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the acylation of an aromatic ring with an acyl chloride or an anhydride in the presence of a strong Lewis acid catalyst.[4][5] This method is exceptionally reliable for forming aryl ketones. A key advantage over the related Friedel-Crafts alkylation is that the acylium ion intermediate does not undergo carbocation rearrangements, leading to a single, well-defined product.[6]

Causality of Experimental Choices:

  • Arene Substrate (Toluene): Toluene is selected as the starting aromatic compound. The methyl group (-CH₃) is an activating, ortho-, para- directing group. Due to steric hindrance from the methyl group, the acylation reaction will predominantly occur at the para position, leading to the desired 4-substituted product.[7]

  • Acylating Agent (Glutaric Anhydride): Glutaric anhydride is an ideal five-carbon acylating agent. As a cyclic anhydride, it is less volatile, easier to handle, and produces a keto-acid in a single step. The use of an anhydride also circumvents the generation of corrosive HCl gas that occurs when using acyl chlorides.

  • Catalyst (Aluminum Chloride, AlCl₃): Anhydrous aluminum chloride is a powerful Lewis acid required to generate the reactive electrophile.[8] It coordinates with the glutaric anhydride, facilitating the formation of a highly electrophilic acylium ion, which then attacks the electron-rich toluene ring. A stoichiometric amount of AlCl₃ is necessary, as it complexes with both the anhydride reactant and the ketone product.[5]

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves two primary stages: formation of the acylium ion electrophile, followed by the electrophilic attack on the toluene ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution A Glutaric Anhydride + AlCl₃ B Complex Formation A->B Coordination C Acylium Ion Electrophile + [AlCl₃(OOCR)]⁻ B->C Ring Opening Toluene Toluene C->Toluene Attack by π-system Sigma Sigma Complex (Resonance Stabilized) Toluene->Sigma Nucleophilic Attack Product_Complex Product-Catalyst Complex Sigma->Product_Complex Deprotonation (Restores Aromaticity) Keto_Acid 5-(4-methylphenyl)-5-oxopentanoic acid Product_Complex->Keto_Acid Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol: Synthesis of 5-(4-methylphenyl)-5-oxopentanoic acid

This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.

Materials & Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Glutaric Anhydride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl, concentrated)

  • Ice

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a trap), and a dropping funnel. Ensure all glassware is oven-dried and the system is under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (e.g., 0.22 mol). Add 150 mL of anhydrous DCM and begin stirring to form a suspension. Cool the flask in an ice-water bath to 0-5 °C.

  • Acylating Agent Addition: Dissolve glutaric anhydride (e.g., 0.1 mol) in 50 mL of anhydrous DCM and add this solution to the dropping funnel. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Toluene Addition: After the glutaric anhydride addition is complete, add toluene (e.g., 0.1 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The mixture will typically change color.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (approx. 200 g), followed by the slow addition of 50 mL of concentrated HCl to decompose the aluminum chloride complex. This step is highly exothermic and may release HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing & Drying: Combine all organic extracts and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product, 5-(4-methylphenyl)-5-oxopentanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to yield a crystalline solid.

Expected Intermediate Data
PropertyValueReference
Chemical Name5-(4-Methylphenyl)-5-oxopentanoic acid[9][10]
CAS Number833-85-2[9][10]
Molecular FormulaC₁₂H₁₄O₃[9][10]
Molecular Weight206.24 g/mol [9][10]
AppearanceWhite to off-white solid

Part 2: Reduction of the Carbonyl Group to Yield this compound

With the keto-acid intermediate in hand, the final step is the reduction of the aryl ketone carbonyl group (C=O) to a methylene group (CH₂). The choice of reduction method is critical and depends on the overall chemical architecture of the molecule, specifically its stability towards strong acids or bases.

G cluster_clemmensen Method A: Clemmensen Reduction cluster_wolff Method B: Wolff-Kishner Reduction cluster_hydro Method C: Catalytic Hydrogenation Start 5-(4-methylphenyl)-5-oxopentanoic acid Clem Zn(Hg), conc. HCl (Acidic Conditions) Start->Clem WK H₂NNH₂, KOH Ethylene Glycol, Heat (Basic Conditions) Start->WK Hydro H₂, Pd/C (Neutral/Mild Conditions) Start->Hydro End This compound Clem->End WK->End Hydro->End

Caption: Alternative pathways for ketone reduction.

Method A: Clemmensen Reduction

Principle and Rationale: The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[11] It is particularly effective for reducing aryl alkyl ketones that are stable in hot, strongly acidic conditions.[12] The reaction is heterogeneous, occurring on the surface of the zinc.[11] The carboxylic acid group in our substrate is stable under these conditions, making this a viable method.

Detailed Experimental Protocol:

  • Amalgamated Zinc Preparation: Prepare zinc amalgam by stirring zinc granules (e.g., 20 g) with a 5% mercury(II) chloride solution for 5 minutes. Decant the solution and wash the zinc with water.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, 15 mL of water, and 35 mL of concentrated HCl.

  • Substrate Addition: Add the keto-acid intermediate, 5-(4-methylphenyl)-5-oxopentanoic acid (e.g., 0.025 mol), to the flask.

  • Reflux: Heat the mixture to a vigorous reflux. The reaction can be quite vigorous initially. If the reaction slows, add another 10 mL of concentrated HCl every hour for about 4-5 hours.

  • Work-up: After cooling, decant the aqueous solution from the remaining zinc. Extract the aqueous layer three times with diethyl ether or toluene.

  • Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate using a rotary evaporator. The crude product can be purified by recrystallization or chromatography.

AdvantagesDisadvantages
Effective for acid-stable compounds.Not suitable for acid-sensitive substrates.
Uses relatively inexpensive reagents.Requires toxic mercury for the amalgam.
Good for aryl alkyl ketones.The mechanism is not fully understood.
Method B: Wolff-Kishner Reduction

Principle and Rationale: The Wolff-Kishner reduction is the method of choice for reducing ketones in molecules that are sensitive to acid.[13] The reaction proceeds by converting the ketone into a hydrazone, which is then deprotonated by a strong base at high temperatures to form the alkane, releasing nitrogen gas as a thermodynamically favorable byproduct.[6][13][14][15] The Huang-Minlon modification, a one-pot procedure using a high-boiling solvent like ethylene glycol, is the most convenient and commonly used variant.[6]

Detailed Experimental Protocol (Huang-Minlon Modification):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-(4-methylphenyl)-5-oxopentanoic acid (e.g., 0.025 mol), potassium hydroxide (KOH, e.g., 0.1 mol), hydrazine hydrate (e.g., 0.075 mol), and 100 mL of ethylene glycol.

  • Hydrazone Formation: Heat the mixture to reflux (around 100-120 °C) for 1-2 hours to ensure the formation of the hydrazone intermediate.

  • Decomposition: After hydrazone formation, reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches ~190-200 °C.

  • Final Reflux: Once the temperature has reached ~200 °C, place the reflux condenser back on the flask and maintain a strong reflux for 3-4 hours. The evolution of nitrogen gas should be observed.

  • Work-up: Cool the reaction mixture and pour it into 200 mL of water. Acidify the solution with concentrated HCl to a pH of ~1-2 to protonate the carboxylate salt, which will precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent will yield the pure this compound.

AdvantagesDisadvantages
Excellent for base-stable substrates.Not suitable for base-sensitive substrates.
Avoids the use of heavy metals.Requires high temperatures.
High-yielding and reliable.Hydrazine is toxic and carcinogenic.
Method C: Catalytic Hydrogenation

Principle and Rationale: Catalytic hydrogenation is a powerful reduction method that uses hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on carbon (Pd/C).[6] For aryl alkyl ketones, the benzylic carbonyl group can be reduced to a methylene group.[16] This method offers the advantage of mild reaction conditions and a simple work-up, as the catalyst is just filtered off. However, care must be taken to prevent the reduction of the aromatic ring itself, which can occur under more forcing conditions (higher pressure/temperature or with more active catalysts like rhodium).[16]

Detailed Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask set up for balloon hydrogenation), dissolve 5-(4-methylphenyl)-5-oxopentanoic acid (e.g., 0.01 mol) in a suitable solvent like ethanol or ethyl acetate (100 mL).

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (H₂). Pressurize the vessel (e.g., to 50-100 psi) or maintain a positive pressure with a hydrogen balloon.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases (typically 12-24 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent by rotary evaporation to yield the product. Further purification is often not necessary but can be done by recrystallization if needed.

AdvantagesDisadvantages
Mild reaction conditions.Potential for aromatic ring reduction.
Simple, clean work-up (filtration).Requires specialized hydrogenation equipment.
Avoids harsh acidic or basic reagents.Catalyst can be expensive and pyrophoric.

Purification and Characterization of Final Product

Regardless of the reduction method used, the final product, this compound, can be purified to a high degree, typically by recrystallization from a solvent such as hexanes or an ethanol/water mixture. The identity and purity of the compound should be confirmed by standard analytical techniques.

Final Product Data
PropertyValueReference(s)
Chemical NameThis compound[2]
Synonyms5-(p-Tolyl)pentanoic acid[1][2]
CAS Number777-93-5[1][2]
Molecular FormulaC₁₂H₁₆O₂[1][2]
Molecular Weight192.25 g/mol [1][2]
AppearanceWhite crystalline solid
¹H NMR (CDCl₃) δ ~11.5 (br s, 1H, -COOH), 7.0-7.2 (m, 4H, Ar-H), 2.58 (t, 2H, -CH₂-Ar), 2.35 (t, 2H, -CH₂-COOH), 2.32 (s, 3H, Ar-CH₃), 1.6-1.8 (m, 4H, -CH₂-CH₂-)
IR (KBr) ν ~2900-3100 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch)[2]

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving Friedel-Crafts acylation of toluene with glutaric anhydride, followed by the reduction of the resulting keto-acid intermediate. This guide has detailed three primary methods for the reduction step—Clemmensen, Wolff-Kishner, and Catalytic Hydrogenation. The selection of the optimal reduction pathway is a critical decision based on the substrate's functional group tolerance. The Clemmensen reduction is suitable for acid-tolerant substrates, the Wolff-Kishner for base-tolerant ones, and catalytic hydrogenation offers a milder alternative when appropriate equipment is available. By understanding the causality behind each protocol, researchers can confidently and efficiently synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Organic Syntheses. 3-methylpentanoic acid. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • PubChem. This compound. [Link]

  • National Institutes of Health. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

  • Organic Syntheses. An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. 16.9: Reduction of Aromatic Compounds. [Link]

  • University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • Google Patents.
  • National Institutes of Health. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. [Link]

  • Chemistry LibreTexts. Wolff-Kishner Reduction. [Link]

  • Pharmaffiliates. 5-Oxo-5-(p-tolyl)pentanoic Acid | 833-85-2. [Link]

  • YouTube. Friedel Crafts reaction/Acylation of toluene. [Link]

  • YouTube. Wolff Kishner Reduction Mechanism. [Link]

  • Scribd. Friedel-Crafts Acylation of Toluene. [Link]

  • Course Hero. CLEMMENSEN REDUCTION. [Link]

  • BYJU'S. Clemmensen Reduction reaction. [Link]

Sources

Technical Whitepaper: 5-(4-Methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(4-Methylphenyl)pentanoic acid (CAS: 777-93-5), a critical intermediate in medicinal chemistry. It is structured to serve researchers optimizing synthetic routes or evaluating pharmacophore properties for drug discovery.

Scaffold Analysis, Synthetic Pathways, and Pharmacological Utility

Executive Summary

This compound (also known as 5-(p-Tolyl)valeric acid) represents a privileged structural motif in drug discovery.[1] It serves as a bifunctional building block, combining a lipophilic p-tolyl head group with a hydrophilic carboxylic acid tail via a flexible five-carbon aliphatic linker. This structure allows it to function as a "molecular ruler," probing the depth of hydrophobic pockets in enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COXs). It is widely utilized as a precursor for anti-inflammatory agents, antibacterial rhodanine derivatives, and metabolic probes.

Physicochemical Profile

The compound's amphiphilic nature dictates its behavior in biological matrices. The presence of the para-methyl group enhances lipophilicity compared to the unsubstituted phenylvaleric acid, improving membrane permeability while maintaining aqueous solubility at physiological pH.

Table 1: Core Chemical Constants
PropertyValueNotes
CAS Number 777-93-5Verified Registry
IUPAC Name This compound
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Melting Point 76–82 °CSolid at RT [1]
Boiling Point ~330 °C (Predicted)Decomposes at high T
pKa (Acid) 4.76 ± 0.10Typical for alkyl-COOH
LogP (Octanol/Water) 3.2 ± 0.2High lipophilicity
Solubility DMSO, Ethanol, DCMPoor in water (<0.5 mg/mL)
Appearance Cream/Off-white crystalline solid

Synthetic Architectures

For industrial and research scalability, the Friedel-Crafts Acylation followed by Reduction is the preferred pathway. This route ensures regioselectivity for the para position due to the directing effect of the methyl group on toluene.

Primary Synthetic Route (Friedel-Crafts/Reduction)

Mechanism: The synthesis begins with the acylation of toluene using glutaric anhydride to form a keto-acid intermediate, which is subsequently reduced to the methylene chain.

Step 1: Acylation

  • Reagents: Toluene (Substrate/Solvent), Glutaric Anhydride, Aluminum Chloride (

    
    ).
    
  • Conditions:

    
    , 4 hours.
    
  • Process:

    
     activates the anhydride, generating an acylium ion that attacks the para-position of toluene (sterically favored over ortho).
    
  • Intermediate: 5-(4-Methylphenyl)-5-oxopentanoic acid.

Step 2: Carbonyl Reduction

  • Method A (Wolff-Kishner): Hydrazine hydrate (

    
    ), KOH, Diethylene glycol, reflux (
    
    
    
    ).
  • Method B (Catalytic Hydrogenation):

    
    , 
    
    
    
    (50 psi), Acetic acid (mild, preferred for lab scale).
  • Outcome: Complete removal of the benzylic ketone oxygen to yield the target alkane chain.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward pathway.

SynthesisPath Toluene Toluene (Precursor) Intermediate Intermediate: 5-(4-Methylphenyl)-5-oxopentanoic acid Toluene->Intermediate Friedel-Crafts Acylation (AlCl3, 0-25°C) Glutaric Glutaric Anhydride (C5 Linker Source) Glutaric->Intermediate Friedel-Crafts Acylation (AlCl3, 0-25°C) Product TARGET: This compound Intermediate->Product Reduction (Wolff-Kishner or Pd/C+H2)

Figure 1: Two-step regioselective synthesis of this compound via Friedel-Crafts acylation and carbonyl reduction.[2][3][4][5]

Analytical Characterization

Validation of the synthesized compound requires confirming the removal of the carbonyl oxygen (from the intermediate) and the integrity of the para-substitution.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       11.0 (br s, 1H):  Carboxylic acid (-COOH).
      
    • 
       7.10 (d, J=8 Hz, 2H):  Aromatic protons (ortho to methyl).
      
    • 
       7.05 (d, J=8 Hz, 2H):  Aromatic protons (meta to methyl). Note: The AA'BB' pattern confirms para-substitution.
      
    • 
       2.60 (t, 2H):  Benzylic methylene (
      
      
      
      ).
    • 
       2.38 (t, 2H):  Methylene 
      
      
      
      to carbonyl (
      
      
      ).
    • 
       2.32 (s, 3H):  Aromatic methyl group (
      
      
      
      ).
    • 
       1.65 (m, 4H):  Internal methylene chain protons.
      
  • IR Spectroscopy:

    • 1705 cm⁻¹: Strong C=O stretch (Carboxylic acid).

    • 2800–3100 cm⁻¹: Broad O-H stretch.

    • Absence of ~1680 cm⁻¹: Confirms reduction of the ketone intermediate.

Biological & Pharmacological Applications

This scaffold is not merely a passive linker; it actively participates in hydrophobic interactions within protein binding pockets.

Antibacterial Drug Design

Recent studies utilize this acid to synthesize rhodanine-based antimicrobials . The this compound moiety acts as a lipophilic anchor that facilitates penetration through the bacterial cell wall (peptidoglycan layers), particularly in Gram-positive strains like MRSA (Methicillin-resistant Staphylococcus aureus) [2].

HDAC Inhibition Potential

The structural homology of this compound to Vorinostat (SAHA) and Valproic Acid suggests potential as a Histone Deacetylase (HDAC) inhibitor precursor. The 5-carbon chain approximates the distance required to reach the Zinc ion (


) at the bottom of the HDAC catalytic pocket, while the phenyl ring caps the entrance.
Metabolic Probe

In metabolic research, phenyl-substituted fatty acids are used to study


-oxidation . Unlike natural fatty acids, the phenyl ring prevents complete degradation, allowing the detection of specific metabolites (e.g., benzoic acid derivatives) in urine, serving as a diagnostic marker for peroxisomal or mitochondrial disorders.

BioActivity cluster_Applications Pharmacological Targets Compound This compound HDAC HDAC Inhibitor Precursor (Zinc Binding Linker) Compound->HDAC Zinc Chelation Logic Antibacterial Rhodanine Derivatives (MRSA/QRSA Activity) Compound->Antibacterial Lipophilic Anchor Metabolic Beta-Oxidation Probe (Metabolic Stability) Compound->Metabolic Biomarker Generation

Figure 2: Pharmacological utility map highlighting the compound's role in enzyme inhibition and metabolic tracking.

Safety and Handling Protocols

While generally stable, the compound exhibits irritant properties typical of organic acids.

  • GHS Classification:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use strictly within a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at room temperature (RT) in a tightly sealed container, away from strong oxidizing agents.

References

  • ChemicalBook. (2023).[4] 5-(4-Methylphenyl)valeric acid Properties and Supplier Data. Retrieved from

  • National Institutes of Health (PMC). (2018). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from

  • PubChem. (2025).[3] this compound - Compound Summary. Retrieved from

  • Chem-Impex. (2024). Product Data: 5-(4-Methylphenyl)valeric acid.[1][3][4][6] Retrieved from

Sources

Executive Summary & Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-(4-Methylphenyl)pentanoic Acid (CAS 777-93-5) [1][2][3]

This compound (CAS 777-93-5) is a specialized aryl-aliphatic carboxylic acid utilized primarily as a lipophilic scaffold in medicinal chemistry.[3] Unlike simple fatty acids, the integration of a p-tolyl moiety at the terminus of a valeric (pentanoic) acid chain confers unique steric and electronic properties.[3] This compound serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and lipophilic prodrugs.[3]

Its utility lies in its ability to span hydrophobic pockets within enzyme active sites while providing a terminal carboxylate for zinc chelation or further functionalization.[3]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueContext for Development
IUPAC Name This compoundUnambiguous identifier
Molecular Formula C₁₂H₁₆O₂Carbon-rich scaffold
Molecular Weight 192.25 g/mol Low MW, ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Predicted) ~3.2 - 3.5High lipophilicity; enhances membrane permeability
pKa (Acid) ~4.7 - 4.8Typical carboxylic acid behavior; anionic at physiological pH
Appearance White to off-white crystalline powderSolid state facilitates handling
Melting Point 71-73 °CDistinct range for purity verification

Synthesis & Production Methodologies

To ensure high purity for pharmaceutical applications, a robust synthetic route is required that minimizes regioisomers (ortho/meta substitution).[3] The industry-standard protocol utilizes a Friedel-Crafts acylation followed by reduction.[3]

Optimized Synthetic Workflow
  • Regioselective Acylation: The reaction of toluene with glutaric anhydride, catalyzed by Aluminum Chloride (

    
    ), yields the intermediate keto-acid.[3] Toluene directs substitution primarily to the para position due to the steric bulk of the anhydride and the activating nature of the methyl group.[3]
    
  • Carbonyl Reduction: The resulting ketone functionality at the C5 position is removed to generate the saturated pentyl chain.[3] While Clemmensen reduction (Zn(Hg), HCl) is traditional, the Wolff-Kishner reduction (Hydrazine, KOH) is often preferred in modern scale-up to avoid heavy metal waste, provided the carboxylic acid is protected or the conditions are carefully managed.[3]

Pathway Visualization (DOT)

SynthesisPath Reagents Reagents: Toluene + Glutaric Anhydride Intermediate Intermediate: 5-(4-methylphenyl)-5-oxopentanoic acid Reagents->Intermediate Friedel-Crafts Acylation (0-5°C -> RT) Catalyst Catalyst: AlCl3 (Anhydrous) Catalyst->Intermediate Reduction Reduction Step: Wolff-Kishner (N2H4, KOH, Heat) Intermediate->Reduction Product Target: This compound (CAS 777-93-5) Reduction->Product -N2, -H2O

Figure 1: Synthetic pathway for CAS 777-93-5 via Friedel-Crafts Acylation and Wolff-Kishner Reduction.[1][2][3][4][5]

Analytical Characterization & Quality Control

In drug development, verifying the integrity of the alkyl chain and the substitution pattern on the aromatic ring is non-negotiable.[3]

H-NMR Interpretation Protocol (300/400 MHz, CDCl₃)
  • Aromatic Region (7.0 - 7.2 ppm): Look for a characteristic AA'BB' system (two doublets) indicating para-substitution.[3] If complex multiplets appear, check for ortho isomers.

  • Benzylic Methyl (2.3 ppm): A sharp singlet integrating to 3H.[3]

  • Benzylic Methylene (~2.6 ppm): Triplet integrating to 2H.[3]

  • Alpha-Methylene (~2.4 ppm): Triplet integrating to 2H (adjacent to COOH).[3]

  • Internal Methylenes (1.6 - 1.7 ppm): Multiplets integrating to 4H.[3]

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[3]

  • Mobile Phase: Gradient elution.[3]

    • A: 0.1% Phosphoric acid in Water.[3]

    • B: Acetonitrile.[3]

    • Gradient: 10% B to 90% B over 20 minutes.[3]

  • Detection: UV at 210 nm (COOH absorption) and 254 nm (aromatic).[3]

  • Rationale: The high lipophilicity (LogP > 3) requires a strong organic gradient to elute the compound.[3] Acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape.[3]

Applications in Drug Development

CAS 777-93-5 is not merely a reagent; it is a pharmacophore building block.[3]

A. Linker Design in HDAC Inhibitors

Histone Deacetylase (HDAC) inhibitors often require a "cap" group (surface recognition), a "linker" (spanning the channel), and a "zinc-binding group" (ZBG).[3]

  • Role: The 5-carbon chain of CAS 777-93-5 acts as the hydrophobic linker.[3]

  • Mechanism: The chain length (approx 6-7 Å) is optimal for spanning the narrow hydrophobic channel of HDAC enzymes (specifically HDAC1 and HDAC6) to reach the catalytic zinc ion.[3]

  • Advantage: The p-tolyl cap provides better hydrophobic interaction at the enzyme surface rim compared to a simple phenyl group.[3]

B. Lipophilicity Tuning (Prodrugs)

The compound is used to esterify polar drugs (e.g., steroids or nucleosides).[3]

  • Protocol: Reaction of the drug's hydroxyl group with CAS 777-93-5 using EDC/DMAP coupling.[3]

  • Outcome: Creates a "greasy" tail that facilitates passive diffusion across the lipid bilayer.[3] Once intracellular, esterases cleave the pentanoic linker, releasing the active payload.[3]

C. Metabolic Stability Modulation
  • Issue: A naked phenyl ring is susceptible to Phase I metabolism (hydroxylation) at the para position.[3]

  • Solution: The methyl group at the para position in CAS 777-93-5 blocks direct hydroxylation.[3] While the methyl group itself can be oxidized (benzylic oxidation), this proceeds slower than direct ring hydroxylation, potentially extending the half-life (

    
    ) of the parent drug.[3]
    

Safety & Handling Protocols

GHS Classification: Warning[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Operational Safety:

  • Engineering Controls: All weighing and transfer of the solid powder must be performed inside a certified chemical fume hood to prevent inhalation of dust.[3]

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) and safety goggles are mandatory.[3]

  • Storage: Store in a cool, dry place. While chemically stable, carboxylic acids can absorb moisture; keep the container tightly sealed.[3]

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15497666, this compound."[3] PubChem, 2023.[3][6] [Link][3]

Sources

Technical Monograph: 5-(p-Tolyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(p-Tolyl)pentanoic acid , a critical lipophilic building block in medicinal chemistry.

CAS: 777-93-5 | Formula: C₁₂H₁₆O₂ | MW: 192.25 g/mol

Executive Summary & Pharmacological Significance

5-(p-Tolyl)pentanoic acid (also known as 5-(4-methylphenyl)valeric acid) is an aromatic fatty acid analogue.[1] Unlike simple aliphatic fatty acids, the terminal p-tolyl moiety provides a rigid, lipophilic anchor point that is extensively utilized in drug discovery to optimize Pharmacokinetic (PK) profiles.

Its primary utility lies in Fragment-Based Drug Design (FBDD) , where it serves two distinct roles:

  • Hydrophobic Pharmacophore: It targets hydrophobic pockets in enzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) . The five-carbon linker provides the optimal distance between the zinc-binding group (ZBG) of an inhibitor and the hydrophobic surface of the enzyme active site.

  • Lipophilicity Enhancer: When conjugated to polar pharmacophores, it increases membrane permeability (

    
     modulation) without introducing metabolic instability associated with unsaturated chains.
    

Chemical Structure & Spectroscopic Profile

Structural Analysis

The molecule consists of a toluene ring substituted at the para position with a pentanoic acid tail. The C5 alkyl chain confers flexibility, allowing the carboxylic acid headgroup to orient itself for hydrogen bonding or metal chelation.

Simulated Spectroscopic Data (Quality Control)

To validate the identity of synthesized batches, the following spectroscopic signatures are the standard acceptance criteria.

Table 1: NMR & MS Characterization Standards

TechniqueSignal/FragmentAssignmentMultiplicity/Pattern
¹H NMR (400 MHz, CDCl₃)δ 2.32 ppmAr-CH₃ Singlet (3H)
δ 2.38 ppm-CH₂-COOH Triplet (2H)
δ 2.60 ppmAr-CH₂ -Triplet (2H)
δ 1.60 – 1.75 ppm-CH₂-CH₂ -CH₂-Multiplet (4H)
δ 7.08 ppmAr-H (meta to Me)Doublet (2H, J≈8 Hz)
δ 7.15 ppmAr-H (ortho to Me)Doublet (2H, J≈8 Hz)
¹³C NMR ~179.5 ppmC =OCarboxyl Carbon
~135.0, 138.8 ppmAr-C (Ipso)Quaternary Carbons
Mass Spec (EI, 70 eV)m/z 192[M]⁺Molecular Ion
m/z 105[C₈H₉]⁺Tropylium/Methylbenzyl cation (Base Peak)

Synthetic Methodologies

Method A: The Haworth Synthesis (Industrial Standard)

This is the most robust route for multi-gram to kilogram scale-up. It utilizes a Friedel-Crafts acylation followed by a carbonyl reduction.

Protocol:

  • Acylation: Toluene is reacted with Glutaric Anhydride in the presence of anhydrous AlCl₃ (Aluminum Chloride). This yields the intermediate keto-acid: 5-Oxo-5-(p-tolyl)pentanoic acid.

    • Critical Control Point: Temperature must be kept <10°C during addition to prevent polymerization of the anhydride.

  • Reduction: The keto group is reduced to the methylene group.

    • Option A (Clemmensen): Zn(Hg) / HCl. (Harsh, generates zinc waste).

    • Option B (Wolff-Kishner): Hydrazine hydrate / KOH / Ethylene glycol. (Preferred for purity).

    • Option C (Catalytic Hydrogenation): Pd/C, H₂ (requires high pressure if carbonyl is conjugated).

Method B: Cross-Coupling (Laboratory Scale)

For introducing isotopic labels or modifying the ring, a Suzuki-Miyaura coupling is preferred.

  • Reagents: 4-Iodotoluene + 4-Pentenoic acid (followed by hydrogenation) OR 4-Tolylboronic acid + Ethyl 5-bromovalerate.

Synthesis Workflow Diagram

The following diagram illustrates the industrial Haworth pathway, highlighting the intermediate isolation step.

SynthesisPathway Start Toluene (Precursor) Inter Intermediate: 5-Oxo-5-(p-tolyl)pentanoic acid (CAS: 833-85-2) Start->Inter Friedel-Crafts Acylation Reagent Glutaric Anhydride + AlCl3 Reagent->Inter Final Target: 5-(p-Tolyl)pentanoic acid Inter->Final C=O to CH2 Reduction Reduction Reduction Step (Wolff-Kishner or Pd/C)

Figure 1: The Haworth Synthesis pathway via Friedel-Crafts acylation and subsequent reduction.[2][3][4][5][6]

Applications in Drug Development[1][6][7][8][9]

HDAC Inhibitor Design (Linker Optimization)

Histone Deacetylase (HDAC) inhibitors typically follow a pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .

  • Role: 5-(p-Tolyl)pentanoic acid acts as the Cap + Linker moiety.

  • Mechanism: The p-tolyl group interacts with the rim of the HDAC active site tunnel, while the pentanoic chain traverses the tunnel, presenting the carboxylic acid (or a hydroxamic acid derivative) to the zinc ion at the bottom.

  • Advantage: The 5-carbon chain is often the "magic number" for optimal binding affinity in HDAC8 isoforms [1].

Impurity Profiling in API Synthesis

When used as an intermediate, specific impurities must be monitored.

Table 2: Common Impurities & Origins

Impurity TypeStructure/NameOrigin
Regioisomer 5-(o-Tolyl)pentanoic acidOrtho-attack during Friedel-Crafts (usually <5%).
Oxidation Terephthalic acid derivativesOver-oxidation of the methyl group during workup.
Incomplete Reduction 5-Oxo-5-(p-tolyl)pentanoic acidFailure of Wolff-Kishner step.

Experimental Protocol: Purification & Handling

Recrystallization Protocol (Self-Validating): To ensure >98% purity required for biological assays:

  • Solvent System: Hexane/Ethyl Acetate (9:1).

  • Procedure: Dissolve crude acid in minimum hot Ethyl Acetate. Add hot Hexane until turbid. Cool slowly to 4°C.

  • Validation:

    • TLC: Silica gel, Hexane:EtOAc (7:3). R_f product ≈ 0.45.

    • Melting Point: Sharp transition at 76–82°C . A range >2°C indicates regioisomer contamination.

Safety Note: As a carboxylic acid, it is a skin and eye irritant. However, the lipophilic tail increases skin absorption compared to short-chain acids. Wear nitrile gloves and work in a fume hood.

References

  • MMP and HDAC Inhibition Studies: Title: Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids.[7] Source: PubMed (NIH) Link:[Link]

  • Synthesis of Aryl-Alkyl Acids: Title: Synthesis of 5-(p-Tolyl)pentanoic acid (General Friedel-Crafts Protocols). Source: Organic Syntheses (General Reference for Friedel-Crafts) Link:[Link]

  • Chemical Identity & Properties: Title: 5-(p-Tolyl)pentanoic acid - PubChem Compound Summary. Source: National Center for Biotechnology Information (2025). Link:[Link][1]

  • Pharmacophore Context: Title: Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides. Source: European Journal of Medicinal Chemistry. Link:[Link]

Sources

"biological activity of 5-(4-Methylphenyl)pentanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity and Synthetic Utility of 5-(4-Methylphenyl)pentanoic Acid

Executive Summary

This compound (CAS: 777-93-5), also known as 5-(p-tolyl)valeric acid, is a lipophilic phenylalkanoic acid derivative. While structurally analogous to the well-known histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA), its biological utility lies primarily in its role as a metabolic probe for


-oxidation efficiency and as a privileged scaffold  in the synthesis of bioactive heterocycles (e.g., furanones, thiazolidinones).

This guide dissects the compound’s physicochemical behavior, its predicted and observed pharmacological interactions, and its critical role as a precursor in medicinal chemistry. It is designed for researchers utilizing this compound for structure-activity relationship (SAR) studies or as a starting material for drug discovery.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties is a prerequisite for predicting bioavailability and formulation requirements.

PropertyValue / DescriptionSignificance
IUPAC Name This compoundUnambiguous identification
Synonyms 5-(p-Tolyl)valeric acid; 4-Methylphenylpentanoic acidCommon literature variations
CAS Number 777-93-5Registry ID
Molecular Formula

MW: 192.25 g/mol
LogP (Predicted) ~3.1 - 3.4Highly lipophilic; crosses cell membranes easily
pKa ~4.76 (Carboxylic acid)Ionized at physiological pH (7.4)
Solubility Low in water; High in DMSO, Ethanol, DCMRequires organic co-solvent for biological assays
Melting Point 76–82 °CSolid at room temperature; stable handling

Key Insight: The addition of the para-methyl group increases lipophilicity compared to unsubstituted 5-phenylvaleric acid, potentially enhancing blood-brain barrier (BBB) penetration but reducing aqueous solubility.

Biological Activity & Mechanism of Action[2][3][4][5][6][7]

Metabolic Probe for -Oxidation

One of the most robust biological activities of phenylalkanoic acids is their substrate specificity for mitochondrial


-oxidation. Unlike natural fatty acids, the terminal phenyl ring prevents complete oxidation, resulting in specific urinary metabolites that serve as biomarkers.
  • Mechanism: this compound undergoes one cycle of

    
    -oxidation to yield 3-(4-methylphenyl)propionic acid .
    
  • Secondary Fate: The propionic derivative may undergo further

    
    -oxidation (if chain length permits) or, more likely, conjugation.
    
  • Biomarker Utility: In vivo, the final stable metabolite is often the glycine conjugate of the oxidized acid (e.g., p-methylhippuric acid), allowing researchers to measure mitochondrial fatty acid oxidation flux.

Histone Deacetylase (HDAC) Inhibition (SAR Context)

Phenylalkanoic acids are a established class of zinc-dependent HDAC inhibitors.

  • Pharmacophore: The carboxylic acid binds the zinc ion in the catalytic pocket, while the phenylalkyl chain acts as a "cap" and linker.

  • Activity Prediction: While 4-phenylbutyric acid (4 carbons) is the optimal length for HDAC inhibition in this class, this compound (5 carbons + methyl steric bulk) typically exhibits weaker inhibitory potency (

    
     in the millimolar range).
    
  • Research Application: It is frequently used as a negative control or a comparator in SAR studies to demonstrate the strict steric requirements of the HDAC active site.

Antimicrobial Pharmacophore

Direct antibacterial activity of the free acid is minimal. However, it is a critical pharmacophore contributor .

  • Evidence: Song et al. (2015) demonstrated that derivatives of 4-methyl-pentanoic acids (isomers) and related phenyl-alkyl acids are essential linkers in synthesizing thiazolidinone-based antimicrobials .

  • Mechanism: The lipophilic tail (p-tolyl-pentyl group) facilitates bacterial membrane anchoring, while the heterocyclic headgroup disrupts cell wall synthesis or metabolic pathways.

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate of this compound in a mammalian system, highlighting the competition between chain shortening (


-oxidation) and ring oxidation.

MetabolicPathway Parent This compound (Lipophilic Substrate) AcylCoA Acyl-CoA Synthetase (Activation) Parent->AcylCoA ATP, CoA-SH BetaOx Mitochondrial Beta-Oxidation (Chain Shortening) AcylCoA->BetaOx Propionic 3-(4-Methylphenyl)propionic acid (Intermediate) BetaOx->Propionic - Acetyl-CoA Benzoic p-Toluic Acid (Terminal Oxidation Product) Propionic->Benzoic Further Oxidation (Species Dependent) Conjugation Glycine Conjugation (Phase II Metabolism) Benzoic->Conjugation Glycine N-Acyltransferase Excretion p-Methylhippuric Acid (Urinary Biomarker) Conjugation->Excretion Renal Clearance

Caption: Predicted in vivo metabolic pathway. The compound undergoes activation and


-oxidation, ultimately excreting as a glycine conjugate.

Synthetic Utility & Protocols

For researchers intending to synthesize this compound or use it as an intermediate, the Friedel-Crafts Succinoylation route is the industry standard due to its scalability and regioselectivity.

Protocol: Synthesis of this compound

Objective: Synthesize the target acid from toluene and glutaric anhydride.

Reaction Scheme:

  • Acylation: Toluene + Glutaric Anhydride

    
     4-(4-Methylbenzoyl)butyric acid.
    
  • Reduction: 4-(4-Methylbenzoyl)butyric acid

    
     this compound.
    

Step-by-Step Methodology:

  • Acylation (Friedel-Crafts):

    • Reagents: Toluene (Solvent/Reactant), Glutaric Anhydride (1.0 eq), Aluminum Chloride (

      
      , 2.2 eq).
      
    • Procedure:

      • Suspend

        
         in dry toluene at 0°C under 
        
        
        
        atmosphere.
      • Add glutaric anhydride portion-wise over 30 minutes.

      • Allow to warm to Room Temperature (RT), then reflux for 4 hours. Evolution of HCl gas will occur.

      • Quench: Pour mixture onto ice/HCl. Extract with Ethyl Acetate.[1]

      • Purify: Recrystallize the intermediate keto-acid from ethanol.

  • Reduction (Clemmensen):

    • Reagents: Zinc wool (activated with

      
      ), Conc. HCl, Toluene (co-solvent).
      
    • Procedure:

      • Prepare amalgamated zinc: Treat Zn wool with 5%

        
         solution for 10 min, decant liquid.
        
      • Add the keto-acid intermediate, Conc. HCl, and toluene to the Zn.

      • Reflux vigorously for 24–48 hours. Add fresh Conc. HCl every 6 hours to maintain acid strength.

      • Workup: Cool, separate organic layer. Wash with water and brine.

      • Isolation: Dry over

        
        , evaporate solvent. Recrystallize from Hexane/Ethyl Acetate to yield white crystals of This compound .
        

Validation Check:

  • NMR (

    
    ):  Look for the disappearance of the ketone signal and appearance of methylene multiplets (
    
    
    
    1.6–2.6 ppm). The methyl group on the ring should appear as a singlet around
    
    
    2.3 ppm.

Safety & Handling (Tox Profile)

While specific toxicological data for this specific derivative is limited, its profile is inferred from the phenylalkanoic acid class.

  • Skin/Eye Irritation: Classified as Irritant (H315, H319) .[2] The free acid is acidic (pH < 4 in solution) and lipophilic, capable of penetrating the stratum corneum.

  • Inhalation: Dust may cause respiratory irritation (H335). Use a fume hood during weighing and synthesis.

  • Systemic Toxicity: Likely low acute toxicity (LD50 > 2000 mg/kg estimated), similar to phenylbutyric acid, but high doses may disrupt fatty acid metabolism.

References

  • Song, M. X., et al. (2015).[3] "Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids." Iranian Journal of Pharmaceutical Research, 14(1), 89–96.[3]

  • PubChem. (n.d.).[2] "this compound - Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (n.d.). "this compound Product Specification."

  • Ferreira, P., et al. (2010). "Phenylalkanoic acids as HDAC inhibitors: A structure-activity relationship study." Bioorganic & Medicinal Chemistry Letters.

Sources

A Roadmap to Elucidating the Mechanism of Action for Novel Phenylalkanoic Acids: A Case Study of 5-(4-Methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the core mechanism of action of 5-(4-Methylphenyl)pentanoic acid.

Introduction

This compound is a carboxylic acid derivative featuring a pentanoic acid chain linked to a p-tolyl group. While this molecule is noted in chemical literature, primarily as a synthetic intermediate or as a potential, yet poorly characterized, metabolite, its specific biological mechanism of action remains largely unexplored in public-domain research. This guide, therefore, serves a dual purpose. First, it will collate the known physicochemical properties of this compound. Second, and more critically, it will present a comprehensive, field-proven roadmap for elucidating the mechanism of action (MoA) for a compound of this nature. This document is intended for researchers, scientists, and drug development professionals, providing a framework for moving from a chemical entity to a biologically characterized lead.

The structural motif of an aromatic ring linked to an alkanoic acid is a hallmark of several classes of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). This structural similarity provides a logical starting point for hypothesis-driven investigation. We will proceed under the primary working hypothesis that this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes.

Part 1: Foundational Analysis and Hypothesis Generation

Physicochemical Properties and Structural Analogs

A thorough understanding of a compound's physical and chemical properties is the foundation of any mechanistic study. These properties influence solubility, cell permeability, and potential off-target effects.

PropertyValueSource
Molecular FormulaC12H16O2PubChem
Molecular Weight192.25 g/mol PubChem
XLogP33.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem

The calculated LogP value suggests moderate lipophilicity, indicating that the compound is likely to be cell-permeable.

Structurally, this compound shares features with the 'profen' subclass of NSAIDs, such as ibuprofen and naproxen. However, a key difference is the length of the alkyl chain connecting the carboxylic acid to the phenyl ring (a pentanoic acid versus the propanoic acid in most profens). This longer, more flexible chain may significantly alter its binding affinity and selectivity for target enzymes.

Primary Hypothesis: Cyclooxygenase (COX) Inhibition

The presence of the carboxylic acid and the aromatic ring are key pharmacophoric features for many NSAIDs that inhibit COX enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety typically forms a critical ionic bond with a conserved arginine residue (Arg120) in the active site of COX enzymes.

Based on this structural analogy, our primary hypothesis is: This compound acts as a competitive inhibitor of COX-1 and/or COX-2, thereby blocking prostaglandin synthesis.

Part 2: A Step-by-Step Experimental Workflow for MoA Elucidation

The following sections outline a logical, tiered approach to testing our primary hypothesis and uncovering the MoA of this compound.

In Silico Target Prediction and Docking

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable insights into the plausibility of our hypothesis.

Workflow: Molecular Docking

  • Obtain Protein Structures: Download the crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 5KIR) from the Protein Data Bank.

  • Prepare the Structures: Remove water molecules, add polar hydrogens, and assign charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

  • Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry.

  • Docking Simulation: Perform molecular docking of the ligand into the active site of both COX-1 and COX-2. The search space should be defined to encompass the known active site, including the key Arg120 residue.

  • Analysis: Analyze the resulting binding poses and docking scores. A favorable binding energy and a pose showing interaction with Arg120 would provide strong support for the hypothesis.

G cluster_insilico In Silico Workflow PDB Download PDB Structures (COX-1, COX-2) Prep Prepare Protein & Ligand (Add Hydrogens, Assign Charges) PDB->Prep Ligand Generate 3D Ligand (this compound) Ligand->Prep Dock Molecular Docking (e.g., AutoDock Vina) Prep->Dock Analyze Analyze Binding Pose & Docking Score Dock->Analyze

Caption: In silico workflow for predicting compound-target interaction.

In Vitro Target Validation: COX Inhibition Assay

The next critical step is to validate the in silico predictions with a direct, target-based biochemical assay. A fluorescent or colorimetric COX inhibitor screening assay is a standard method.

Protocol: COX-1/COX-2 Inhibitor Screening Assay

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a fluorescent probe (e.g., ADHP), and known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls.

  • Preparation: Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add the diluted test compound or control inhibitors to the appropriate wells. Include wells with no inhibitor as a negative control.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid and the fluorescent probe to all wells to start the reaction.

  • Detection: Measure the fluorescence intensity at timed intervals using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticipated Data Summary

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
SC-560 (Control)~0.009~6.3~700
Celecoxib (Control)~15~0.004~0.00027
Cell-Based Functional Assays

Confirming that the compound works in a more complex biological system is essential. A cell-based assay can measure the downstream consequences of target engagement.

Protocol: LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Plating: Seed the cells into a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include an unstimulated control group.

  • Incubation: Incubate the cells for 24 hours to allow for the production and secretion of PGE2.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Analysis: Determine the dose-dependent effect of the compound on PGE2 production.

G cluster_cell_workflow Cell-Based Assay Workflow Culture Culture RAW 264.7 Macrophages Treat Pre-treat with Compound Culture->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure PGE2 via ELISA Collect->ELISA Analyze Analyze Dose-Response ELISA->Analyze

Caption: Workflow for cell-based validation of COX inhibition.

Signaling Pathway Analysis

If the compound effectively inhibits PGE2 production, the final step is to confirm that it modulates the expected upstream signaling pathway.

G cluster_pathway Hypothesized Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 Prostaglandin E2 (Inflammation) COX2_Enzyme->PGE2 AA Arachidonic Acid AA->COX2_Enzyme Compound 5-(4-Methylphenyl) pentanoic acid Compound->COX2_Enzyme

Caption: Hypothesized inhibition of the COX-2 pathway by the compound.

Protocol: Western Blot for COX-2 Expression

  • Experiment Setup: Perform the same cell treatment and LPS stimulation as in the PGE2 assay.

  • Cell Lysis: After a shorter incubation period (e.g., 4-6 hours, sufficient for protein expression), wash the cells with cold PBS and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific for COX-2. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity. A successful COX inhibitor should reduce PGE2 levels without necessarily reducing the expression of the COX-2 enzyme itself. This differentiates it from an anti-inflammatory that acts further upstream (e.g., by inhibiting NF-κB).

Conclusion

This guide outlines a systematic and robust strategy for elucidating the mechanism of action of this compound, a compound with limited publicly available biological data. By leveraging structural analogies to form a testable hypothesis and employing a tiered experimental approach—from in silico modeling to biochemical and cell-based assays—researchers can efficiently and rigorously characterize its pharmacological profile. This framework is not only applicable to the title compound but also serves as a general template for the early-stage investigation of other novel chemical entities in drug discovery.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

A Technical Guide to the Spectroscopic Characterization of 5-(4-Methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(4-Methylphenyl)pentanoic acid, a valuable intermediate in chemical synthesis. In the absence of directly published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's analytical profile.

Molecular Structure and Spectroscopic Overview

This compound possesses a chemical formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1] Its structure, consisting of a p-substituted aromatic ring connected to a pentanoic acid chain, gives rise to a unique spectroscopic fingerprint. This guide will dissect the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational understanding for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of analogous compounds and established chemical shift principles, the following ¹H and ¹³C NMR data are predicted for this compound.[2][3][4][5]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, the methyl group on the ring, and the acidic proton of the carboxylic acid.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0Singlet (broad)1H-COOH
~7.10Doublet2HAr-H (ortho to alkyl)
~7.00Doublet2HAr-H (meta to alkyl)
~2.55Triplet2H-CH₂-Ar
~2.30Triplet2H-CH₂-COOH
~2.25Singlet3HAr-CH₃
~1.60Multiplet4H-CH₂-CH₂-CH₂-

Causality of Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ is typical for non-polar to moderately polar organic molecules. A high-field NMR instrument (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the overlapping multiplets of the aliphatic chain.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~180C=O (Carboxylic Acid)
~138Ar-C (quaternary, attached to alkyl chain)
~135Ar-C (quaternary, attached to methyl group)
~129Ar-CH (meta to alkyl chain)
~128Ar-CH (ortho to alkyl chain)
~35-CH₂-Ar
~34-CH₂-COOH
~31-CH₂- (gamma to COOH)
~25-CH₂- (beta to COOH)
~21Ar-CH₃

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For this compound, the spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.[6][7]

Frequency (cm⁻¹) Intensity Assignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-WeakC=C stretch (Aromatic Ring)
~1410MediumO-H bend (Carboxylic Acid)
~1250MediumC-O stretch (Carboxylic Acid)
~815StrongC-H out-of-plane bend (p-disubstituted ring)

Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of the carboxylic acid in the solid state or in concentrated solution. The strong C=O stretch is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique for this type of compound.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192.

  • Key Fragments:

    • m/z = 175: Loss of a hydroxyl radical (-OH).

    • m/z = 147: Loss of a carboxyl group (-COOH).

    • m/z = 105: Cleavage of the bond between the alpha and beta carbons relative to the aromatic ring, resulting in a tropylium-like ion.

    • m/z = 91: A prominent peak corresponding to the tropylium ion (C₇H₇⁺), characteristic of compounds containing a benzyl group.

    • McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, could lead to a fragment at m/z = 60 (acetic acid) or a charged fragment at m/z = 132.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to the ¹H NMR.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathways.

Visualizations

Molecular Structure and NMR Assignments

Caption: Predicted ¹H NMR chemical shifts for this compound.

Spectroscopic Analysis Workflow

G cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation NMR NMR Spectroscopy NMR_data 1H & 13C Chemical Shifts Multiplicity, Integration NMR->NMR_data IR IR Spectroscopy IR_data Characteristic Frequencies (O-H, C=O, C-H) IR->IR_data MS Mass Spectrometry MS_data Molecular Ion Peak Fragmentation Pattern MS->MS_data Structure Structural Elucidation of This compound NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

References

  • Supporting Information.
  • PubChem. This compound. National Library of Medicine. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. [Link]

  • Transtutors. Study the NMR spectrum of pentanoic acid, valeric acid... [Link]

  • SIELC Technologies. Pentanoic acid, 4-methylphenyl ester. [Link]

  • PubChem. 4-Methyl-5-phenylpentanoic acid. National Library of Medicine. [Link]

  • Brieflands. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

  • Chemistry LibreTexts. 12.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NIST WebBook. Pentanoic acid, 4-methyl-, methyl ester. [Link]

  • YouTube. 1H NMR of C5H10O2 (pentatonic acid, valeric acid). [Link]

  • PubChem. 5-[4-(Methoxycarbonyl)phenyl]pentanoic acid. National Library of Medicine. [Link]

  • NIST WebBook. Pentanoic acid, 4-methyl-. [Link]

  • NIST WebBook. Pentanoic acid. [Link]

  • PubChem. 4-Amino-2-methyl-5-(4-methylphenyl)pentanoic acid. National Library of Medicine. [Link]

  • ResearchGate. Structures of 5-(2-methylphenyl)-4-pentenoic acid (1a), its methyl ester 1b, and 5-(3-methylphenyl)-4-pentenoic acid methyl ester (2). [Link]

  • ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]

  • ResearchGate. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]

  • CAS Common Chemistry. Pentanoic acid, 4-methylphenyl ester. [Link]

  • PubMed. Circular dichroism and carbon-13 nuclear magnetic resonance spectra of (S)-5-alkyl-5-(2'-pentyl)-2-thiobarbituric acids. [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Filo. Figure 19-4 shows the mass spectrum of pentanoic acid. Identify the peaks... [Link]

  • ResearchGate. IR spectrum of bulk 5-o-tolyl-2-pentene (OTP) Figs. 2a-c show the IR... [Link]

Sources

"physical and chemical properties of 5-(p-Tolyl)pentanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(p-Tolyl)pentanoic acid (CAS No. 777-93-5), a carboxylic acid derivative featuring a p-substituted aromatic ring. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. It consolidates critical data on the compound's identity, physicochemical characteristics, spectral properties, chemical reactivity, and safety protocols. Furthermore, this guide presents a detailed, field-proven synthetic methodology and discusses the rationale behind key experimental procedures, offering both foundational knowledge and practical insights for laboratory applications.

Introduction

5-(p-Tolyl)pentanoic acid is a member of the aryalkanoic acid class of organic compounds. Its structure, which combines a flexible pentanoic acid chain with a rigid p-tolyl group, imparts a unique combination of hydrophobic and hydrophilic characteristics. This amphiphilicity makes it and its derivatives interesting candidates for investigation in various scientific domains. In drug development, similar structures often serve as building blocks for creating molecules with specific biological targets, where the aromatic moiety can engage in π-stacking or hydrophobic interactions and the carboxylic acid can form hydrogen bonds or serve as a handle for derivatization into esters and amides. This guide aims to be a central resource for professionals requiring a deep technical understanding of this compound.

Compound Identification

Accurate identification is the cornerstone of any scientific investigation. The following table summarizes the key identifiers for 5-(p-Tolyl)pentanoic acid.

IdentifierValueSource(s)
CAS Number 777-93-5[1][2][3]
IUPAC Name 5-(4-methylphenyl)pentanoic acid[1]
Synonyms 5-(p-Tolyl)pentanoic acid, 5-(4-Methylphenyl)valeric acid[1]
Molecular Formula C₁₂H₁₆O₂[1][2][3]
Molecular Weight 192.25 g/mol [1][2][3]
Canonical SMILES CC1=CC=C(C=C1)CCCCC(=O)O[1]
InChIKey UYONRHRQXUQJJZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The utility of a chemical compound is largely dictated by its physical and chemical properties. This section details both experimental and computed data for 5-(p-Tolyl)pentanoic acid.

Physical Properties

While specific experimental data for properties like melting and boiling points are not widely available in public literature, we can infer expected characteristics based on the compound's structure. The presence of a carboxylic acid functional group allows for strong intermolecular hydrogen bonding, suggesting it is a solid at standard temperature and pressure with a melting point significantly higher than non-polar analogues of similar molecular weight. Its solubility is predicted to be low in aqueous solutions but high in common organic solvents such as methanol, ethanol, diethyl ether, and ethyl acetate, owing to the large, nonpolar p-tolyl and alkyl components.

PropertyValueNotesSource(s)
Appearance Data not availableExpected to be a white to off-white solid.-
Melting Point Data not available--
Boiling Point Data not available--
Solubility Data not availableExpected to be soluble in organic solvents.-

The following table summarizes key computed properties that are crucial for applications in drug discovery and development, such as predicting membrane permeability and bioavailability.

Computed PropertyValueRationale and SignificanceSource(s)
XLogP3 3.1Indicates good lipophilicity, suggesting potential for cell membrane permeability.[1]
Topological Polar Surface Area (TPSA) 37.3 ŲThis value is well within the range for orally bioavailable drugs (<140 Ų), predicting good absorption.[1]
Hydrogen Bond Donors 1The single carboxylic proton is available for donation.[1]
Hydrogen Bond Acceptors 2The carbonyl and hydroxyl oxygens can accept hydrogen bonds.[1]
Rotatable Bond Count 5The flexibility of the alkyl chain allows the molecule to adopt various conformations to fit into binding pockets.[1]
Spectral Analysis

Structural elucidation relies on spectroscopic methods. Based on the structure of 5-(p-Tolyl)pentanoic acid, the following spectral characteristics are anticipated.

  • ¹H NMR Spectroscopy (Predicted): In a solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals. For comparison, the related 5-phenylvaleric acid shows predictable signals for its alkyl chain.[4]

    • ~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid, typically broad.

    • ~7.1 ppm (doublet, 2H) & ~7.0 ppm (doublet, 2H): Aromatic protons of the p-substituted ring, showing a characteristic AA'BB' splitting pattern.

    • ~2.6 ppm (triplet, 2H): The benzylic protons (-CH₂-) adjacent to the aromatic ring.

    • ~2.35 ppm (triplet, 2H): The methylene protons (-CH₂-) alpha to the carbonyl group, deshielded by the electron-withdrawing oxygen.

    • ~2.3 ppm (singlet, 3H): The methyl protons on the tolyl group.

    • ~1.7 ppm (multiplet, 4H): The remaining two methylene groups in the alkyl chain, which would likely overlap.

  • ¹³C NMR Spectroscopy (Predicted):

    • ~180 ppm: The carbonyl carbon of the carboxylic acid.

    • ~128-138 ppm: Four signals corresponding to the aromatic carbons.

    • ~20-35 ppm: Four signals for the aliphatic carbons in the pentanoic chain and one for the tolyl methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[1]

    • 2500-3300 cm⁻¹ (broad): A very broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid dimer.

    • ~2950 cm⁻¹ (medium): Aliphatic C-H stretching.

    • ~1710 cm⁻¹ (strong, sharp): The C=O stretching vibration of the carboxylic acid.

    • ~1515 cm⁻¹ (medium): Aromatic C=C stretching, typical for a p-substituted benzene ring.[5]

    • ~1280 cm⁻¹ (medium): C-O stretching coupled with O-H bending.

Chemical Properties and Reactivity

The reactivity of 5-(p-Tolyl)pentanoic acid is dominated by its two main functional components: the carboxylic acid group and the p-tolyl aromatic ring.

Acidity

As a carboxylic acid, it will react with bases to form the corresponding carboxylate salt. The pKa is expected to be around 4.8, similar to unsubstituted pentanoic acid, as the p-tolyl group has a minimal electronic effect on the distant carboxylic acid moiety.[6]

Reactivity of the Carboxylic Acid Group

The carboxylic acid can undergo a variety of standard transformations, making it a versatile synthetic intermediate.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

  • Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride, or using coupling agents like DCC/EDC) followed by reaction with an amine produces an amide. The synthesis of amide derivatives of related compounds has been explored for antiproliferative activity.[7][8]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 5-(p-tolyl)pentan-1-ol.

Reactivity of the Aromatic Ring

The tolyl group is an activated aromatic system. The methyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is already occupied by the pentanoic acid chain, electrophiles will preferentially add to the ortho positions (positions 2 and 6 relative to the methyl group). Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the aromatic ring, provided the conditions are compatible with the carboxylic acid group.

Synthesis and Manufacturing

A reliable and scalable synthesis is critical for the application of any chemical compound. A logical and efficient route to 5-(p-Tolyl)pentanoic acid is through the catalytic hydrogenation of its unsaturated precursor, trans-5-(p-tolyl)pent-4-enoic acid.[9]

Synthetic Workflow Diagram

The following diagram illustrates the single-step conversion of the unsaturated precursor to the final saturated product.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Precursor trans-5-(p-tolyl)pent-4-enoic acid Reaction Catalytic Hydrogenation Precursor->Reaction Reagents H₂ (gas) 10% Pd/C (catalyst) Ethanol (solvent) Reagents->Reaction Product 5-(p-Tolyl)pentanoic acid Reaction->Product High Yield caption Synthesis of 5-(p-Tolyl)pentanoic acid via hydrogenation.

Caption: Synthesis of 5-(p-Tolyl)pentanoic acid via hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system designed for high yield and purity. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the vinyl proton signals.

  • System Preparation:

    • An appropriately sized round-bottom flask or a dedicated hydrogenation vessel is charged with trans-5-(p-tolyl)pent-4-enoic acid (1.0 eq).

    • A magnetic stir bar is added, and the starting material is dissolved in a suitable solvent, such as ethanol or ethyl acetate. The choice of solvent is critical; it must dissolve the starting material and not interfere with the catalyst. Ethanol is often preferred for its polarity and ability to dissolve both starting material and product.

    • The catalyst, 10% Palladium on activated carbon (Pd/C), is added carefully (typically 1-5 mol %). Causality: Pd/C is an efficient and robust heterogeneous catalyst for the reduction of alkenes. Being heterogeneous, it can be easily removed by filtration upon reaction completion.

  • Reaction Execution:

    • The flask is sealed and the atmosphere is purged of air and replaced with nitrogen gas. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

    • The nitrogen atmosphere is then replaced with hydrogen gas, typically by evacuating and backfilling the vessel three times. The reaction can be run under a hydrogen-filled balloon (for atmospheric pressure) or in a Parr shaker apparatus for elevated pressures.

    • The reaction mixture is stirred vigorously at room temperature. Causality: Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, the dissolved substrate, and the hydrogen gas, maximizing the reaction rate.

  • Monitoring and Work-up:

    • The reaction is monitored until the starting material is fully consumed. This can be checked by TLC, looking for the disappearance of the starting material spot.

    • Upon completion, the hydrogen atmosphere is carefully vented and replaced with an inert gas like nitrogen or argon.

    • The reaction mixture is filtered through a pad of Celite® or a syringe filter to remove the solid Pd/C catalyst. The filter cake is washed with a small amount of the reaction solvent to ensure complete recovery of the product. Causality: Celite provides a fine filter bed that prevents the small particles of carbon catalyst from passing through, ensuring a clean filtrate.

  • Purification and Characterization:

    • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product is typically of high purity. If necessary, it can be further purified by recrystallization.

    • The final product's identity and purity should be confirmed by ¹H NMR, IR spectroscopy, and mass spectrometry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(p-Tolyl)pentanoic acid presents several hazards that require appropriate handling procedures.[1]

GHS Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.
  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-(p-Tolyl)pentanoic acid is a well-defined chemical entity with predictable physicochemical and reactive properties. Its structure makes it a valuable intermediate for further chemical synthesis, particularly in the development of novel organic molecules for pharmaceutical and material science applications. This guide provides the foundational data and practical protocols necessary for its safe and effective use in a research and development setting.

References

  • Sciencemadness Wiki. (2019-07-21). Pentanoic acid. Retrieved from [Link]

  • NIST. Pentanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. Pentanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Pharmaffiliates. 5-Oxo-5-(p-tolyl)pentanoic Acid. Retrieved from [Link]

  • NP-MRD. Showing NP-Card for 5-o-tolyl-4-pentenoic acid (NP0040483). (2021-06-20). Retrieved from [Link]

  • Organic Syntheses. An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Retrieved from [Link]

  • PubMed. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (2014-11-24). Retrieved from [Link]

  • ResearchGate. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Retrieved from [Link]

  • MDPI. Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. Retrieved from [Link]

  • ResearchGate. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Retrieved from [Link]

  • ResearchGate. IR spectroscopic reference state of p-tolyl isocyanate (red curve...). Retrieved from [Link]

  • NIST. Pentanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. Pentanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. Pentanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. trans-5-p-tolyl-pent-4-enoic acid | CAS#:5724-05-0. Retrieved from [Link]

  • NIST. Pentanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. 5-Pentanoic acid diphosphate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(4-Methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Arylalkanoic Acid

5-(4-Methylphenyl)pentanoic acid is a small molecule characterized by a pentanoic acid chain attached to a para-methylated phenyl group. Its structural resemblance to the arylalkanoic acid class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), suggests a compelling rationale for investigating its potential pharmacological activities.[1] The presence of a lipophilic methylphenyl group and a hydrophilic carboxylic acid moiety gives it physicochemical properties that may facilitate interactions with biological targets.[1] This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, outlining a strategic sequence of assays to elucidate its potential anti-inflammatory, anticancer, and antimicrobial properties. The methodologies described herein are designed to be robust and self-validating, providing a clear path for researchers and drug development professionals to explore the therapeutic promise of this compound.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical characteristics is paramount for accurate and reproducible in vitro studies.

PropertyValueSource
Molecular FormulaC12H16O2PubChem[2]
Molecular Weight192.25 g/mol PubChem[3]
AppearanceSolid (predicted)---
SolubilitySoluble in organic solvents such as DMSO and ethanolInferred from similar structures[4]
SafetyMay cause skin, eye, and respiratory irritation[2]ECHA C&L Inventory[2]

For all in vitro experiments, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). This stock solution should be stored at -20°C to maintain stability. Working solutions should be prepared by diluting the stock in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).

Proposed In Vitro Investigative Workflow

The following diagram outlines a logical progression for the in vitro characterization of this compound, starting with broad cytotoxicity screening and moving towards more specific mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation (Anti-inflammatory) cluster_2 Phase 3: Mechanistic Elucidation (Anticancer) cluster_3 Phase 2: Mechanistic Elucidation (Antimicrobial) A Cytotoxicity Screening (e.g., MTT Assay) C COX-1/COX-2 Inhibition Assay A->C If non-toxic at relevant concentrations G Cell Cycle Analysis (Flow Cytometry) A->G If cytotoxic to cancer cell lines B Antimicrobial Screening (e.g., MIC Assay) B_sub Further characterization (e.g., Time-kill kinetics) F Pro-inflammatory Cytokine Quantification (e.g., TNF-α, IL-6 by ELISA) C->F D 5-LOX Inhibition Assay E Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages E->F H Apoptosis Assay (e.g., Annexin V/PI Staining) G->H I Gene Expression Analysis (qPCR for key oncogenes/tumor suppressors) H->I

Caption: A proposed workflow for the in vitro investigation of this compound.

Part 1: Foundational Screening Assays

Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating any new compound is to determine its effect on cell viability. This allows for the identification of a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

  • Cell Seeding: Plate a selection of relevant cell lines (e.g., a non-cancerous cell line like HEK293, and various cancer cell lines such as MCF-7 for breast cancer and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Antimicrobial Activity Screening

Given that derivatives of pentanoic acid have shown antibacterial properties, it is prudent to screen this compound for antimicrobial activity.[8][9] The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial efficacy of a compound.

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 2: Elucidating Anti-inflammatory Mechanisms

Should the initial screening indicate low cytotoxicity in non-cancerous cells, the next logical step is to investigate the compound's anti-inflammatory potential, a hypothesized activity based on its structural class.[1]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[1] Similarly, 5-lipoxygenase (5-LOX) is an important enzyme in the biosynthesis of leukotrienes, another class of inflammatory mediators.

These assays are typically performed using commercially available kits that measure the activity of purified enzymes in the presence of the test compound.

  • Reagent Preparation: Prepare the assay buffer, enzyme (COX-1, COX-2, or 5-LOX), substrate (e.g., arachidonic acid), and test compound solutions.

  • Assay Procedure: In a 96-well plate, combine the enzyme, assay buffer, and varying concentrations of this compound. Include a vehicle control and a known inhibitor as a positive control (e.g., ibuprofen for COX, zileuton for 5-LOX).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.[10]

  • Reaction Initiation: Initiate the reaction by adding the substrate to each well.[10]

  • Detection: Measure the product formation over time using a microplate reader. The detection method will vary depending on the kit (e.g., colorimetric, fluorometric).[10]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Assays for Anti-inflammatory Activity

To assess the compound's effects in a more biologically relevant context, cellular assays using immune cells, such as macrophages, are essential.

Lipopolysaccharide (LPS) is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 96-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the compound on NO production.

The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is a hallmark of inflammation.

  • Experimental Setup: Follow the same cell culture, treatment, and stimulation protocol as for the NO production assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Determine the dose-dependent effect of this compound on the production of these key pro-inflammatory cytokines.

The following diagram illustrates the potential anti-inflammatory mechanism of action for this compound.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Inflammatory Mediators cluster_3 Potential Inhibition by This compound A LPS B Macrophage Activation A->B C COX-2 Upregulation B->C D iNOS Upregulation B->D E Pro-inflammatory Cytokine Gene Expression B->E F Prostaglandins C->F G Nitric Oxide (NO) D->G H TNF-α, IL-6 E->H I This compound I->C Inhibition I->D Inhibition I->E Inhibition

Caption: A diagram illustrating the potential anti-inflammatory signaling pathways inhibited by this compound.

Part 3: Investigating Anticancer Properties

If the initial cytotoxicity screening reveals selective activity against cancer cell lines, a focused investigation into the compound's anticancer mechanisms is warranted.

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle, thereby preventing cell proliferation.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Apoptosis Induction

A key mechanism of action for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis.

  • Cell Treatment: Treat cancer cells with the test compound as described for the cell cycle analysis.

  • Staining: Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells.

Gene Expression Analysis

To delve deeper into the molecular mechanisms of action, quantitative real-time PCR (qPCR) can be used to assess changes in the expression of key genes involved in cell cycle regulation and apoptosis.

  • RNA Extraction and cDNA Synthesis: Treat cancer cells with this compound, extract total RNA, and synthesize complementary DNA (cDNA) using reverse transcriptase.[11]

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., Bcl-2, Bax, p53, CDKN1A (p21)) and a housekeeping gene for normalization (e.g., GAPDH).[12]

  • Data Analysis: Calculate the relative fold change in gene expression in treated cells compared to untreated controls using the ΔΔCt method.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the initial in vitro characterization of this compound. The proposed workflow, from broad screening to detailed mechanistic studies, is designed to efficiently and effectively elucidate the potential therapeutic properties of this novel compound. Positive findings in these in vitro assays would provide a strong foundation for further preclinical development, including in vivo efficacy studies in animal models of inflammation, cancer, or infectious disease. The synthesis and evaluation of derivatives could also be a promising avenue for optimizing the potency and selectivity of this chemical scaffold.[13][14]

References

  • In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. (2025). Request PDF. Retrieved from [Link]

  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. (2025). Request PDF - ResearchGate. Retrieved from [Link]

  • Phytochemical Analysis, In Vitro Biological Activities, and Computer-Aided Analysis of Potentilla nepalensis Hook Compounds as Potential Melanoma Inhibitors Based on Molecular Docking, MD Simulations, and ADMET. (2023). NIH. Retrieved from [Link]

  • In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. (2025). ResearchGate. Retrieved from [Link]

  • This compound | C12H16O2 | CID 15497666. PubChem. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC - NIH. Retrieved from [Link]

  • In Vitro Gene Expression Protocol Book. Docslib. Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. ResearchGate. Retrieved from [Link]

  • Synthesis And Biological Evaluation Of 5-(3,4-Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial And Cytotoxicity Agents. (2018). IOSR Journal. Retrieved from [Link]

  • Gene expression analysis by quantitative Real-Time PCR (qPCR). Protocols.io. Retrieved from [Link]

  • In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. SpringerLink. Retrieved from [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Retrieved from [Link]

  • Enzymatic Assay of Trypsin Inhibition. Protocols.io. Retrieved from [Link]

  • 4-(4-Methylphenyl)pentanoic acid | C12H16O2 | CID 42949. PubChem. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. Retrieved from [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Retrieved from [Link]

  • qPCR Quantification Protocol Guide. Illumina. Retrieved from [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). BMC Complementary Medicine and Therapies. Retrieved from [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Retrieved from [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. Minerva Biolabs. Retrieved from [Link]

  • The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. (2025). CLYTE Technologies. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • Synthesis And Biological Evaluation Of 5-(3,4- Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial And Cytotoxicity Agents. Academia.edu. Retrieved from [Link]

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of Arizona. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (2024). PubMed. Retrieved from [Link]

  • In vitro methods of screening of anticancer agents. Slideshare. Retrieved from [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025). ResearchGate. Retrieved from [Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. ResearchGate. Retrieved from [Link]

  • pentanoic acid. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Enzyme Analysis. G-Biosciences. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of 5-(4-Methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the projected pharmacological profile of 5-(4-Methylphenyl)pentanoic acid, a member of the arylalkanoic acid class of compounds. Drawing upon the established activities of this chemical family, this document outlines a systematic approach to characterizing its potential as a novel anti-inflammatory and analgesic agent. We delve into the theoretical mechanism of action, focusing on the inhibition of key enzymes in the inflammatory cascade, and present detailed, field-proven protocols for a comprehensive preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction and Compound Rationale

This compound, also known as 5-(p-tolyl)pentanoic acid, is a small molecule characterized by a pentanoic acid chain attached to a p-tolyl group. Its structural resemblance to the arylalkanoic acid class, which includes widely-used non-steroidal anti-inflammatory drugs (NSAIDs), positions it as a compelling candidate for investigation in the context of inflammation and pain management. The presence of a lipophilic aryl ring and a hydrophilic carboxylic acid moiety suggests the potential for favorable interactions with biological targets and acceptable pharmacokinetic properties. This guide outlines a comprehensive strategy to elucidate the pharmacological profile of this compound, from initial in vitro screening to in vivo proof-of-concept studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂Aaron Chemistry[1]
Molecular Weight 192.25 g/mol Aaron Chemistry[1]
CAS Number 777-93-5Aaron Chemistry[1]
Appearance InquirePharmaffiliates[2]
Storage 2-8°C RefrigeratorPharmaffiliates[2]

Postulated Mechanism of Action: A Multi-Target Approach

Based on its structural class, this compound is hypothesized to exert its anti-inflammatory and analgesic effects through the modulation of several key pathways involved in the inflammatory response.

Primary Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The hallmark of arylalkanoic acids is their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of inflammation, pain, and fever. We postulate that this compound will exhibit inhibitory activity against both COX-1 and COX-2 isoforms.

Diagram 1: The Cyclooxygenase (COX) Pathway and Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by this compound.

Secondary and Tertiary Mechanisms

To build a comprehensive profile, it is prudent to investigate other potential anti-inflammatory mechanisms:

  • Lipoxygenase (LOX) Inhibition: 5-lipoxygenase is another key enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic responses.[3][4]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play a crucial role in the regulation of inflammation and metabolism.[5] Agonism of PPARα and PPARγ can lead to the suppression of inflammatory gene expression.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory compounds.

In Vitro Pharmacological Profiling: Experimental Protocols

A tiered in vitro screening approach is essential to characterize the activity of this compound at the molecular and cellular levels.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the potency and selectivity of the compound for the two COX isoforms.

Protocol: Fluorometric COX Activity Assay [6]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions.

    • Prepare Arachidonic Acid substrate solution by mixing with NaOH and diluting with purified water.[6]

    • Prepare positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2) and the test compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the appropriate COX enzyme (COX-1 or COX-2) to each well.

    • Add the test compound or positive control to the respective wells and incubate for 10 minutes at 37°C.[7]

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells.[7]

    • Incubate for exactly 2 minutes at 37°C.[7]

    • Stop the reaction by adding a saturated Stannous Chloride solution.[7]

    • Measure the fluorescence at the appropriate wavelength to determine the amount of prostaglandin produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay will assess the compound's ability to inhibit the production of leukotrienes.

Protocol: Fluorometric 5-LOX Activity Assay [8]

  • Reagent Preparation:

    • Prepare LOX Assay Buffer, LOX Probe, and LOX Substrate solutions.

    • Prepare a positive control (e.g., Zileuton) and the test compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the 5-LOX enzyme to each well.

    • Add the test compound or positive control and incubate.

    • Initiate the reaction by adding the LOX substrate.

    • Measure the fluorescence to determine the level of leukotriene production.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value for 5-LOX.

PPARα and PPARγ Transactivation Assay

This cell-based assay will determine if the compound can activate PPAR nuclear receptors.

Protocol: PPAR Reporter Assay [9][10]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) and transfect with plasmids encoding the PPAR ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a PPAR response element driving the expression of a reporter gene (e.g., luciferase).

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with the test compound, a known PPAR agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ), or vehicle control.

    • Incubate for 24-48 hours.

  • Data Analysis:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

NF-κB Activation Assay

This assay will investigate the compound's ability to inhibit the activation of the NF-κB pathway in an inflammatory context.

Protocol: NF-κB p65 Nuclear Translocation in RAW 264.7 Macrophages [11]

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 murine macrophages.

    • Pre-treat the cells with the test compound or a known inhibitor (e.g., BAY 11-7082) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified time (e.g., 1 hour) to induce NF-κB activation.[11]

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

    • Determine the IC₅₀ for the inhibition of p65 nuclear translocation.

Diagram 2: In Vitro Assay Workflow

In_Vitro_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening COX_Assay COX-1/COX-2 Inhibition Assay LOX_Assay 5-LOX Inhibition Assay COX_Assay->LOX_Assay PPAR_Assay PPAR Transactivation Assay COX_Assay->PPAR_Assay NFkB_Assay NF-kB Activation Assay COX_Assay->NFkB_Assay Compound 5-(4-Methylphenyl) pentanoic acid Compound->COX_Assay

Caption: Tiered approach for in vitro pharmacological characterization.

Preclinical In Vivo Assessment

Following promising in vitro data, the anti-inflammatory and analgesic properties of this compound must be evaluated in established animal models.

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to assess the anti-inflammatory potential of a compound.

Protocol: [12][13]

  • Animal Model:

    • Use male Sprague-Dawley rats (180-220 g).

  • Dosing and Induction:

    • Administer the test compound or a positive control (e.g., Indomethacin) via an appropriate route (e.g., oral gavage).[13]

    • After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the right hind paw.[12][13]

  • Measurement:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

    • Determine the dose-response relationship and the ED₅₀ (the dose that produces 50% of the maximal effect).

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.

Protocol: [14][15][16]

  • Animal Model:

    • Use male Swiss albino mice (20-25 g).[16]

  • Dosing and Induction:

    • Administer the test compound or a positive control (e.g., Aspirin) orally.

    • After a pre-treatment period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.[15]

  • Observation:

    • Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).[15]

  • Data Analysis:

    • Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control.

    • Determine the dose-response relationship and the ED₅₀.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.

In Vitro Metabolic Stability

This assay provides an early indication of the compound's metabolic fate.

Protocol: Human Liver Microsome Stability Assay [4][17][18]

  • Incubation:

    • Incubate the test compound at a final concentration of 1 µM with pooled human liver microsomes in a phosphate buffer (pH 7.4).[18]

    • Initiate the metabolic reaction by adding NADPH.[18]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).[18]

  • Analysis:

    • Analyze the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

In Vivo Pharmacokinetic Study in Rats

This study will determine the key pharmacokinetic parameters of the compound in a living organism.

Protocol: [19][20][21][22]

  • Animal Model:

    • Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.[21]

  • Dosing and Sampling:

    • Administer a single dose of the test compound intravenously and orally to different groups of rats.

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Sample Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[20]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), area under the curve (AUC), and oral bioavailability (%F).

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
CL Clearance: The volume of plasma cleared of the drug per unit time.
Vd Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
t₁/₂ Half-life: The time required for the concentration of the drug in the body to be reduced by half.
AUC Area Under the Curve: The integral of the concentration-time curve, representing the total drug exposure over time.
Cₘₐₓ Maximum plasma concentration of a drug after administration.
Tₘₐₓ Time to reach maximum plasma concentration.
%F Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Safety and Toxicology

Preliminary safety assessment is a critical component of the pharmacological profile.

  • In Vitro Cytotoxicity: Assess the compound's toxicity in relevant cell lines (e.g., HepG2 for hepatotoxicity) using assays such as the MTT or LDH release assay.

  • Acute In Vivo Toxicity: A preliminary single-dose acute toxicity study in rodents can help determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Based on available data for pentanoic acid, it is corrosive and can cause severe skin burns and eye damage. It may also be harmful if swallowed and toxic to aquatic life.[23][24][25]

Conclusion and Future Directions

This technical guide outlines a comprehensive and systematic approach to characterizing the pharmacological profile of this compound. The proposed studies, grounded in the established pharmacology of arylalkanoic acids, will elucidate its mechanism of action, efficacy, and pharmacokinetic properties. Positive outcomes from this preclinical evaluation would warrant further investigation, including more extensive toxicology studies and the exploration of potential therapeutic applications in inflammatory and pain-related disorders. The detailed protocols provided herein serve as a robust framework for the rigorous scientific investigation of this promising compound.

References

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved February 2, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved February 2, 2026, from [Link]

  • NF-κB activation in LPS stimulated RAW 264.7 cells. RAW cells were... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing. (2022, July 13). Retrieved February 2, 2026, from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (2025, August 10). Retrieved February 2, 2026, from [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • In vivo Pharmacokinetic Parameters in Male Sprague Dawley Rat - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • CAS No : 833-85-2 | Product Name : 5-Oxo-5-(p-tolyl)pentanoic Acid | Pharmaffiliates. (n.d.). Retrieved February 2, 2026, from [Link]

  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC - NIH. (2020, February 13). Retrieved February 2, 2026, from [Link]

  • Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - MDPI. (2022, July 19). Retrieved February 2, 2026, from [Link]

  • Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment - AKJournals. (2025, February 25). Retrieved February 2, 2026, from [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. (n.d.). Retrieved February 2, 2026, from [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma - Indigo Biosciences. (n.d.). Retrieved February 2, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology - National Cancer Institute. (n.d.). Retrieved February 2, 2026, from [Link]

  • (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? - ResearchGate. (2021, October 21). Retrieved February 2, 2026, from [Link]

  • metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved February 2, 2026, from [Link]

  • Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved February 2, 2026, from [Link]

  • Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC. (2020, May 11). Retrieved February 2, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Visceral Pain, Acetic Acid-Induced Writhing - Pharmacology Discovery Services. (n.d.). Retrieved February 2, 2026, from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis - Protocols.io. (2025, August 3). Retrieved February 2, 2026, from [Link]

  • LPS dose for RAW 264.7 NF-kB macrophage? - ResearchGate. (2024, June 17). Retrieved February 2, 2026, from [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers. (n.d.). Retrieved February 2, 2026, from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). Retrieved February 2, 2026, from [Link]

  • In vitro metabolism, disposition, preclinical pharmacokinetics and prediction of human pharmacokinetics of DNDI-VL-2098. (2014, September 27). Retrieved February 2, 2026, from [Link]

  • PPAR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

"structural analogs of 5-(4-Methylphenyl)pentanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analogs of 5-(4-Methylphenyl)pentanoic Acid

Abstract

This compound represents a versatile chemical scaffold, a foundational structure from which a multitude of derivatives with significant therapeutic potential can be explored. While the parent compound itself exhibits limited documented biological activity, its structural framework—comprising a lipophilic substituted aryl group, a flexible alkyl chain, and a reactive carboxylic acid moiety—provides an ideal starting point for medicinal chemistry campaigns. This technical guide delves into the rationale, synthesis, and structure-activity relationships (SAR) of its structural analogs. We will explore key molecular modifications aimed at eliciting potent biological responses, with a focus on developing novel antibacterial, anticancer, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, actionable experimental protocols.

The Rationale for Analog Development

In drug discovery, a lead compound like this compound is rarely the final drug candidate. The process of lead optimization involves systematically modifying the molecule to enhance its therapeutic properties. This is driven by several key objectives:

  • Potency and Efficacy: To increase the compound's biological activity at its target, allowing for lower, more effective doses.

  • Selectivity: To minimize off-target effects by designing analogs that interact specifically with the desired biological target (e.g., a specific enzyme or receptor) over others.

  • Pharmacokinetics (ADME): To improve the Absorption, Distribution, Metabolism, and Excretion profile of the drug, ensuring it reaches its target in the body, remains there for a sufficient duration, and is cleared safely.

  • Toxicity Reduction: To eliminate or reduce adverse effects by modifying parts of the molecule associated with toxicity.

The structure of this compound offers three primary sites for modification, each allowing for the fine-tuning of its physicochemical and biological properties.

G core This compound Scaffold mod1 A: Phenyl Ring (Lipophilicity, Aromatic Interactions) core->mod1 Substitution Halogenation Bioisosteric Replacement mod2 B: Alkyl Chain (Flexibility, Spacing) core->mod2 Chain Length Unsaturation Cyclization mod3 C: Carboxylic Acid (H-Bonding, Polarity, Pro-drug Site) core->mod3 Esterification Amidation Reduction

Figure 1: Key modification sites on the this compound scaffold.

Classes of Structural Analogs & Structure-Activity Relationships (SAR)

The exploration of structural analogs has led to the discovery of compounds with significant biological activity. The most fruitful derivatizations often involve complex modifications, particularly the transformation of the carboxylic acid into various heterocyclic systems.

Phenyl Ring and Alkyl Chain Analogs

Modifications to the tolyl group and the pentanoic chain are fundamental strategies. For instance, replacing the phenyl ring with a biphenyl moiety can enhance interactions with protein targets through increased van der Waals forces and potential for pi-stacking. A patent for preparing NEP (Neutral Endopeptidase) inhibitors describes related structures where a biphenyl group is used in place of the tolyl group, and the alkyl chain is further substituted with an amino group, highlighting the potential for creating potent enzyme inhibitors[1].

Furanone and Pyrrolone Derivatives

A significant class of analogs is derived from the cyclization of related precursors, such as 3-(4-methyl-benzoyl)propanoic acid, with various aromatic aldehydes to form 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones[2].

  • SAR Insights: The anti-inflammatory and antibacterial activities of these furanones are highly dependent on the nature of the substituent on the arylidene group. Further reaction of these furanones with ammonia or benzylamine yields the corresponding pyrrolones, which often retain or exhibit modified biological activity profiles[2]. Compounds from this class have shown promising anti-inflammatory effects in carrageenan-induced rat paw edema tests, with some demonstrating significant analgesic activity with low ulcerogenic potential[2].

Thiazolidinone-Based Hybrids

One of the most promising areas of analog development involves hybrid molecules incorporating a thiazolidinone ring. These are often synthesized by reacting an amino acid-derived intermediate with an aldehyde via Knoevenagel condensation[3][4].

  • SAR Insights: A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like MRSA[3][4]. The minimum inhibitory concentration (MIC) values for the most active compounds were in the range of 2–4 µg/mL[3][4]. The activity was found to be sensitive to the substitution on the phenylfuran moiety, with electron-withdrawing or donating groups at specific positions enhancing potency[3][4].

The general principle of altering a known active substance to probe its interaction with a biological target is central to SAR analysis[5]. By systematically changing parts of the molecule, researchers can deduce which groups are essential for activity.

Therapeutic Landscape

The structural diversity of these analogs translates into a broad range of potential therapeutic applications.

Therapeutic AreaAnalog ClassKey FindingsReference
Antibacterial Thiazolidinone-Furan HybridsPotent activity against Gram-positive bacteria, including MRSA and QRSA, with MIC values as low as 2 µg/mL.[3][4]
Anticancer Phenyl/Naphthylacetyl Pentanoic AmidesCertain derivatives exhibit good cytotoxicity against leukemia cell lines (Jurkat E6.1) and may act as dual inhibitors of MMP-2 and HDAC8.[6]
Anticancer Thiazolidinone DerivativesOther thiazolidinone derivatives have been identified as potential antitumor agents with submicromolar activity against leukemia, colon, CNS, and ovarian cancer cell lines.[7]
Anti-inflammatory Furanone DerivativesShowed significant anti-inflammatory and analgesic activity in preclinical models with negligible ulcerogenic action.[2]

Experimental Workflows: Synthesis and Biological Evaluation

To ensure scientific integrity, protocols must be robust and reproducible. The following sections provide detailed, field-proven methodologies for the synthesis and evaluation of a representative analog class.

Synthesis Protocol: Knoevenagel Condensation for Thiazolidinone Analogs

This protocol describes the synthesis of a (Z)-5-benzylidene-2-thioxothiazolidin-4-one derivative, a common core in many biologically active analogs. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a heterocyclic analog via a base-catalyzed condensation reaction. This method is adapted from procedures used for creating similar thiazolidinone-based compounds[3][4][7].

Materials:

  • (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (Intermediate 1)

  • 5-(4-chlorophenyl)furan-2-carbaldehyde (Intermediate 2)

  • Ethanol (Anhydrous)

  • Piperidine

  • Glacial Acetic Acid

  • Silica Gel for column chromatography

  • Dichloromethane/Methanol (100:1 v/v)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Intermediate 1 (2.0 mmol) and Intermediate 2 (2.2 mmol) in anhydrous ethanol (15 mL).

    • Rationale: Ethanol serves as a polar protic solvent that can dissolve the reactants and facilitate the reaction. Using anhydrous ethanol prevents side reactions involving water.

  • Catalyst Addition: To the stirred solution, add 10 drops of piperidine followed by 10 drops of glacial acetic acid.

    • Rationale: Piperidine, a secondary amine, acts as a base catalyst to deprotonate the active methylene group on the thiazolidinone ring, forming a reactive nucleophile. The acetic acid acts as a co-catalyst, activating the aldehyde carbonyl group for nucleophilic attack. This combination is characteristic of the Knoevenagel-Doebner modification.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the condensation and subsequent dehydration steps. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

  • Work-up: After cooling to room temperature, remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

    • Rationale: This step concentrates the product and removes the bulk solvent prior to purification.

  • Purification: The resulting residue is purified by silica gel column chromatography. The column is eluted with a dichloromethane/methanol (100:1) solvent system.

    • Rationale: Column chromatography separates the desired product from unreacted starting materials, catalysts, and byproducts based on differential polarity. The chosen solvent system provides optimal separation for this class of compounds.

  • Characterization: The purified fractions containing the product are combined, and the solvent is evaporated to yield a solid. The final compound's structure and purity should be confirmed using IR, ¹H NMR, and Mass Spectrometry[3][4].

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria A->D B Prepare Compound Stock (in DMSO) C Serial Dilution of Compound in 96-well plate with MHB B->C C->D E Incubate Plate (37°C, 18-24h) D->E F Read Plate (Visual or OD600) E->F G Determine Lowest Concentration with No Growth F->G H Record MIC Value G->H

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The scaffold of this compound is a proven launchpad for developing structurally diverse and biologically active molecules. The most successful strategies have moved beyond simple substitutions, embracing the synthesis of complex heterocyclic hybrids. Thiazolidinone and furanone derivatives, in particular, have emerged as potent antibacterial and anti-inflammatory agents in preclinical studies.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of heterocyclic systems to uncover novel biological activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of the most potent analogs to enable rational, target-based drug design.

  • In Vivo Efficacy and Safety: Advancing lead compounds into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By integrating rational design with robust synthetic and biological evaluation workflows, the analogs of this compound will continue to be a valuable source of new therapeutic candidates.

References

  • Title: Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids Source: PMC - NIH URL: [Link]

  • Title: this compound | C12H16O2 Source: PubChem URL: [Link]

  • Title: Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones Source: ResearchGate URL: [Link]

  • Title: US Patent 9,206,116 B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid Source: Google Patents URL
  • Title: Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids Source: ResearchGate URL: [Link]

  • Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]

  • Title: Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones Source: MDPI URL: [Link]

  • Title: (PDF) Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II Source: ResearchGate URL: [Link]

Sources

Methodological & Application

"analytical methods for 5-(4-Methylphenyl)pentanoic acid determination"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

5-(4-Methylphenyl)pentanoic acid is a critical aryl-alkanoic acid intermediate used in the synthesis of complex pharmaceutical agents, including histone deacetylase (HDAC) inhibitors and specific biphenyl-based neprilysin inhibitors (e.g., Sacubitril analogs). Its structural integrity—specifically the para-position methylation and the five-carbon aliphatic chain—is vital for the biological activity of downstream APIs.[1]

This guide addresses the analytical challenges posed by this molecule:

  • Lipophilicity (LogP ~3.4): Requires optimized organic modifier ratios to prevent carryover.[1]

  • Weak Acidity (pKa ~4.76): Mandates pH control to prevent peak tailing.[1]

  • Isomeric Impurities: The potential presence of ortho- or meta- isomers requires high-resolution separation capabilities.[1]

We present two validated workflows: a robust RP-HPLC-UV method for routine purity profiling and a GC-MS protocol for structural identification and isomer differentiation.[1]

Method Selection Guide

The choice of method depends on the analytical objective. Use the decision matrix below to select the appropriate protocol.

MethodSelection cluster_legend Key Decision Factors Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Purity Purity & Assay (>98% target) Goal->Purity QC Release Trace Trace Impurities / Isomer ID Goal->Trace R&D / Synthesis Bio Biological Matrix (PK Studies) Goal->Bio Metabolism HPLC Protocol A: RP-HPLC-UV (Standard) Purity->HPLC High Precision GC Protocol B: GC-MS (Derivatization Req.) Trace->GC High Resolution LCMS Protocol C: LC-MS/MS (ESI Negative) Bio->LCMS High Sensitivity Legend1 HPLC: Best for non-volatile salts Legend2 GC: Best for regio-isomers

Figure 1: Analytical Method Selection Decision Tree. Select Protocol A for routine QC, Protocol B for structural confirmation, and Protocol C for biological sensitivity.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity determination, Assay, and Related Substances. Principle: Reverse-phase chromatography utilizing ion suppression to ensure the carboxylic acid remains in its neutral, hydrophobic state for optimal interaction with the C18 stationary phase.

System Parameters[1][6][7][8][9]
ParameterSpecificationRationale
Column C18, 150 × 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)3.5 µm particles offer a balance between resolution (for isomers) and backpressure.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2]2)Low pH suppresses ionization (pKa 4.76 → Neutral), sharpening peaks.
Mobile Phase B Acetonitrile (HPLC Grade)High elution strength required for the lipophilic tolyl chain.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CMaintains reproducible retention times; improves mass transfer.[1]
Detection UV @ 210 nm (Quant) & 254 nm (ID)210 nm targets the carbonyl/phenyl π-π* transitions; 254 nm is specific to the aromatic ring.
Injection Vol 10 µLStandard loop volume; adjust based on concentration.
Gradient Program

Note: A gradient is preferred over isocratic elution to clear late-eluting dimers or oligomers common in synthesis.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Hold initial conditions
15.01090Linear ramp to elute analyte
18.01090Wash lipophilic impurities
18.19010Return to initial
23.09010Re-equilibration
Sample Preparation[1][6][10]
  • Diluent: Acetonitrile:Water (50:50 v/v).[1] Do not use 100% water as the analyte may precipitate.

  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate for 2 mins. Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Diluent. Filter through a 0.22 µm PTFE filter.[1]

System Suitability Criteria (USP <621>)
  • Tailing Factor (T): 0.8 – 1.5 (Critical: >1.5 indicates insufficient pH control).

  • Theoretical Plates (N): > 5,000.[1]

  • RSD (Area): < 2.0% for n=5 injections.[1]

  • Resolution (Rs): > 2.0 between analyte and nearest impurity (e.g., 3-methyl isomer).

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Application: Identification of structural isomers (ortho/meta/para) and trace impurity profiling.[1] Pre-requisite: Derivatization is recommended to improve peak shape and volatility, although direct injection on polar columns (FFAP) is possible. We describe the Methyl Ester Derivatization method for maximum robustness.

Derivatization Workflow (Methylation)

The carboxylic acid moiety causes hydrogen bonding, leading to peak tailing in GC. Converting it to the methyl ester eliminates this interaction.[1]

Reaction:


[1]

Step-by-Step:

  • Weigh 5 mg of sample into a reaction vial.

  • Add 1 mL of 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Cap tightly and heat at 60°C for 15 minutes.

  • Cool to room temperature.

  • Add 1 mL n-Hexane and 1 mL Saturated NaCl solution.

  • Shake vigorously (vortex) for 1 minute.

  • Allow layers to separate.[1] Transfer the top Hexane layer (containing the methyl ester) to a GC vial.

GC-MS Parameters[1]
ParameterSpecification
Column DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 10:[1]1)
Oven Program 60°C (1 min) → 20°C/min → 280°C (Hold 3 min)
Transfer Line 280°C
Ionization Electron Impact (EI), 70 eV
Scan Range 40 – 350 m/z
Interpretation[1]
  • Target Ion (Quant): m/z 105 (Tropylium ion/methyl-benzyl cation, characteristic of p-tolyl group).[1]

  • Molecular Ion: m/z 206 (Methyl ester of analyte, MW 192 + 14).

  • Fragment Ions: Look for m/z 119 (loss of methoxy/alkyl chain segments).[1]

Mechanistic Insight: Isomer Separation

One of the most critical aspects of analyzing tolyl-pentanoic acids is distinguishing the para- isomer (target) from ortho- and meta- impurities potentially formed during Friedel-Crafts alkylation or similar synthetic steps.[1]

  • GC-MS Advantage: The boiling points of the methyl esters differ slightly.[1] The ortho- isomer typically elutes first due to steric shielding reducing intermolecular forces, followed by meta-, then para-.[1]

  • HPLC Advantage: On a C18 column, the para- isomer often has the longest retention time among the regioisomers because it has the largest hydrophobic surface area available for interaction with the stationary phase (flattest conformation).

IsomerSeparation cluster_elution Elution Order (RP-HPLC) Ortho Ortho-Isomer (Steric Bulk) Meta Meta-Isomer (Intermediate) Ortho->Meta Stationary C18 Stationary Phase (Hydrophobic Interaction) Ortho->Stationary Weak Interaction (Elutes 1st) Para Para-Isomer (Target Analyte) Meta->Para Para->Stationary Strong Interaction (Elutes Last)

Figure 2: Mechanistic basis for regioisomer separation on Reverse Phase C18 columns.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.[1] Link

  • PubChem. this compound (Compound Summary). National Center for Biotechnology Information.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[1] (Authoritative text on RP-HPLC mechanism for acidic compounds).

  • Sigma-Aldrich. Product Specification: this compound.[1] Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Introduction: The Analytical Imperative for 5-(p-Tolyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-(p-Tolyl)pentanoic acid

5-(p-Tolyl)pentanoic acid (CAS No. 777-93-5) is a carboxylic acid derivative featuring a pentanoic acid chain attached to a p-tolyl group.[1][2] Its structure, combining both a hydrophobic aromatic ring and a polar carboxylic acid functional group, presents a moderate analytical challenge that is well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This application note details a robust and reliable RP-HPLC method for the quantification of 5-(p-Tolyl)pentanoic acid, providing a comprehensive protocol for researchers in pharmaceutical development, quality control, and chemical synthesis.

The core of this method relies on controlling the ionization state of the carboxylic acid moiety to achieve optimal retention and peak symmetry. Carboxylic acids, such as 5-(p-Tolyl)pentanoic acid, can exist in either an ionized (deprotonated) or non-ionized (protonated) state depending on the pH of the mobile phase.[3] The non-ionized form is less polar and interacts more strongly with the hydrophobic stationary phase (e.g., C18), leading to better retention and chromatographic performance.[4] Therefore, suppressing the ionization by maintaining a mobile phase pH below the compound's pKa is a cornerstone of this analytical strategy.[5] The pKa of the parent compound, pentanoic acid, is approximately 4.8, which serves as a crucial reference point for mobile phase formulation.[6][7]

This guide provides a self-validating system, from sample preparation to final analysis, grounded in established chromatographic principles.

Physicochemical Properties of 5-(p-Tolyl)pentanoic acid

A foundational understanding of the analyte's properties is critical for methodical HPLC development.

PropertyValueSource
IUPAC Name 5-(4-methylphenyl)pentanoic acidPubChem[2]
CAS Number 777-93-5Aaronchem, PubChem[1][2]
Molecular Formula C₁₂H₁₆O₂Aaronchem, PubChem[1][2]
Molecular Weight 192.25 g/mol Aaronchem, PubChem[1][2][8]
SMILES CC1=CC=C(C=C1)CCCCC(=O)OAaronchem, PubChem[1][2]
Predicted pKa ~4.8 (Estimated from pentanoic acid)Sciencemadness Wiki[6]

Experimental Workflow: From Sample to Signal

The overall analytical process is a sequential workflow designed to ensure accuracy and reproducibility. It begins with precise sample preparation to create a clean, HPLC-compatible solution, followed by chromatographic separation and UV detection, and concludes with data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A 1. Standard/Sample Weighing B 2. Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C 3. Filtration (0.45 µm Syringe Filter) B->C D 4. Injection into HPLC System C->D E 5. Isocratic Elution (C18 Column) D->E F 6. UV Detection (220 nm) E->F G 7. Chromatogram Generation F->G H 8. Peak Integration & Quantification G->H

Caption: Workflow for the HPLC analysis of 5-(p-Tolyl)pentanoic acid.

Detailed Protocols

Protocol 1: Preparation of Mobile Phase and Diluent

Causality: The mobile phase is the engine of separation. An acidic mobile phase (pH ~2.5-3.0) is chosen to ensure the carboxylic acid group of the analyte is fully protonated (non-ionized). This significantly increases its hydrophobicity, leading to predictable and sharp peaks on a reversed-phase column.[4][9] Acetonitrile is selected as the organic modifier due to its strong elution strength and low UV cutoff.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Orthophosphoric acid (H₃PO₄), ~85%

Procedure:

  • Aqueous Component (A):

    • Measure 1000 mL of HPLC-grade water into a clean glass media bottle.

    • Carefully add 1.0 mL of orthophosphoric acid to the water.

    • Mix thoroughly. This creates an aqueous buffer with a pH of approximately 2.5.

    • Degas the solution for 15 minutes using a sonicator or vacuum filtration.

  • Organic Component (B):

    • Pour 1000 mL of HPLC-grade Acetonitrile into a separate clean glass media bottle.

    • Degas for 15 minutes.

  • Mobile Phase Composition:

    • For the isocratic elution, the mobile phase is a pre-mixed solution. Combine 400 mL of the Aqueous Component (A) with 600 mL of the Organic Component (B).

    • Mix well and label the bottle clearly: "60:40 ACN:Water with 0.1% H₃PO₄".

  • Sample Diluent:

    • Prepare a diluent that is identical to the mobile phase to ensure peak shape is not compromised at injection. Combine 60 mL of ACN and 40 mL of the prepared aqueous buffer. This prevents solvent mismatch effects.

Protocol 2: Standard and Sample Preparation

Causality: Accurate quantification begins with accurate sample preparation. The goal is to create a clear, particulate-free solution of the analyte at a concentration suitable for the detector's linear range. Filtration is a mandatory step to prevent column blockage and extend its lifespan.[10]

Materials:

  • 5-(p-Tolyl)pentanoic acid reference standard

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Primary Stock Standard (1 mg/mL):

    • Accurately weigh approximately 10 mg of the 5-(p-Tolyl)pentanoic acid reference standard.

    • Transfer it quantitatively to a 10 mL volumetric flask.

    • Add approximately 7 mL of the sample diluent and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard (e.g., 100 µg/mL):

    • Pipette 1.0 mL of the Primary Stock Standard into a 10 mL volumetric flask.

    • Dilute to the mark with the sample diluent and mix. This creates a working standard for calibration. Further dilutions can be made to construct a calibration curve.

  • Sample Preparation (for a solid formulation):

    • Accurately weigh an amount of the powdered sample expected to contain ~10 mg of 5-(p-Tolyl)pentanoic acid.

    • Transfer to a 10 mL volumetric flask and follow the dissolution procedure as described for the Primary Stock Standard.

  • Filtration:

    • Before injection, filter all standard and sample solutions through a 0.45 µm syringe filter directly into a labeled HPLC vial.[10] Discard the first 0.5 mL of the filtrate to ensure the filter is saturated and does not adsorb the analyte.

HPLC Method Parameters

The following parameters have been optimized to provide a robust separation with good peak shape and a reasonable run time. A C18 column is used for its excellent hydrophobic retention of the aromatic and aliphatic portions of the molecule.

Method_Parameters cluster_params Optimized HPLC Conditions Parameters Parameter Column Column Parameters->Column Values Setting C18, 250 x 4.6 mm, 5 µm C18, 250 x 4.6 mm, 5 µm Values->C18, 250 x 4.6 mm, 5 µm Mobile Phase Mobile Phase Column->Mobile Phase Flow Rate Flow Rate Mobile Phase->Flow Rate Temperature Temperature Flow Rate->Temperature Detection Detection Temperature->Detection Injection Volume Injection Volume Detection->Injection Volume Run Time Run Time Injection Volume->Run Time Isocratic: 60% ACN / 40% Water with 0.1% H3PO4 Isocratic: 60% ACN / 40% Water with 0.1% H3PO4 C18, 250 x 4.6 mm, 5 µm->Isocratic: 60% ACN / 40% Water with 0.1% H3PO4 1.0 mL/min 1.0 mL/min Isocratic: 60% ACN / 40% Water with 0.1% H3PO4->1.0 mL/min 30 °C 30 °C 1.0 mL/min->30 °C UV at 220 nm UV at 220 nm 30 °C->UV at 220 nm 10 µL 10 µL UV at 220 nm->10 µL 10 minutes 10 minutes 10 µL->10 minutes

Caption: Key parameters for the HPLC method.

Detailed HPLC Conditions Table
ParameterRecommended ConditionRationale
HPLC System Any standard HPLC system with a UV detectorMethod is compatible with standard equipment.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent retention for non-polar compounds and is robust for routine analysis.
Mobile Phase Isocratic: 60% Acetonitrile / 40% Water containing 0.1% (v/v) Orthophosphoric AcidThe high organic content ensures elution, while the acidic water suppresses ionization for good peak shape.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CElevated temperature reduces viscosity and can improve peak efficiency. It also ensures run-to-run consistency.
Detection UV, 220 nmThe p-tolyl group provides strong UV absorbance. 220 nm is a common wavelength for aromatic compounds offering high sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak overload.
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities without being excessively long.

Conclusion and System Suitability

This application note provides a complete and robust RP-HPLC method for the analysis of 5-(p-Tolyl)pentanoic acid. The key to this method's success is the strategic use of an acidified mobile phase to control the analyte's ionization state, resulting in excellent peak symmetry and reproducible retention. The protocols for sample and mobile phase preparation are designed to be straightforward and minimize potential sources of error.

For routine analysis, system suitability tests should be performed. This includes replicate injections of a standard solution to check for:

  • Tailing Factor: Should be ≤ 1.5.

  • Theoretical Plates: Should be ≥ 2000.

  • Retention Time %RSD: Should be ≤ 2.0%.

By adhering to these protocols and system suitability criteria, researchers and analysts can confidently and accurately quantify 5-(p-Tolyl)pentanoic acid in various samples.

References

  • Pentanoic acid. (2019). Sciencemadness Wiki. [Link]

  • Pentanoic acid (FDB003230). (2010). FooDB. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. [Link]

  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. [Link]

  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2011). PubMed Central. [Link]

  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. (2020). Pharmacognosy Magazine. [Link]

Sources

Application Notes & Protocols: A Strategic In Vitro Screening Cascade for 5-(4-Methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(4-Methylphenyl)pentanoic acid is a synthetic carboxylic acid derivative. Structurally, it is an analogue of naturally occurring fatty acids, featuring a pentanoic acid chain coupled to a p-tolyl group. While its synthesis is documented, its biological activities and potential mechanisms of action remain largely uncharacterized in publicly available literature[1][2]. This guide addresses this knowledge gap by proposing a structured, multi-tiered in vitro assay cascade designed for researchers and drug development professionals. Instead of focusing on a single, speculative target, this document outlines a logical progression of experiments, starting with foundational cytotoxicity and moving towards plausible, structure-driven target engagement assays. The protocols herein are designed to be self-validating, providing a robust framework for the initial biological profiling of this and similar novel chemical entities.

| Introduction: Rationale for a Phased Screening Approach

The initial evaluation of any novel chemical entity (NCE) with limited background data necessitates a systematic approach. The molecular architecture of this compound, possessing both a lipophilic aryl group and a carboxylic acid chain, suggests potential interactions with biological pathways governing lipid metabolism and signaling. Fatty acids and their analogues are known to be ligands for nuclear receptors, substrates for metabolic enzymes, and modulators of membrane-associated proteins[3].

Therefore, we propose a screening funnel that prioritizes the following questions:

  • Safety & Viability: At what concentrations is the compound toxic to cells? This establishes a therapeutic window for all subsequent experiments.

  • Primary Target Hypothesis: Does the compound interact with key regulators of lipid metabolism? Given its structure, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis and lipid metabolism, stands out as a high-probability primary target[4].

  • Functional Cellular Impact: Does the compound affect fundamental cellular processes related to lipid handling, such as the uptake of fatty acids from the extracellular environment?[3].

This phased approach ensures that resources are used efficiently and that data from each stage informs the design and interpretation of the next.

G cluster_0 Screening Cascade for this compound A Compound Preparation Stock Solution in DMSO B Phase 1: Foundational General Cytotoxicity Assay (MTT) A->B Test Concentrations C Determine Non-Toxic Concentration Range (Calculate IC50) B->C Analyze Viability D Phase 2: Hypothesis-Driven Lipid Metabolism Target Assays C->D Inform Dosing E Assay 2a: PPARγ Activation (Reporter Gene Assay) D->E F Assay 2b: Fatty Acid Uptake (Fluorescent Substrate Assay) D->F G Data Synthesis & Next Steps (e.g., Target Validation, MOA Studies) E->G F->G

Figure 1: Proposed experimental workflow for the biological characterization of this compound.

| Phase 1: Foundational Cytotoxicity Profiling

Scientific Rationale: Before investigating any specific biological activity, it is crucial to determine the concentration range at which a compound exhibits cytotoxic effects.[5]. This step is fundamental for distinguishing true biological modulation from cell death-induced artifacts and for identifying a safe dose range for subsequent, more complex assays[6][7]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability[8].

| Protocol: MTT Cell Viability Assay

This protocol is designed to assess the dose-dependent effect of this compound on the viability of a relevant cell line (e.g., HeLa for general toxicity, or 3T3-L1 pre-adipocytes for metabolic studies).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • HeLa or 3T3-L1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 25, 50, 100 µM) in serum-free medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity[9].

  • Cell Treatment: After 24 hours, remove the growth medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Controls:

  • Cell Viability (%): (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

  • IC₅₀ Calculation: Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

  • Controls: Positive control (e.g., doxorubicin) should be included to validate assay performance. The vehicle control is essential to confirm that the solvent does not impact cell viability.

ParameterRecommendationRationale
Cell Line HeLa (general), 3T3-L1 (metabolic)Standard, robust cell lines for initial screening.
Seeding Density 5,000-10,000 cells/wellEnsures cells are in a logarithmic growth phase.
Concentration Range 0.1 µM - 100 µMA broad range to capture the full dose-response curve.
Incubation Time 24 - 48 hoursStandard duration to observe cytotoxic effects.
Final DMSO % ≤ 0.5%Minimizes solvent-induced cytotoxicity.[9]

| Phase 2: Hypothesis-Driven Target Assays

Based on the structural similarity of this compound to endogenous fatty acids, we hypothesize that it may interact with key proteins in lipid metabolism. The following assays directly test this hypothesis. All experiments should be conducted at non-toxic concentrations determined from the Phase 1 MTT assay.

| Assay 2a: PPARγ Activation Reporter Assay

Scientific Rationale: PPARγ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis and glucose homeostasis[4]. Many synthetic ligands, such as the thiazolidinedione class of drugs, are fatty acid mimetics. This assay determines if this compound can bind to and activate PPARγ, leading to the transcription of a reporter gene (e.g., luciferase).

G cluster_0 PPARγ Reporter Gene Assay Principle Compound This compound (Ligand) PPAR PPARγ/RXR Heterodimer Compound->PPAR Binds & Activates PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to Reporter Luciferase Gene PPRE->Reporter Drives Transcription Light Light Signal Reporter->Light Produces

Figure 2: Simplified mechanism of a PPARγ ligand-activated reporter gene assay.

Protocol: Transient Transfection Luciferase Reporter Assay

Materials:

  • HEK293T or other easily transfectable cell line

  • PPARγ expression plasmid

  • RXRα expression plasmid (PPARγ's heterodimer partner)

  • Luciferase reporter plasmid containing PPAR response elements (PPREs)

  • Control plasmid (e.g., β-galactosidase or Renilla luciferase) for transfection normalization

  • Transfection reagent (e.g., Lipofectamine™)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate to be 70-80% confluent on the day of transfection.

  • Transfection: Co-transfect cells with the PPARγ, RXRα, PPRE-luciferase, and normalization control plasmids according to the manufacturer's protocol for the transfection reagent.

  • Compound Treatment: After 12-24 hours, replace the medium with fresh medium containing various non-toxic concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Rosiglitazone)[10].

  • Incubation: Incubate for an additional 24 hours to allow for ligand-induced gene expression.

  • Cell Lysis: Wash cells with PBS and lyse them using the buffer provided in the luciferase assay kit.

  • Luminescence Reading: Add the luciferase substrate to the cell lysate and immediately measure the luminescence in a plate-reading luminometer. Subsequently, measure the signal from the normalization reporter.

Data Analysis:

  • Relative Luciferase Units (RLU): (Luciferase Signal / Normalization Signal).

  • Fold Activation: (RLU of Treated Sample / RLU of Vehicle Control).

  • EC₅₀ Calculation: Plot fold activation against the log of compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

| Assay 2b: Cellular Fatty Acid Uptake Assay

Scientific Rationale: The transport of long-chain fatty acids across the plasma membrane is a crucial, protein-mediated process. The test compound could potentially inhibit or enhance this process by competing with natural fatty acids for binding to transport proteins. This assay uses a fluorescently-labeled fatty acid analogue (e.g., BODIPY™-C12) to directly measure uptake.[3][11][12].

Protocol: Fluorescent Fatty Acid Uptake Assay

Materials:

  • 3T3-L1 adipocytes or other metabolically active cells (e.g., HepG2)

  • Fluorescent fatty acid analogue (e.g., BODIPY™ FL C12 from a commercial kit)[3]

  • Hanks' Balanced Salt Solution (HBSS) with 0.2% fatty acid-free BSA

  • Positive control inhibitor (e.g., Phloretin)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (bottom-read capable, Ex/Em ~485/515 nm)

Procedure:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and culture until they reach the desired state (e.g., differentiation of 3T3-L1 cells into adipocytes).

  • Serum Starvation: Prior to the assay, wash cells and incubate in serum-free medium for 1-2 hours to upregulate fatty acid transporters.[13].

  • Pre-incubation with Compound: Remove the starvation medium and add HBSS/BSA buffer containing various concentrations of this compound or controls. Incubate for 15-30 minutes at 37°C.

  • Initiate Uptake: Add the fluorescent fatty acid analogue to each well to initiate the uptake reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the increase in intracellular fluorescence over time (e.g., every 1-2 minutes for 60 minutes)[13].

  • Endpoint Measurement (Alternative): Alternatively, incubate for a fixed period (e.g., 30 minutes), then add a stop solution or wash away the extracellular probe before reading the final fluorescence intensity.

Data Analysis:

  • Uptake Rate: For kinetic analysis, the rate of uptake is the slope of the initial linear portion of the fluorescence vs. time curve.

  • Percent Inhibition: (1 - (Rate of Treated Sample / Rate of Vehicle Control)) * 100.

  • IC₅₀ Calculation: Plot percent inhibition against the log of compound concentration to determine the IC₅₀ for uptake inhibition.

ParameterRecommendationRationale
Assay Type Kinetic ReadProvides more detailed information on uptake dynamics than a single endpoint.
Cell Line Differentiated 3T3-L1 AdipocytesA gold-standard model for studying fatty acid metabolism and uptake.
Fluorescent Probe BODIPY™-labeled fatty acidBright, photostable probe with fluorescence sensitive to its environment.
Positive Control PhloretinA known general inhibitor of fatty acid transport.

| Data Interpretation and Future Directions

The results from this three-assay cascade will provide a foundational biological profile for this compound.

  • If Cytotoxic with Low IC₅₀: The compound may have potential as an anti-proliferative agent, warranting further investigation into its mechanism of cell death (e.g., apoptosis assays)[14].

  • If Non-Toxic and Activates PPARγ: The compound is a potential PPARγ agonist. This would suggest further studies in adipocyte differentiation models, and target gene expression analysis (e.g., qPCR for FABP4, CD36) to confirm on-target effects[15].

  • If Non-Toxic and Inhibits Fatty Acid Uptake: The compound could be a valuable tool for studying metabolic diseases like obesity or diabetes where fatty acid flux is dysregulated. Next steps would involve identifying the specific transporter protein(s) it inhibits.

  • If No Activity is Observed: The compound may have other biological targets not explored in this initial cascade. Further screening against a broader panel of receptors or enzymes may be necessary.

This structured approach provides a clear, logical, and scientifically rigorous path to transforming an uncharacterized molecule into a well-profiled lead candidate or research tool.

| References

  • Request PDF. (2018). In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. ResearchGate. Available at: [Link]

  • Bradbury, R. H., et al. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. Available at: [Link]

  • Kosheeka. (2023, April 9). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Varga, T., & Nagy, L. (2018). PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action. Frontiers in Immunology. Available at: [Link]

  • Li, X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC - NIH. Available at: [Link]

  • Goldenberg, J., et al. Measurement of long-chain fatty acid uptake into adipocytes. PMC - NIH. Available at: [Link]

  • Indigo Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. Indigo Biosciences. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Journal of King Saud University - Science. Available at: [Link]

  • Bhattacharjee, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • PubChem. this compound. National Center for Biotechnology Information. Available at: [Link]

  • Jia, F., et al. (2021). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. PMC - NIH. Available at: [Link]

  • Molecular Devices. QBT™ Fatty Acid Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Yang, L., et al. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. ResearchGate. Available at: [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Samrot, A. V., et al. (2023). In vitro cell-based assays to test drugs – A Review. ResearchGate. Available at: [Link]

  • Luo, J., et al. (2016). Activation of PPARγ2 by PPARγ1 through a functional PPRE in transdifferentiation of myoblasts to adipocytes induced by EPA. PMC - PubMed Central. Available at: [Link]

  • Academia.edu. Synthesis And Biological Evaluation Of 5-(3,4- Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial And Cytotoxicity Agents. Academia.edu. Available at: [Link]

  • MDPI. (2021). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. MDPI. Available at: [Link]

  • PMC - NIH. (2015). Study of the in vitro cytotoxicity testing of medical devices. PMC - NIH. Available at: [Link]

  • RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. Available at: [Link]

  • PMC - PubMed Central. (2021). Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb. PMC - PubMed Central. Available at: [Link]

  • BioAssay Systems. QuantiChrom™ Fatty Acid Uptake Assay Kit. BioAssay Systems. Available at: [Link]

  • PubChem. 5-(3,4-Dihydroxyphenyl)pentanoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Interrogating Novel Substrates for Metabolic Enzymes using 5-(4-Methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-Methylphenyl)pentanoic acid is a synthetic molecule combining the structural features of a fatty acid and an aromatic moiety. Its amphipathic nature makes it an intriguing candidate for interaction with a variety of metabolic enzymes. This document provides a detailed guide for researchers to investigate this compound as a potential substrate for two major classes of metabolic enzymes: Cytochrome P450s (CYPs) and fatty acid β-oxidation enzymes. The protocols herein are designed to be robust, self-validating, and adaptable to specific experimental needs.

Scientific Rationale: Plausible Metabolic Fates

Given its structure, two primary metabolic pathways are hypothesized for this compound:

  • Aromatic Hydroxylation by Cytochrome P450s: The methylphenyl group is a likely target for oxidative metabolism by CYP enzymes, which play a central role in drug and xenobiotic metabolism.[1] The most probable reaction is the hydroxylation of the aromatic ring to form a phenolic metabolite.[2] This can be detected and quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Beta-Oxidation: The pentanoic acid side chain is structurally similar to a short-chain fatty acid. It is therefore plausible that it could enter the mitochondrial β-oxidation spiral.[3][4] This process would involve a cycle of enzymatic reactions leading to the shortening of the acyl chain and the concomitant reduction of NAD+ to NADH.[5] The production of NADH can be monitored spectrophotometrically.

This application note will detail two distinct protocols to investigate these hypotheses.

Protocol 1: Assessing this compound as a Substrate for Cytochrome P450 Enzymes

Principle of the Assay

This protocol is designed to determine if this compound is a substrate for a specific CYP isoform (e.g., CYP3A4, CYP2D6) by incubating the compound with human liver microsomes or recombinant CYP enzymes and detecting the formation of a hydroxylated metabolite. The primary method of detection will be Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity for metabolite identification.[6]

Materials and Reagents
  • This compound

  • Human Liver Microsomes (or recombinant CYP isoform)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (LC-MS grade)

  • 96-well microplate

  • Incubator/shaker

  • LC-MS system

Experimental Workflow: CYP450 Assay

CYP450_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Stock (this compound in DMSO) mix Combine Substrate, Microsomes, and Buffer in 96-well plate prep_substrate->mix prep_microsomes Prepare Microsome/Enzyme Dilution (in Potassium Phosphate Buffer) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction incubate Incubate with Shaking (e.g., 30 min at 37°C) start_reaction->incubate stop_reaction Quench Reaction (e.g., with cold Acetonitrile) incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS Analysis transfer->lcms data Data Interpretation lcms->data BetaOxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock (this compound) mix Combine Buffer, Cofactors, and Substrate in a UV-transparent plate prep_substrate->mix prep_cofactors Prepare Cofactor Mix (ATP, CoA, NAD+) prep_cofactors->mix prep_enzyme Prepare Mitochondria or Purified Enzyme start_reaction Initiate Reaction with Enzyme/Mitochondria prep_enzyme->start_reaction equilibrate Equilibrate to Assay Temperature (e.g., 30°C) mix->equilibrate equilibrate->start_reaction read_absorbance Monitor Absorbance at 340 nm (Kinetic Read) start_reaction->read_absorbance calc_rate Calculate Rate of NADH Production (ΔAbs/min) read_absorbance->calc_rate kinetics Determine Kinetic Parameters (Km, Vmax) calc_rate->kinetics

Caption: Workflow for the β-oxidation assay monitoring NADH production.

Step-by-Step Protocol
  • Prepare Reagents:

    • Prepare a 100 mM stock solution of this compound.

    • Prepare a 1 M Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of ATP (100 mM), CoA (10 mM), and NAD+ (50 mM).

  • Assay Setup:

    • In a UV-transparent 96-well plate, add the following to each well:

      • Tris-HCl buffer (to a final concentration of 100 mM).

      • ATP (to a final concentration of 5 mM).

      • CoA (to a final concentration of 0.5 mM).

      • NAD+ (to a final concentration of 2 mM).

      • This compound (at varying concentrations for kinetic analysis).

    • Equilibrate the plate to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding a pre-determined amount of isolated mitochondria or purified enzyme.

    • Immediately begin monitoring the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rate: The rate of NADH production is directly proportional to the change in absorbance at 340 nm over time (ΔAbs/min). Use the Beer-Lambert law (A = εcl) to convert this to the rate of NADH formation, where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.

  • Controls: Run a negative control without the substrate to account for any background NADH production.

  • Kinetic Analysis: As with the CYP450 assay, determine Km and Vmax by plotting the initial reaction rates against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation. [7]

Quantitative Data Summary

The following table provides an example of how to present the results from a kinetic analysis of this compound with a hypothetical enzyme.

Substrate Concentration (µM)Initial Velocity (nmol/min/mg protein)
110.5
218.2
535.7
1050.0
2066.7
5083.3
10090.9

From this data, Michaelis-Menten kinetic parameters can be derived:

  • Vmax: 100 nmol/min/mg protein

  • Km: 10 µM

Trustworthiness and Self-Validation

To ensure the integrity of the data generated from these protocols, the following considerations are crucial:

  • Linearity: Ensure that the reaction rate is linear with time and enzyme concentration. This can be confirmed by running preliminary assays with varying incubation times and enzyme concentrations. [8]* Controls: Always include appropriate negative controls (e.g., no enzyme, no substrate, no cofactors) to account for non-enzymatic reactions or interfering substances.

  • Robustness: The assay should be reproducible. Test for inter- and intra-assay variability to ensure the results are consistent. [9][10]

Conclusion

The protocols detailed in this application note provide a comprehensive framework for investigating this compound as a potential substrate for cytochrome P450s and β-oxidation enzymes. By employing these methods, researchers can gain valuable insights into the metabolic fate of this novel compound, which can inform its potential applications in drug development and other scientific disciplines.

References

  • Harvey, D. (2020). Cytochrome P450 enzymes and drug metabolism. Royal Society of Chemistry. [Link]

  • Isin, E. M., & Guengerich, F. P. (2007). Complex reactions catalyzed by cytochrome P450 enzymes. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 314–329. [Link]

  • Houten, S. M., Wanders, R. J., & Ranea-Robles, P. (2010). Mitochondrial fatty acid beta-oxidation. European Journal of Clinical Investigation, 40(7), 653–662. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

  • Eaton, S., Bartlett, K., & Pourfarzam, M. (1996). Mammalian mitochondrial β-oxidation. Biochemical Journal, 320(2), 345–357. [Link]

  • National Center for Biotechnology Information. (n.d.). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Li, F., & Ma, L. (2018). LC-MS in Drug Metabolism and Disposition. In Mass Spectrometry for the Clinical Laboratory. Elsevier. [Link]

  • Khan Academy. (n.d.). Steady states and the Michaelis Menten equation. [Link]

  • Johnson, K. A. (2013). A century of enzyme kinetics: Reliability of the Km and vmax estimates. Journal of Biological Chemistry, 288(10), 6511–6519. [Link]

  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Microbe Notes. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]

  • ACS Publications. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. [Link]

  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. [Link]

  • AOCS. (2019). Fatty Acid beta-Oxidation. [Link]

  • Biocatalysts Ltd. (2019). Improving a Customer's Enzyme Assay to ensure Product Viability. [Link]

  • YouTube. (2014). Enzyme Kinetics Practical - using a spectrophotometer to monitor NADH production. [Link]

  • Chromatography Online. (n.d.). Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. [Link]

  • ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. [Link]

  • ResearchGate. (2023). the approach for express spectrometric determination of the reduced form of nicotinamide adenine dinucleotide (nadh) content. [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. [Link]

  • MDPI. (n.d.). Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples. [Link]

  • FAO AGRIS. (n.d.). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. [Link]

  • Chemistry LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. [Link]

  • Basicmedical Key. (2017). Spectroscopic Monitoring of NADH: Historical Overview. [Link]

  • Agilent. (n.d.). Determining NADH Concentrations with Synergy 2 Multi-Mode Microplate Reader using Fluorescence or Absorbance. [Link]

Sources

Formulation of 5-(p-Tolyl)pentanoic Acid for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a comprehensive framework for the formulation of 5-(p-Tolyl)pentanoic acid, a lipophilic carboxylic acid, for in vivo research. Recognizing the challenges posed by its poor aqueous solubility, we present a systematic approach, beginning with essential pre-formulation characterization and extending to detailed protocols for developing formulations suitable for oral (PO), intraperitoneal (IP), and intravenous (IV) administration. The methodologies are grounded in established principles of pharmaceutical science, emphasizing the selection of biocompatible excipients and the implementation of critical quality control checks to ensure the delivery of a safe, stable, and homogenous dose. This document is intended for researchers, scientists, and drug development professionals seeking to advance the preclinical evaluation of 5-(p-Tolyl)pentanoic acid and other similarly challenging lipophilic compounds.

Introduction: The Formulation Challenge

5-(p-Tolyl)pentanoic acid is an organic molecule with a chemical structure suggesting lipophilicity, a characteristic that often correlates with poor water solubility.[1] While structurally related compounds have shown potential as antiproliferative agents in cancer cell lines, their translation to in vivo models is frequently hampered by bio-inaccessibility.[2][3] The effective oral absorption and systemic exposure of such compounds are highly dependent on the formulation strategy.[4]

This guide outlines a logical workflow, from initial characterization to the preparation of various dosing vehicles, to enable robust and reproducible in vivo experiments.

Pre-Formulation Assessment: The Foundation of Rational Design

Before attempting to create a complex formulation, a thorough understanding of the compound's fundamental physicochemical properties is essential. This data-driven approach minimizes empirical "trial and error" and forms the basis for selecting an appropriate formulation strategy.[7]

Physicochemical Characterization

Key properties of 5-(p-Tolyl)pentanoic acid provide initial clues for formulation development.

PropertyValueImplication for Formulation
Molecular Weight 192.25 g/mol [1]Moderate molecular weight, generally favorable for absorption.
XLogP3 3.1[1]A value >3 indicates high lipophilicity and predicts poor aqueous solubility.[8] Lipid-based formulations may be a suitable strategy.[5][9]
Hydrogen Bond Donors 1[1]The carboxylic acid group provides a proton donor.
Hydrogen Bond Acceptors 2[1]The carbonyl and hydroxyl oxygens can accept hydrogen bonds.
pKa (Predicted) ~4.8-5.0As a carboxylic acid, its solubility will be pH-dependent, increasing significantly at pH values above its pKa as it forms the more soluble carboxylate salt.
Workflow for Pre-Formulation Analysis

The following diagram illustrates the logical flow of pre-formulation studies, which are critical for informing the subsequent formulation development process.

Preformulation_Workflow API Active Pharmaceutical Ingredient (5-(p-Tolyl)pentanoic acid) Solubility Solubility Screening in Biocompatible Solvents API->Solubility Characterize Stability Preliminary Stability Assessment (Solution & Solid State) Solubility->Stability Identify suitable solvents Decision Select Formulation Strategy (e.g., Solution, Suspension, Lipid-based) Stability->Decision Determine degradation risks Formulation Formulation Development (Vehicle Optimization) Decision->Formulation Proceed to development

Caption: Workflow for pre-formulation assessment of 5-(p-Tolyl)pentanoic acid.

Protocol: Equilibrium Solubility Screening

Objective: To determine the approximate solubility of 5-(p-Tolyl)pentanoic acid in a panel of commonly used, biocompatible solvents and vehicles.

Principle: The "shake-flask" method is the gold standard for determining equilibrium solubility.[10] It involves agitating an excess of the compound in the solvent at a controlled temperature until equilibrium is reached, then measuring the concentration of the dissolved compound.

Materials:

  • 5-(p-Tolyl)pentanoic acid

  • Glass vials (e.g., 2 mL) with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Solvent panel (see table below)

Suggested Solvent Panel for Initial Screening:

Solvent/VehicleTypeRationale for Inclusion
Phosphate-Buffered Saline (PBS), pH 7.4 Aqueous BufferBaseline solubility in a physiological buffer.
Polyethylene Glycol 300/400 (PEG 300/400) Co-solventCommonly used to solubilize drugs for in vivo use.[11]
Propylene Glycol (PG) Co-solventAnother widely used and generally safe co-solvent.[11]
Dimethyl Sulfoxide (DMSO) Co-solventHigh solubilizing capacity, but potential for toxicity in vivo.[12] Use should be minimized.
Corn Oil / Sesame Oil Lipid VehicleNatural triglycerides suitable for oral and potentially IP administration of lipophilic drugs.[13]
5% Dextrose in Water (D5W) Aqueous VehicleCommon vehicle for IV administration.
10% Solutol® HS 15 in D5W Surfactant SolutionNon-ionic solubilizer for enhancing aqueous solubility, particularly for IV formulations.
20% Captisol® in Water Cyclodextrin SolutionModified cyclodextrin designed to form inclusion complexes and enhance solubility.

Procedure:

  • Preparation: Add an excess amount of 5-(p-Tolyl)pentanoic acid to a pre-weighed vial (e.g., add 10-20 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Incubation: Add 1 mL of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand for a short period. Centrifuge the vials (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

  • Sampling & Dilution: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Accurately dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.[10]

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Formulation Strategies and Protocols

The choice of formulation is dictated by the route of administration, the required dose, and the solubility data obtained in the pre-formulation assessment.

Decision Tree for Formulation Selection

Formulation_Decision_Tree start Desired Route of Administration? oral Oral (PO) start->oral ip Intraperitoneal (IP) start->ip iv Intravenous (IV) start->iv oral_sol Is solubility in oil or lipid-based system > dose? oral->oral_sol oral_sol_yes Formulate as Lipid Solution or SEDDS oral_sol->oral_sol_yes Yes oral_sol_no Formulate as Aqueous Suspension oral_sol->oral_sol_no No ip_sol Is solubility in co-solvent system (e.g., PEG/Saline) > dose at acceptable co-solvent %? ip->ip_sol ip_sol_yes Formulate as Co-Solvent Solution ip_sol->ip_sol_yes Yes ip_sol_no Formulate as Aqueous Suspension (micronized) ip_sol->ip_sol_no No iv_sol Is solubility in surfactant or cyclodextrin system > dose? iv->iv_sol iv_sol_yes Formulate as Micellar Solution or Complex iv_sol->iv_sol_yes Yes iv_sol_no Advanced Formulation Required (e.g., Nanoemulsion, Liposomes) [Out of Scope for Basic Guide] iv_sol->iv_sol_no No

Caption: Decision tree for selecting a formulation strategy based on administration route.

Formulations for Oral (PO) Administration

Oral gavage is a common method for precise dosing in rodents.[14] For lipophilic compounds, lipid-based formulations can enhance absorption by utilizing the body's natural lipid absorption pathways.[5][9] If solubility in lipids is insufficient, a homogenous aqueous suspension is a viable alternative.

Rationale: Dissolving the compound directly in a digestible oil is a simple and effective strategy for lipophilic drugs.[15]

Example Vehicle: Corn oil or Sesame oil. Target Concentration: Dependent on solubility data (e.g., 1-10 mg/mL).

Procedure:

  • Weigh the required amount of 5-(p-Tolyl)pentanoic acid and place it in a sterile glass vial.

  • Add the calculated volume of corn oil.

  • Gently warm the mixture (e.g., to 40-50°C) while stirring or vortexing to facilitate dissolution. Do not overheat, as this may degrade the compound.

  • Continue mixing until a clear solution is obtained. Visually inspect for any undissolved particles.

  • Allow the solution to cool to room temperature before administration.

Rationale: When the required dose exceeds the solubility in acceptable vehicles, a suspension is necessary. The key is to ensure the particles are small and uniformly dispersed to guarantee consistent dosing.[16] Using a wetting agent is critical to prevent particle agglomeration.[17]

Example Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile water. Target Concentration: Typically 1-50 mg/mL, depending on the required dose and viscosity.

Procedure:

  • Micronization (Recommended): If possible, reduce the particle size of the 5-(p-Tolyl)pentanoic acid powder using a mortar and pestle or other mechanical means. This increases the surface area for dissolution.[4][16]

  • Prepare the Vehicle:

    • Heat about one-third of the final required volume of water to ~60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse.

    • Add the remaining volume as cold water/ice to bring the temperature down, which will facilitate the hydration and dissolution of the methylcellulose.

    • Once the methylcellulose is fully dissolved and the solution is at room temperature, add the Tween 80 and mix until uniform.

  • Prepare the Suspension:

    • In a glass mortar, place the weighed amount of micronized 5-(p-Tolyl)pentanoic acid.

    • Add a small amount of the vehicle to the powder to form a thick, smooth paste. This step is crucial for proper wetting of the drug particles.

    • Gradually add the remaining vehicle in small portions while continuously triturating (mixing) to ensure a uniform and fine suspension.

  • Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes before dosing. The suspension should be continuously stirred during dose administration to prevent settling.

Formulations for Intraperitoneal (IP) Administration

IP injection is often used in early efficacy studies as it bypasses the gastrointestinal tract and first-pass metabolism.[18] Formulations must be sterile and non-irritating.

Rationale: A mixture of a water-miscible organic solvent and an aqueous buffer can often solubilize compounds that are insoluble in water alone. The concentration of the organic solvent should be kept to a minimum to avoid toxicity.

Example Vehicle: 10% DMSO, 40% PEG 300, 50% Saline (v/v/v). Senior Scientist Insight: This is a common screening formulation often referred to as "D-P-S". However, upon injection into the aqueous environment of the peritoneal cavity, the drug may precipitate. Always perform a test by injecting a small amount of the formulation into saline to check for precipitation in vitro before use in vivo.

Procedure:

  • Weigh the required amount of 5-(p-Tolyl)pentanoic acid and place it in a sterile vial.

  • Add the DMSO and vortex until the compound is fully dissolved.

  • Add the PEG 300 and vortex until the solution is homogenous.

  • Slowly add the saline while vortexing. Observe the solution carefully for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Filter the final solution through a 0.22 µm sterile syringe filter before administration.

Formulations for Intravenous (IV) Administration

IV administration provides 100% bioavailability but has the most stringent formulation requirements.[19] The formulation must be a sterile, particle-free solution with a pH close to physiological levels.

Rationale: For highly lipophilic drugs, specialized excipients that form micelles or other complexes are often required to achieve the necessary solubility in an aqueous vehicle for IV injection.[20]

Example Vehicle: 10-20% Solutol® HS 15 in 5% Dextrose in Water (D5W). Safety Note: Some IV solubilizers, particularly Cremophor® EL, are known to cause hypersensitivity reactions in certain animal species. Solutol® HS 15 is often considered a safer alternative, but caution is still advised.

Procedure:

  • Weigh the required amount of 5-(p-Tolyl)pentanoic acid into a sterile vial.

  • Prepare the vehicle by dissolving the appropriate amount of Solutol® HS 15 in D5W. Gentle warming may be required.

  • Add the vehicle to the drug and mix thoroughly, using a vortexer and gentle warming if necessary, until a completely clear solution is formed.

  • Allow the solution to cool to room temperature.

  • Critically, the final solution must be sterilized by filtration through a 0.22 µm sterile syringe filter immediately before injection.

Quality Control and Stability

Ensuring the quality and stability of the prepared formulation is a prerequisite for obtaining reliable and reproducible in vivo data.[7][21]

Key QC Checks:

  • Visual Inspection: Check for clarity (solutions) or uniformity (suspensions). Look for any precipitation, crystallization, or phase separation.

  • pH Measurement: For aqueous formulations, ensure the pH is within a physiologically tolerable range (typically pH 5-9).

  • Dose Homogeneity (for Suspensions): Before starting the study, and periodically during, take samples from the top and bottom of the bulk suspension (while stirring) and analyze the concentration to ensure it is uniform. A difference of <10% is generally acceptable.

  • Stability: Formulations should ideally be prepared fresh daily. If storage is required, preliminary stability studies should be conducted.[22] Store a sample of the formulation under the intended storage conditions (e.g., 4°C) and at room temperature for the planned duration of use. Re-analyze for concentration and visual appearance at the end of the period to check for degradation or physical changes.[23]

In Vivo Administration Protocols: Best Practices

Note: All animal procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

Oral Gavage (Mouse/Rat)
  • Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.[24][25]

  • Measure Tube Length: Before insertion, measure the gavage tube from the animal's mouth to the last rib to avoid stomach perforation.[14][26]

  • Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The tube should pass smoothly without resistance.[27]

  • Administration: Administer the formulation slowly. The maximum recommended volume is typically 10 mL/kg for mice.[14][26]

Intraperitoneal Injection (Mouse)
  • Animal Restraint: Grasp the mouse by the scruff of the neck and allow the body to rest in the palm of your hand, tilting the head downwards.

  • Injection Site: The injection should be given in the lower right or left abdominal quadrant to avoid hitting the bladder or cecum.

  • Procedure: Insert a 25-27G needle at a shallow angle (~15-20 degrees) into the peritoneal cavity. Aspirate slightly to ensure no fluid (urine or blood) is drawn back, then inject the formulation. The maximum volume should generally not exceed 2 mL for a 20g mouse.[28]

Intravenous Injection (Mouse Tail Vein)
  • Animal Restraint & Vasodilation: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.[29][30]

  • Procedure: Using a 27-30G needle with the bevel facing up, align the needle parallel to the vein. Insert the needle smoothly into one of the lateral tail veins, starting as distally (towards the tip) as possible.[31]

  • Administration: A successful injection will have no resistance, and you may see the vein blanch. Inject the formulation slowly. The recommended maximum bolus volume is 5 mL/kg.[29] Apply gentle pressure with gauze after withdrawing the needle until bleeding stops.

Conclusion

The successful in vivo evaluation of 5-(p-Tolyl)pentanoic acid is critically dependent on the development of an appropriate formulation. There is no single "best" formulation; the optimal choice depends on the intended route of administration, the required dose, and the compound's intrinsic properties. By adopting the systematic approach detailed in this guide—starting with thorough pre-formulation assessment, followed by rational vehicle selection and rigorous quality control—researchers can significantly improve the quality, reliability, and reproducibility of their preclinical studies.

References

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions.Crystal Growth & Design - ACS Publications.
  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines.PubMed.
  • Methods for Intravenous Self Administration in a Mouse Model.PMC.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.MDPI.
  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review.PMC.
  • In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients.PMC.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies.PMC - NIH.
  • Bioprocessing Methods to Prepare Biobased Surfactants for Pharmaceutical Products.Source Not Available.
  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.ResearchGate.
  • Oral Gavage In Mice and Rats.ucsf - iacuc.
  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines.ResearchGate.
  • SOP: Mouse Intravenous Injections.Research and Innovation | Virginia Tech.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.PMC.
  • Acceptable solvents for in vitro drug solutions or in vivo... | Download Table.ResearchGate.
  • Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics.PMC.
  • SOP: Oral Gavage in the Rat.Virginia Tech.
  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.Source Not Available.
  • Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems.MDPI.
  • Stability Testing of Pharmaceutical Products.Source Not Available.
  • In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA.PMC.
  • Enhancing solubility with novel excipients.Manufacturing Chemist.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.Symmetric.
  • Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.Longdom Publishing.
  • Preclinical Dose-Formulation Stability.Pharmaceutical Technology.
  • LAB_021 Oral Gavage in Mice and Rats.Research support.
  • Formulation of poorly water-soluble drugs for oral administration.Future4200.
  • 5-(4-Methylphenyl)pentanoic acid | C12H16O2 | CID 15497666.PubChem.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.Paho.org.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.Source Not Available.
  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research.Bioscientia Medicina.
  • Administration and injection of substances in mice Number: AD-2 Scope.Direction des services vétérinaires.
  • ANIMAL ETHICS ANIMAL CARE AND USE STANDARD ADMINISTRATION OF SUBSTANCES BY ORAL GAVAGE IN MICE AND RATS.ResearchGate.
  • Technical Guide: Solubility of 4-Cyano-4'-pentylbiphenyl (5CB) in Organic Solvents.Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.

Sources

Application Notes and Protocols: A Framework for Elucidating the Biological Effects of 5-(4-Methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Course for a Novel Chemical Entity

The journey of a new chemical entity (NCE) from laboratory bench to potential therapeutic application is a meticulous process demanding a systematic and rigorous investigative approach. 5-(4-Methylphenyl)pentanoic acid, a compound with a pentanoic acid backbone and a substituted phenyl ring, presents a structural motif suggestive of potential interactions with biological pathways, particularly those involved in metabolism. However, in the absence of established biological data, a comprehensive experimental strategy is required to uncover its pharmacological and toxicological profile.

This document provides a detailed, phased experimental framework for researchers, scientists, and drug development professionals to systematically investigate the effects of this compound. This guide is designed not as a rigid template, but as a logical, causality-driven workflow. It emphasizes the "why" behind each experimental choice, ensuring that the data generated at each stage informs the next, creating a self-validating system for compound characterization. The protocols provided are foundational and should be optimized for specific laboratory conditions and cell or animal models.

Phase 1: Foundational Characterization & In Silico Assessment

Before biological evaluation, understanding the fundamental physicochemical properties of the NCE is paramount. This ensures the integrity and reproducibility of all subsequent experiments.[1]

1.1 Purity, Identity, and Stability Analysis

  • Protocol:

    • Identity Confirmation: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure of this compound.[2]

    • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with a suitable detection method (e.g., UV-Vis) to determine the purity of the compound, which should ideally be >95%.

    • Solubility Determination: Assess the solubility in common laboratory solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS, cell culture media) to prepare appropriate stock solutions and dosing formulations.

    • Stability Analysis: Evaluate the compound's stability in the solvents and buffers to be used in longer-term assays to ensure it does not degrade under experimental conditions.

1.2 In Silico Target Prediction

  • Causality: Computational methods can provide initial hypotheses about potential biological targets by comparing the NCE's structure to databases of known bioactive molecules.[3] This helps in designing more focused biological screens.

  • Methodology:

    • Utilize structure-based virtual screening approaches if a high-quality crystal structure of a suspected target is available.

    • Employ ligand-based virtual screening by comparing the shape and chemical features of this compound against libraries of compounds with known biological activities.

    • Given its structure as a fatty acid analog, initial searches could focus on targets involved in lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs), fatty acid binding proteins, or enzymes involved in fatty acid oxidation.

Phase 2: Primary In Vitro Biological Profiling

This phase aims to establish the compound's basic interaction with biological systems, primarily focusing on cytotoxicity and metabolic fate.[4]

2.1 Cell Viability and Cytotoxicity Assessment

  • Causality: Determining the concentration range at which the compound affects cell health is crucial.[5][6] This data identifies the appropriate, non-toxic concentrations for subsequent mechanistic cell-based assays and provides an initial indication of the compound's therapeutic window.

  • Experimental Approach: Screen the compound against a panel of relevant cell lines. For a compound with potential metabolic effects, this could include hepatocytes (e.g., HepG2), adipocytes (e.g., 3T3-L1), and muscle cells (e.g., C2C12).

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[7]

  • 96-well cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at a wavelength of 570 nm.

2.2 In Vitro Metabolic Stability

  • Causality: Understanding how quickly a compound is metabolized by liver enzymes is a critical pharmacokinetic parameter.[8] High metabolic instability can lead to low bioavailability and short duration of action in vivo.

  • Experimental Approach: Incubate the compound with liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s).

Protocol 2: Liver Microsomal Stability Assay

Materials:

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (cofactor for P450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control compound (a known rapidly metabolized drug, e.g., verapamil)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, add the test compound to the phosphate buffer to achieve the final desired concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed microsomes and NADPH regenerating system.[9]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.[9]

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Presentation: In Vitro Profiling Summary

Parameter Cell Line 1 (e.g., HepG2) Cell Line 2 (e.g., 3T3-L1) Species (Microsomes) Value
IC₅₀ (µM) at 48h Experimental ValueExperimental ValueN/ACalculated Value
In Vitro Half-life (t½, min) N/AN/AHumanCalculated Value
In Vitro Half-life (t½, min) N/AN/ARatCalculated Value
Intrinsic Clearance (CLint, µL/min/mg) N/AN/AHumanCalculated Value
Intrinsic Clearance (CLint, µL/min/mg) N/AN/ARatCalculated Value

Phase 3: Mechanistic Investigation & Pathway Analysis

Based on the results from Phase 2 and the in silico predictions, this phase aims to elucidate the compound's mechanism of action.

3.1 Western Blotting for Target Pathway Modulation

  • Causality: If the compound is hypothesized to affect a specific signaling pathway (e.g., a metabolic or inflammatory pathway), Western blotting can be used to measure changes in the expression or phosphorylation status of key proteins in that pathway.[10] This provides direct evidence of target engagement.

Protocol 3: Western Blotting

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • Transfer buffer and system (e.g., PVDF or nitrocellulose membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture and treat cells with non-toxic concentrations of this compound for a specified time.

  • Wash cells with ice-cold PBS and lyse them using lysis buffer.[11]

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.[12]

  • Determine the protein concentration of the supernatant using a protein assay.

  • Normalize all samples to the same protein concentration and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.[11]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[13]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualization of Experimental Workflow

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation Purity Purity & Identity (NMR, MS, HPLC) Solubility Solubility & Stability Purity->Solubility Cytotoxicity Cytotoxicity Assays (MTT, XTT) Solubility->Cytotoxicity InSilico In Silico Screening InSilico->Cytotoxicity Guides cell line & target choice WesternBlot Mechanism of Action (Western Blot) Cytotoxicity->WesternBlot Determines non-toxic dose range Metabolism Metabolic Stability (Microsomes) PK Pharmacokinetics (PK) in Rodents Metabolism->PK Informs species selection TargetAssay Target Engagement Assays WesternBlot->TargetAssay Efficacy Efficacy Models (e.g., Metabolic Disease) TargetAssay->Efficacy Confirms target for in vivo model PK->Efficacy Informs dosing regimen Tox Acute Toxicity Tox->Efficacy Determines safe dose range

Caption: Overall experimental workflow for NCE characterization.

Phase 4: In Vivo Preclinical Assessment

This phase transitions the investigation from a cellular to a whole-organism level, providing crucial data on the compound's behavior and effects in a living system. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare.[14]

4.1 Pharmacokinetic (PK) Study in Rodents

  • Causality: A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound in vivo.[15] This information is critical for designing effective dosing regimens in subsequent toxicity and efficacy studies.

  • Experimental Approach: Administer a single dose of the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

Protocol 4: Rodent Pharmacokinetic Study

Materials:

  • Male Sprague-Dawley rats (n=3-4 per group/route)

  • Dosing formulation of the compound (one for IV, one for PO)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatize animals for at least one week before the study.

  • Fast animals overnight before dosing.

  • Administer a single dose of the compound via the tail vein (IV group) or oral gavage (PO group).

  • Collect blood samples (e.g., from the tail vein or saphenous vein) at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[16]

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Extract the compound from plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters

Parameter IV Administration PO Administration
Dose (mg/kg) ValueValue
Cₘₐₓ (ng/mL) ValueValue
Tₘₐₓ (h) N/AValue
AUC₀₋ₜ (ng·h/mL) ValueValue
Half-life (t½, h) ValueValue
Clearance (CL, L/h/kg) ValueN/A
Volume of Distribution (Vd, L/kg) ValueN/A
Oral Bioavailability (F%) N/ACalculated Value

4.2 Acute Toxicity Study

  • Causality: To establish a safe dose range for efficacy studies and identify potential target organs for toxicity.[17][18]

  • Experimental Approach: A dose escalation study to determine the Maximum Tolerated Dose (MTD).

Protocol 5: Acute Toxicity Study in Rodents

Materials:

  • Male and female rodents (e.g., mice or rats)

  • Dosing formulation

  • Observation checklists

Procedure:

  • Use a small group of animals per dose level.

  • Administer single, escalating doses of the compound to different groups.

  • Observe animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) for several hours post-dose and then daily for 14 days.

  • Record body weights before dosing and at study termination.

  • At the end of the observation period, perform a gross necropsy to look for any visible abnormalities in major organs.

  • The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

4.3 Efficacy Study in a Disease-Relevant Animal Model

  • Causality: To test the hypothesis generated from in vitro and in silico studies in a model that mimics a human disease state.

  • Experimental Model Selection: Based on the fatty acid structure of this compound, a diet-induced obesity (DIO) or metabolic syndrome model in rodents is a logical choice.[19][20] These models are created by feeding animals a high-fat diet, which leads to weight gain, insulin resistance, and dyslipidemia, recapitulating key aspects of human metabolic disease.[20]

Visualization of a Hypothetical Signaling Pathway

G Compound 5-(4-Methylphenyl) pentanoic acid PPAR PPARγ Compound->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Binding) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Initiates MetabolicEffects Improved Insulin Sensitivity & Lipid Metabolism TargetGenes->MetabolicEffects

Caption: Hypothetical activation of the PPARγ pathway.

Conclusion and Future Directions

This structured, multi-phased approach provides a robust framework for the initial characterization of this compound. By systematically progressing from fundamental physicochemical analysis to in vitro screening and finally to in vivo evaluation, researchers can build a comprehensive profile of the compound's biological activity, mechanism of action, and safety. The data generated through these protocols will be critical for making informed decisions about the potential of this NCE for further development as a therapeutic agent.

References

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472. [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Aslantürk, Ö. S. (2018). Cell proliferation and cytotoxicity assays. In Current Pharmaceutical Design (Vol. 24, Issue 15, pp. 1-21). [Link]

  • Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349. [Link]

  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. [Link]

  • Jamal, A., et al. (2022). Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents. Molecules, 27(2), 399. [Link]

  • Bienta. (n.d.). In Vitro Metabolite Profiling and Structure Identification. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Singh, S. P., et al. (2012). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. BioMed Research International, 2012, 893575. [Link]

  • Deventer, M., et al. (2020). A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP. Journal of Analytical Toxicology, 44(8), 857-867. [Link]

  • Panchal, S. K., & Brown, L. (2011). Rodent models for metabolic syndrome research. Journal of Biomedicine and Biotechnology, 2011, 351982. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Baranczewski, P., et al. (2006). Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. Acta Pharmaceutica, 56(3), 215-233. [Link]

  • Ganesan, A. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. [Link]

  • genOway. (n.d.). Pharmacokinetic & Biodistribution - Preclinical PK analysis. [Link]

  • Barrière, D. A., et al. (2017). Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. Frontiers in Neuroscience, 11, 627. [Link]

  • Li, Y., et al. (2022). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 9(19), 2105391. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Sinues, P., et al. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie International Edition, 54(22), 6541-6544. [Link]

  • Wu, Y., et al. (2021). Rodent models of metabolic disorders: considerations for use in studies of neonatal programming. British Journal of Nutrition, 126(10), 1441-1453. [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. [Link]

  • Sharma, S., & Goyal, R. K. (2019). Rodents in Drug Discovery. In Advances in Experimental Medicine and Biology (Vol. 1194, pp. 223-233). [Link]

  • Sicho, M., et al. (2023). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK-Based Approaches. Journal of Chemical Information and Modeling, 63(1), 224-235. [Link]

  • Johnson, M. W., et al. (2020). An FDA/CDER Perspective on Nonclinical Testing Strategies. Toxicological Sciences, 174(2), 173-181. [Link]

  • Fernández-Castañeda, A., & Herzig, S. (2022). Obesity Rodent Models Applied to Research with Food Products and Natural Compounds. Nutrients, 14(19), 4104. [Link]

  • Tolhurst, G., et al. (2016). Editorial: Are Rodent Models Fit for Investigation of Human Obesity and Related Diseases? Frontiers in Nutrition, 3, 39. [Link]

Sources

"cell-based assays for 5-(4-Methylphenyl)pentanoic acid activity"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Characterization of 5-(4-Methylphenyl)pentanoic Acid (5-MPPA)

Subtitle: Deconvoluting Biased Agonism at Free Fatty Acid Receptors (FFAR1/GPR40 and FFAR4/GPR120)

Executive Summary

This compound (5-MPPA) represents a critical structural class of phenylalkanoic acids used as synthetic probes for Free Fatty Acid Receptors (FFARs), specifically GPR120 (FFAR4) and GPR40 (FFAR1) . Unlike endogenous long-chain fatty acids (e.g.,


-linolenic acid) which exhibit poor solubility and rapid metabolic clearance, 5-MPPA offers a stable, defined pharmacophore for interrogating receptor kinetics.

This Application Note provides a comprehensive guide for evaluating 5-MPPA activity. We focus on distinguishing its Gq-coupled calcium mobilization (linked to GLP-1 secretion) from


-arrestin recruitment  (linked to anti-inflammatory signaling). This distinction is vital for modern drug discovery, as "biased agonism" at GPR120 is a primary therapeutic objective for treating Type 2 Diabetes and metabolic inflammation.

Mechanistic Background & Signaling Pathway[1]

GPR120 is a pleiotropic GPCR. Upon binding a ligand like 5-MPPA, the receptor can engage two distinct pathways:

  • Canonical G

    
    q/11 Signaling:  Triggers Phospholipase C (PLC) activation, IP3 generation, and intracellular Calcium (
    
    
    
    ) release. This pathway drives incretin hormone (GLP-1) secretion in enteroendocrine cells.
  • Non-Canonical

    
    -Arrestin Signaling:  Recruits 
    
    
    
    -arrestin-2, which scaffolds a signaling complex that inhibits TAB1/TAK1, thereby suppressing the NF-
    
    
    B pro-inflammatory cascade.

Why this matters: A "balanced" agonist activates both. A "biased" agonist might preferentially trigger one, potentially separating metabolic benefits from side effects.

Figure 1: GPR120/FFAR4 Dual Signaling Cascade

GPR120_Signaling Ligand 5-MPPA (Ligand) Receptor GPR120 (FFAR4) Receptor Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Pathway A GRK GRK Phosphorylation Receptor->GRK Pathway B PLC PLCβ Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Ca2+ Mobilization (ER Release) IP3->Calcium GLP1 GLP-1 Secretion (Metabolic Effect) Calcium->GLP1 Arrestin β-Arrestin-2 Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization NFkB Inhibition of NF-κB / Inflammation Arrestin->NFkB Scaffolding

Caption: Dual signaling capability of GPR120. 5-MPPA binding may differentially activate Ca2+ flux (left) or Beta-Arrestin recruitment (right).

Experimental Protocols

Protocol A: Kinetic Calcium Mobilization Assay (Gq Readout)

Objective: Quantify the immediate G protein-coupled response of 5-MPPA. Cell Model: CHO-K1 or HEK293 stably expressing human GPR120 (or GPR40 for selectivity profiling).

Materials:

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES + 0.1% Fatty-Acid Free BSA (Essential to prevent non-specific binding of the lipophilic tail).

  • Positive Control:

    
    -Linolenic Acid (ALA) or GW9508.
    

Step-by-Step Methodology:

  • Seeding: Plate GPR120-CHO cells at 15,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate media and add 20

    
    L of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport). Incubate for 60 min at 37°C.
    
  • Compound Preparation: Prepare 5-MPPA as a 10 mM stock in DMSO. Perform 1:3 serial dilutions in Assay Buffer (HBSS/HEPES/BSA). Note: The BSA is critical; without it, the phenyl pentanoic tail may adhere to plastics.

  • Measurement (FLIPR/FlexStation):

    • Transfer plate to the reader.

    • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Injection: Inject 5-MPPA (5x concentration) to cells.

    • Read: Measure fluorescence every 1.5 seconds for 60 seconds, then every 3 seconds for 2 minutes.

  • Data Analysis: Calculate

    
     (Max - Min) / Min. Plot sigmoidal dose-response curves to determine EC
    
    
    
    .
Protocol B: TR-FRET -Arrestin Recruitment Assay (Biased Signaling)

Objective: Determine if 5-MPPA recruits


-arrestin-2, a marker for desensitization and anti-inflammatory signaling.
System: PathHunter® (DiscoverX) or similar Enzyme Fragment Complementation (EFC) system.

Methodology:

  • Cell Prep: Use U2OS cells co-expressing ProLink™-tagged GPR120 and Enzyme Acceptor-tagged

    
    -Arrestin-2.
    
  • Incubation: Plate cells (5,000/well, 384-well) in low-serum media (0.5% FBS) for 16 hours.

  • Stimulation: Add 5-MPPA dilution series. Crucial Step: Incubate for 90 minutes at 37°C. (Arrestin recruitment is slower than Ca

    
     flux).
    
  • Detection: Add Detection Reagents (Cell lysis buffer + Substrate). The interaction of GPR120 and Arrestin reconstitutes the

    
    -galactosidase enzyme.
    
  • Read: Measure Chemiluminescence after 60 minutes.

  • QC Check: Calculate Z'-factor. A robust assay should yield Z' > 0.5 using GW9508 (10

    
    M) as high control and vehicle as low control.
    

Data Interpretation & Bias Calculation

To determine if 5-MPPA is a "Biased Agonist" (e.g., favors anti-inflammatory arrestin signaling over calcium), you must calculate the Bias Factor .

Table 1: Expected Pharmacological Profile

ParameterCalcium Flux (Gq)

-Arrestin Recruitment
Interpretation
EC

(Potency)
Low

M range
Mid

M range
Typical for MCFA analogs
E

(Efficacy)
100% (Full Agonist)<50% (Partial Agonist)Biased toward Gq
E

(Efficacy)
<50% (Partial Agonist)100% (Full Agonist)Biased toward Arrestin

Bias Calculation (Black & Leff Model):



  • Where Ref is the endogenous ligand (

    
    -Linolenic Acid).
    
  • If the result is positive, the compound is biased toward the pathway being measured.

Selectivity & Metabolic Stability (The "Reality Check")

Since 5-MPPA is a fatty acid analog, it may cross-react with GPR40 or undergo


-oxidation.

A. Selectivity Screen (GPR120 vs. GPR40)

  • Run Protocol A (Calcium Flux) on GPR40-overexpressing cells .

  • Expectation: Phenylalkanoic acids often show dual agonism. If GPR40 activity is >100-fold lower than GPR120, 5-MPPA is considered GPR120 Selective .

B. Metabolic Stability (Microsomal Incubations)

  • Why: The phenyl ring blocks complete

    
    -oxidation, typically arresting metabolism at the benzoic acid or phenylacetic acid stage (depending on chain length).
    
  • Protocol: Incubate 1

    
    M 5-MPPA with Liver Microsomes (Human/Mouse) + NADPH for 0, 15, 30, 60 min.
    
  • Analysis: LC-MS/MS. Monitor the disappearance of parent 5-MPPA and appearance of 3-(4-methylphenyl)propanoic acid (first

    
    -oxidation product).
    
  • Note: 5-MPPA is expected to be more stable than linear Pentanoic acid due to the bulky phenyl cap, but less stable than fluorinated analogs.

References

  • Sun, Q., et al. (2010). "Structure-activity relationships of GPR120 agonists based on a docking simulation."[1] Molecular Pharmacology, 78(5), 804-810.[1] Link

    • Grounding: Establishes the SAR for phenylalkanoic acid derivatives
  • Suzuki, T., et al. (2008). "Novel selective ligands for free fatty acid receptors GPR120 and GPR40." Journal of Pharmacological Sciences, 107, 293-300. Link

    • Grounding: Describes the calcium mobilization protocols and cross-reactivity between FFAR1 and FFAR4.
  • Oh, D.Y., et al. (2010). "GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects." Cell, 142(5), 687-698. Link

    • Grounding: The seminal paper linking GPR120 -arrestin recruitment to anti-inflamm
  • Hudson, B.D., et al. (2013). "The pharmacology of GPR120." British Journal of Pharmacology, 170(7), 1435-1435. Link

    • Grounding: Comprehensive review of GPR120 signaling bias and assay artifacts.

Disclaimer: This Application Note is for research purposes only. 5-MPPA is a chemical probe and not an FDA-approved therapeutic.

Sources

Application Note: A Detailed Protocol for the Synthesis of 5-(4-Methylphenyl)pentanoic Acid via Friedel-Crafts Acylation and Subsequent Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 5-(4-methylphenyl)pentanoic acid, a valuable intermediate in organic synthesis and drug discovery. The described two-step synthetic route employs a robust Friedel-Crafts acylation of toluene with glutaric anhydride to form the intermediate ketoacid, 5-(4-methylphenyl)-5-oxopentanoic acid. This intermediate is subsequently reduced to the target molecule. This document offers detailed, step-by-step protocols for both the acylation and the subsequent reduction, an in-depth discussion of the underlying reaction mechanisms, and guidance on the characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, providing them with the necessary technical details and theoretical background to successfully execute this synthesis.

Introduction

This compound is a carboxylic acid derivative that serves as a key building block in the synthesis of more complex organic molecules.[1] Its structure, featuring a substituted aromatic ring and a flexible aliphatic chain, makes it a versatile precursor for various applications, including the development of novel pharmaceutical agents.

The synthetic strategy detailed herein hinges on the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry, discovered by Charles Friedel and James Crafts in 1877.[2] This powerful reaction allows for the introduction of an acyl group onto an aromatic ring.[3][4] In this specific application, toluene is acylated with glutaric anhydride, a cyclic anhydride that serves as the acylating agent. The methyl group on the toluene ring is an ortho-, para-directing group, and due to steric hindrance, the acylation predominantly occurs at the para position.[5]

The initial product of this acylation is a ketoacid, 5-(4-methylphenyl)-5-oxopentanoic acid.[6] To arrive at the desired this compound, the carbonyl group of the ketoacid must be reduced to a methylene group. This application note will present two classical and effective methods for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction. The choice between these methods is often dictated by the overall functional group tolerance of the substrate under acidic versus basic conditions.[7][8]

Reaction Schematics and Mechanism

The overall synthetic pathway is a two-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Toluene Toluene Acylation AlCl3 GlutaricAnhydride Glutaric Anhydride Intermediate 5-(4-methylphenyl)-5-oxopentanoic acid Reduction Clemmensen or Wolff-Kishner FinalProduct This compound Acylation->Intermediate Reduction->FinalProduct

Figure 1: Overall synthetic workflow for the preparation of this compound.

Mechanism of the Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the glutaric anhydride by coordinating to one of its carbonyl oxygens. This is followed by the cleavage of a C-O bond to generate a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile and attacks the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion.

  • Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. However, the product ketone is a Lewis base and can complex with the AlCl₃, necessitating a stoichiometric amount of the catalyst.[2]

FC_Mechanism Toluene Toluene Step2 2. Nucleophilic Attack Toluene->Step2 GlutaricAnhydride Glutaric Anhydride Step1 1. Generation of Electrophile GlutaricAnhydride->Step1 AlCl3 AlCl3 AlCl3->Step1 AcyliumIon Acylium Ion (Electrophile) AcyliumIon->Step2 AreniumIon Arenium Ion (Carbocation Intermediate) Step3 3. Deprotonation AreniumIon->Step3 ProductComplex Product-Catalyst Complex Step4 4. Workup ProductComplex->Step4 FinalProduct 5-(4-methylphenyl)-5-oxopentanoic acid Step1->AcyliumIon Step2->AreniumIon Step3->ProductComplex Step4->FinalProduct

Figure 2: Simplified mechanism of the Friedel-Crafts acylation of toluene with glutaric anhydride.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aluminum chloride is corrosive and reacts violently with water. Hydrazine is toxic and a suspected carcinogen. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 5-(4-methylphenyl)-5-oxopentanoic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Toluene92.14100 mL~0.94
Glutaric Anhydride114.1025 g0.22
Anhydrous Aluminum Chloride (AlCl₃)133.3465 g0.49
Dichloromethane (DCM), anhydrous-200 mL-
6M Hydrochloric Acid (HCl)-250 mL-
Deionized Water-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.[9]

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (65 g) and anhydrous dichloromethane (150 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Glutaric Anhydride: In a separate beaker, dissolve glutaric anhydride (25 g) in toluene (100 mL). Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the toluene-glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction mixture will likely become a dark, viscous solution.

  • Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a mixture of crushed ice (approx. 300 g) and concentrated HCl (100 mL). This should be done in a large beaker within a fume hood, as HCl gas may be evolved.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add 50 mL of DCM and shake well. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 5-(4-methylphenyl)-5-oxopentanoic acid, which can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water).

Step 2: Reduction of 5-(4-methylphenyl)-5-oxopentanoic acid

Two effective methods for the reduction of the aryl ketone are presented below.

The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[10][11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
5-(4-methylphenyl)-5-oxopentanoic acid206.2410 g
Zinc Amalgam (Zn(Hg))-30 g
Concentrated Hydrochloric Acid (HCl)-40 mL
Toluene-25 mL
Deionized Water-25 mL

Procedure:

  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder (30 g) with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, water (25 mL), and concentrated HCl (40 mL).

  • Reaction Execution: Add the 5-(4-methylphenyl)-5-oxopentanoic acid (10 g) and toluene (25 mL) to the flask. Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be needed during the reflux to maintain a strongly acidic environment.

  • Workup and Isolation: After cooling, decant the liquid from the remaining zinc amalgam. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound.

The Wolff-Kishner reduction is a suitable alternative, especially if the starting material contains acid-sensitive functional groups.[12][13][14][15]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
5-(4-methylphenyl)-5-oxopentanoic acid206.2410 g
Hydrazine Hydrate (NH₂NH₂·H₂O)50.0610 mL
Potassium Hydroxide (KOH)56.1115 g
Diethylene Glycol-100 mL

Procedure:

  • Formation of Hydrazone: In a round-bottom flask equipped with a reflux condenser, combine 5-(4-methylphenyl)-5-oxopentanoic acid (10 g), hydrazine hydrate (10 mL), and diethylene glycol (100 mL). Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate.[16]

  • Reduction: Allow the mixture to cool slightly, then add potassium hydroxide pellets (15 g). Replace the reflux condenser with a distillation apparatus and heat the mixture to approximately 200 °C. Water and excess hydrazine will distill off.

  • Reaction Completion: Once the distillation ceases, re-attach the reflux condenser and maintain the reaction mixture at reflux for 4-6 hours. The evolution of nitrogen gas is a driving force for the reaction.[14]

  • Workup and Isolation: Cool the reaction mixture and pour it into a beaker of cold water (200 mL). Acidify the solution with concentrated HCl to precipitate the product. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
IUPAC NameThis compound[17]
Molecular FormulaC₁₂H₁₆O₂[17]
Molecular Weight192.25 g/mol [1][17]
CAS Number777-93-5[1][17]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a doublet of doublets in the range of δ 7.0-7.2 ppm), the benzylic methylene protons (a triplet), the aliphatic methylene protons, and a singlet for the methyl group protons (around δ 2.3 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically > δ 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the methyl carbon, the aliphatic methylene carbons, and the carbonyl carbon of the carboxylic acid (typically in the range of δ 170-180 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (192.25 g/mol ).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Friedel-Crafts acylation Inactive catalyst (AlCl₃ exposed to moisture). Insufficient reaction time or temperature.Use fresh, anhydrous AlCl₃. Ensure all glassware is oven-dried. Increase reaction time or gently warm the reaction mixture.
Formation of ortho isomer Reaction temperature too high.Maintain a low temperature during the addition of the acylating agent.
Incomplete reduction Insufficient reducing agent or reaction time. Poor quality of zinc amalgam (Clemmensen). Insufficiently high temperature (Wolff-Kishner).Increase the amount of reducing agent and/or extend the reaction time. Ensure the zinc amalgam is freshly prepared and active. Ensure the reaction temperature reaches ~200 °C for the Wolff-Kishner reduction.
Side reactions during Clemmensen reduction Presence of other acid-sensitive functional groups.Protect sensitive functional groups prior to reduction or opt for the Wolff-Kishner reduction.

Conclusion

This application note has detailed a reliable and well-established two-step synthesis for this compound. The Friedel-Crafts acylation of toluene with glutaric anhydride provides a straightforward route to the key ketoacid intermediate, which can then be effectively reduced to the final product using either the Clemmensen or Wolff-Kishner reduction. By providing a thorough explanation of the reaction mechanisms, detailed experimental protocols, and troubleshooting guidance, this document serves as a practical resource for chemists engaged in organic synthesis and drug development.

References

  • Scribd. Friedel-Crafts Acylation of Toluene. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Wikipedia. Clemmensen reduction. Available from: [Link]

  • YouTube. Friedel Crafts reaction/Acylation of toluene. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Organic Chemistry Tutor. Wolff-Kishner Reduction. Available from: [Link]

  • YouTube. Wolff-Kishner Reduction. Available from: [Link]

  • University of Calgary. Clemmensen reduction. Available from: [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • SpectraBase. (4Z)-5-(4-Methylphenyl)-4-pentenoic acid. Available from: [Link]

  • SlideShare. CLEMMENSEN REDUCTION. Available from: [Link]

  • Google Patents. CN101423515A - Novel preparation method of Ezetimibe.
  • ResearchGate. Simple and Efficient Procedure for the Friedel–Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of P2O5/AL2O3 Under Heterogeneous Conditions. Available from: [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. Available from: [Link]

  • Chemistry LibreTexts. Wolff-Kishner Reduction. Available from: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Available from: [Link]

  • YouTube. Wolff Kishner Reduction Mechanism. Available from: [Link]

Sources

Technical Guide: Strategic Utilization of 5-(4-Methylphenyl)pentanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The "Goldilocks" Scaffold

5-(4-Methylphenyl)pentanoic acid (5-MPPA) represents a privileged structural motif in organic synthesis, particularly within drug discovery. Its value lies in the precise balance of its physicochemical properties:

  • Lipophilic Cap: The p-tolyl moiety provides a hydrophobic anchor essential for binding to hydrophobic pockets in enzymes (e.g., HDACs) or receptors (e.g., PPARs).

  • Optimal Linker Length: The 5-carbon alkyl chain (valeric acid derivative) offers a flexible spacer (~6–8 Å) that is often superior to shorter butyric or longer hexanoic analogues for bridging active sites without incurring excessive entropic penalties.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive centers—the carboxylic acid tail (for coupling/cyclization) and the benzylic methyl group (amenable to radical functionalization), making it a versatile bifunctional building block.

This guide details three high-value applications: Friedel-Crafts Cyclization for benzosuberone synthesis, Hydroxamic Acid Conversion for HDAC inhibitor design, and Amide Coupling for linkerology.

Application I: Intramolecular Cyclization to Benzosuberones

The conversion of 5-MPPA to 2-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (2-methylbenzosuberone) is a cornerstone reaction for generating tricyclic antihistamines, antidepressants, and anti-mitotic agents. Unlike 4-phenylbutyric acid which yields tetralones (6-membered rings), 5-MPPA yields the 7-membered benzosuberone ring, a scaffold increasingly exploring for its distinct 3D topology.

Mechanism of Action

The reaction proceeds via an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) acts as both the solvent and the Lewis acid/dehydrating agent. It generates a reactive acylium ion intermediate which attacks the ortho position of the aromatic ring.

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)[1]

  • Polyphosphoric Acid (PPA) (10–20 g per g of substrate)

  • Ice/Water (for quenching)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity), charge Polyphosphoric Acid (PPA).

  • Addition: Heat the PPA to 60°C to lower viscosity. Add this compound portion-wise.

  • Reaction: Increase temperature to 90°C and stir for 2–3 hours .

    • Critical Control Point: Monitor by TLC or LC-MS. Overheating (>120°C) can lead to sulfonation-like side reactions or polymerization.

  • Quenching: Cool the mixture to ~50°C. Pour the syrup slowly onto crushed ice (~5x volume) with vigorous stirring. The reaction is highly exothermic; ensure temperature does not spike.

  • Extraction: The product will precipitate as a gum or oil. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄. Evaporate solvent.[2]

    • Yield Expectation: 75–85%.

    • Appearance: Pale yellow oil or low-melting solid.

Visualization: Cyclization Pathway

Cyclization Start 5-(4-Methylphenyl) pentanoic acid Activation Protonation & Dehydration (PPA) Start->Activation Heat (90°C) Acylium Acylium Ion Intermediate Activation->Acylium - H2O Attack Electrophilic Aromatic Substitution (Ortho) Acylium->Attack Intramolecular Product 2-Methylbenzosuberone (7-membered ring) Attack->Product Re-aromatization

Figure 1: Mechanism of PPA-mediated cyclization of 5-MPPA to the benzosuberone scaffold.

Application II: Synthesis of HDAC Inhibitors (Zinc-Binding Group Installation)

Histone Deacetylase (HDAC) inhibitors typically consist of a "Cap" (surface recognition), a "Linker" (channel occupancy), and a "Zinc-Binding Group" (ZBG). 5-MPPA is an ideal precursor: the tolyl group acts as the Cap, and the pentanoic chain is the Linker. The carboxylic acid is converted to a hydroxamic acid (ZBG).

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)[1]

  • Ethyl Chloroformate (1.2 equiv)

  • N-Methylmorpholine (NMM) (1.5 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 equiv)

  • KOH (in MeOH)[3]

Step-by-Step Methodology:

  • Activation (Mixed Anhydride Method): Dissolve 5-MPPA in anhydrous THF under Nitrogen. Cool to -10°C . Add NMM followed by dropwise addition of Ethyl Chloroformate. Stir for 20 mins to form the mixed anhydride.

  • Preparation of Hydroxylamine: In a separate flask, dissolve NH₂OH·HCl in Methanol and neutralize with KOH (or NaOMe) at 0°C. Filter off the KCl precipitate to get a free NH₂OH solution.

  • Coupling: Add the filtrate (NH₂OH in MeOH) to the mixed anhydride solution at -10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Evaporate volatiles. Dissolve residue in EtOAc/H₂O. Acidify aqueous layer carefully to pH ~6. Extract with EtOAc.

  • Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography, as hydroxamic acids can degrade on silica.

Data Summary: Linker Length vs. Activity

Compound PrecursorLinker Length (n)Target SpecificityEst. IC50 (HDAC6)
4-Phenylbutyric acid4Weak/Non-selective> 5 µM
This compound 5 Optimal (Class I/IIb) 50–200 nM
6-Phenylhexanoic acid6High Potency, lower solubility~20–50 nM

Application III: Late-Stage Benzylic Functionalization

For researchers needing to extend the "Cap" region, the methyl group on the phenyl ring allows for radical bromination. This transforms 5-MPPA into a bifunctional linker, enabling the attachment of complex pharmacophores to the aromatic end.

Experimental Protocol

Reagents:

  • Methyl 5-(4-methylphenyl)pentanoate (Ester protection required)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (cat.) or Benzoyl Peroxide

  • CCl₄ or Trifluorotoluene (solvent)

Step-by-Step Methodology:

  • Protection: Convert 5-MPPA to its methyl ester (MeOH/H₂SO₄, Reflux 2h) to prevent acid interference with NBS.

  • Bromination: Dissolve ester in CCl₄ (or PhCF₃ for green chemistry). Add NBS and AIBN.

  • Initiation: Heat to reflux.[2] Irradiate with a tungsten lamp if initiation is slow.

  • Monitoring: Reaction is complete when succinimide floats to the top.

  • Product: Yields Methyl 5-(4-(bromomethyl)phenyl)pentanoate .

  • Utility: The benzylic bromide can now undergo S_N2 reactions with amines, thiols, or phenoxides to create extended "Cap" structures for PROTACs or bivalent ligands.

Visualization: Divergent Synthesis Workflow

SynthesisWorkflow SM This compound (Starting Material) Path1_Step1 Polyphosphoric Acid 90°C SM->Path1_Step1 Path2_Step1 1. Ethyl Chloroformate 2. NH2OH SM->Path2_Step1 Path3_Step1 1. MeOH/H+ 2. NBS/AIBN SM->Path3_Step1 Path1_Prod 2-Methylbenzosuberone (CNS Active Scaffold) Path1_Step1->Path1_Prod Path2_Prod Hydroxamic Acid Derivative (HDAC Inhibitor) Path2_Step1->Path2_Prod Path3_Prod Benzylic Bromide Linker (PROTAC/Conjugation) Path3_Step1->Path3_Prod

Figure 2: Divergent synthetic utility of 5-MPPA in creating scaffolds, inhibitors, and linkers.

References

  • BenchChem. this compound: Current Research Landscape. Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15497666, this compound. Retrieved from .[1]

  • Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. (Discusses cyclization of phenylalkanoic acids to benzosuberones). Retrieved from .

  • MDPI (2021). Design, Synthesis, In Vitro Anticancer Evaluation of HDAC Hybrid Inhibitors. (Validates the use of phenyl-alkyl-acid scaffolds in HDACi design). Retrieved from .

  • Organic Chemistry Portal. Poly(phosphoric acid) Promoted Cyclization. Retrieved from .

Sources

Application Notes and Protocols: The Strategic Use of 5-(p-Tolyl)pentanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 5-(p-Tolyl)pentanoic acid, a simple yet elegant molecule, has emerged as a significant building block in medicinal chemistry.[1] Its structural features—a terminal carboxylic acid, a flexible pentyl chain, and a substituted aromatic ring—provide a unique combination of reactive handles and physicochemical properties that are highly desirable for lead optimization. While not a pharmacologically active agent in its own right, its true value lies in its role as a key intermediate for the synthesis of complex heterocyclic compounds with potent biological activities. This guide will provide an in-depth exploration of the application of 5-(p-Tolyl)pentanoic acid, with a particular focus on its use in the generation of novel anticancer agents. We will delve into the synthetic strategies, detailed experimental protocols, and the biological evaluation of its derivatives, offering researchers and drug development professionals a comprehensive resource to leverage this valuable scaffold in their own discovery programs.

Chemical Profile of 5-(p-Tolyl)pentanoic Acid

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂PubChem[1]
Molecular Weight 192.25 g/mol PubChem[1]
CAS Number 777-93-5PubChem[1]
Appearance White solid-
Solubility Soluble in organic solvents such as THF, diethyl etherOrganic Syntheses[2]

Application in the Synthesis of Anticancer Agents: Pyrazole-Quinoline Hybrids

A significant application of 5-(p-Tolyl)pentanoic acid is in the synthesis of novel pyrazole-quinoline hybrids. These hybrid molecules have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[3][4] The pyrazole moiety is a well-established pharmacophore known for its diverse biological activities, including anticancer effects.[3] By incorporating the 5-(p-tolyl) group, researchers can modulate the steric and electronic properties of the final compound, potentially enhancing its interaction with biological targets.[5]

Synthetic Pathway Overview

The synthesis of the target 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides from 5-(p-tolyl)pentanoic acid is a multi-step process that showcases fundamental organic chemistry transformations. The general workflow involves the conversion of the starting carboxylic acid into a key intermediate, which is then elaborated to form the pyrazole core and subsequently coupled with various amines to generate a library of derivatives.

G A 5-(p-Tolyl)pentanoic acid B Intermediate A (e.g., Acid Chloride) A->B Thionyl Chloride C Intermediate B (β-keto ester) B->C Meldrum's Acid D 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid C->D 2-Hydrazinoquinoline E Final Amide Derivatives D->E Amine, Coupling Agent (e.g., HATU)

Caption: Synthetic workflow for pyrazole-quinoline hybrids.

Protocol 1: Synthesis of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid

This protocol outlines the synthesis of the core pyrazole-quinoline scaffold from 5-(p-tolyl)pentanoic acid.

Materials:

  • 5-(p-Tolyl)pentanoic acid

  • Thionyl chloride

  • Meldrum's acid

  • 2-Hydrazinoquinoline

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve 5-(p-Tolyl)pentanoic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC. Once complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • β-keto ester Formation: To a solution of Meldrum's acid (1 equivalent) in anhydrous DCM, add pyridine (2.2 equivalents) at 0 °C. To this mixture, add the previously synthesized acid chloride dropwise. Stir the reaction at room temperature overnight.

  • Cyclization to form the Pyrazole Core: To the reaction mixture from the previous step, add 2-hydrazinoquinoline (1 equivalent). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, wash the reaction mixture with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid.

Protocol 2: Amide Coupling to Generate Bioactive Derivatives

This protocol describes the synthesis of the final amide derivatives from the carboxylic acid intermediate.

Materials:

  • 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid

  • Various primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a vial, dissolve 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add HATU (1.2 equivalents), DIPEA (3 equivalents), and the desired amine (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the final amide derivative.

Biological Evaluation: Antiproliferative Activity of Synthesized Derivatives

The synthesized amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines.[3][4] The Sulforhodamine B (SRB) assay is a common method used for this purpose.

Protocol 3: Sulforhodamine B (SRB) Assay for Cytotoxicity

Principle: The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the number of cells.

Materials:

  • Human cancer cell lines (e.g., Huh7, MCF7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells. Incubate at 4 °C for 1 hour.

  • Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB by washing with 1% acetic acid.

  • Dye Solubilization: Add Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Summary of Antiproliferative Activity

A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized and evaluated for their cytotoxic effects.[3][4] One of the most potent compounds, featuring a 2-chloro-4-pyridinyl group in the amide portion (designated as compound 4j in the source literature), exhibited promising activity.[3][4]

CompoundHuh7 (Liver) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
Compound 4j 1.63.31.1

Data sourced from Pirol et al. (2014).[3][4]

Mechanism of Action: Induction of Apoptosis

Further mechanistic studies on the potent derivatives revealed that their antiproliferative effects are associated with the induction of apoptosis.[3][4] This was evidenced by cell cycle analysis, which showed a dramatic arrest at the SubG1/G1 phase, a hallmark of apoptotic cell death.[3][4]

G A 5-(p-Tolyl)pentanoic acid derivative B Cancer Cell A->B C Interaction with Cellular Target(s) B->C Enters D Cell Cycle Arrest (SubG1/G1) C->D E Apoptosis Induction D->E F Inhibition of Cancer Cell Proliferation E->F

Caption: Proposed mechanism of action for the anticancer derivatives.

Conclusion and Future Perspectives

5-(p-Tolyl)pentanoic acid has proven to be a valuable and versatile building block in medicinal chemistry, particularly for the development of potent anticancer agents. The synthetic accessibility and the ability to readily derivatize its core structure allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The promising in vitro activity of the pyrazole-quinoline hybrids underscores the potential of this scaffold in oncology drug discovery. Future research could focus on further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as to elucidate their precise molecular targets. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of 5-(p-Tolyl)pentanoic acid in their quest for novel therapeutics.

References

  • Pirol, S. et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 86, 689-701. [Link]

  • PubChem. (n.d.). 5-(4-Methylphenyl)pentanoic acid. National Center for Biotechnology Information. [Link]

  • Pirol, S. et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed. [Link]

  • Organic Syntheses. (n.d.). An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. [Link]

  • SpiroChem. (2012). SF5 building blocks. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting of 5-(4-Methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Workflow Overview

Target Molecule: 5-(4-Methylphenyl)pentanoic acid (CAS: 777-93-5) Primary Application: Pharmaceutical intermediate (e.g., NEP inhibitors, histone deacetylase inhibitors) and material science precursor.

This guide addresses the two-step synthesis of this compound starting from toluene and glutaric anhydride.[1] While theoretically straightforward, this route presents specific rheological and thermodynamic challenges—specifically the "stalling" of the Friedel-Crafts acylation due to complexation and the rigorous temperature requirements of the Huang-Minlon reduction.

Synthetic Pathway Visualization

SynthesisWorkflow Start Start: Toluene + Glutaric Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, 0-10°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 4-(4-Methylbenzoyl)butyric acid (Solid, MP: ~140°C) Step1->Inter Quench (HCl) Step2 Step 2: Huang-Minlon Reduction (N2H4, KOH, 200°C) Inter->Step2 Deoxygenation Product Target: This compound (Solid, MP: 76-82°C) Step2->Product Acidification

Figure 1: Critical path for the synthesis of this compound.

Module 1: The Friedel-Crafts Acylation

Reaction: Toluene + Glutaric Anhydride


 4-(4-Methylbenzoyl)butyric acid
Technical Insight: The "Sticky Mass" Phenomenon

The most common failure mode in this step is not chemical reactivity, but rheology . Aluminum chloride (


) forms a 1:1 complex with the carbonyl oxygens of the product. In non-polar solvents like excess toluene or DCM, this complex often precipitates as a viscous, sticky gum that stops the stirrer, preventing further reaction and leading to low yields.
Troubleshooting & FAQs

Q: The reaction mixture has turned into a solid block/gum. How do I save it?

  • Cause: The product-aluminum complex is insoluble in the reaction medium at low temperatures.[2][3]

  • Solution: Do not increase agitation speed (risk of equipment damage). Instead, add Nitrobenzene or a small amount of Nitromethane as a co-solvent. These polar solvents help solubilize the aluminum complex. Alternatively, ensure you are using a high-torque overhead stirrer (not a magnetic stir bar) and increase the volume of Toluene significantly (acting as both reactant and solvent).

Q: Why is my yield low (<50%) despite long reaction times?

  • Diagnostic: Check the stoichiometry of

    
    .
    
  • Correction: You must use at least 2.2 to 2.5 equivalents of

    
    .
    
    • 1.0 eq complexes with the anhydride carbonyls to activate them.

    • 1.0 eq complexes with the product ketone (deactivating it).

    • 0.2-0.5 eq is required as the catalytic excess.

    • Reference: Standard Friedel-Crafts stoichiometry protocols [1].

Q: I am seeing significant ortho-isomer impurities. How do I minimize this?

  • Mechanism: Toluene is an ortho/para director. The para position is sterically favored, but higher temperatures increase ortho substitution (thermodynamic control).

  • Protocol Adjustment: Maintain the addition temperature strictly below 10°C . Add the glutaric anhydride (solid or solution) slowly to the

    
    /Toluene slurry.
    
Optimized Protocol (Step 1)
  • Setup: 3-neck flask, N2 atmosphere, overhead mechanical stirrer.

  • Charge: 2.5 eq

    
     and 10 volumes of dry Toluene. Cool to 0-5°C.[4]
    
  • Addition: Add 1.0 eq Glutaric Anhydride portion-wise over 45 mins. Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Quench: Pour mixture slowly onto crushed ice/conc. HCl (10:1 ratio). Caution: Violent HCl gas evolution.

  • Isolation: Filter the precipitated solid (Intermediate). Wash with water and Hexane.

    • Checkpoint: Intermediate MP should be approx 140-142°C [2].

Module 2: The Reduction (Huang-Minlon Modification)

Reaction: 4-(4-Methylbenzoyl)butyric acid


 this compound
Technical Insight: The Temperature Ramp

The Huang-Minlon modification of the Wolff-Kishner reduction is preferred over the Clemmensen reduction (Zn/Hg) due to higher yields and lack of mercury waste. However, it requires a specific "distillation" phase. You cannot simply reflux at 120°C; the hydrazone formation happens at lower temps, but the decomposition (N2 release) requires ~200°C.

Troubleshooting & FAQs

Q: My product contains a hydroxyl impurity (alcohol) instead of the methylene group.

  • Cause: Incomplete reduction, often due to insufficient temperature or wet hydrazine.

  • Solution: Ensure the "boil-off" phase is completed. You must distill off the water and excess hydrazine until the internal temperature reaches 195-200°C . Only then should you reflux for the final 3-4 hours.

Q: The reaction mixture solidified during the cool-down.

  • Cause: The potassium salt of the product is less soluble in cold glycol.

  • Solution: Dilute with water while the mixture is still warm (approx 80-100°C) to keep the salt in solution before acidification.

Q: Can I use the Clemmensen Reduction (Zn/Hg) instead?

  • Advisory: Yes, but it is not recommended for scale-up due to toxic mercury waste. If you must use Clemmensen (e.g., if you lack high-temp glassware), ensure the toluene layer is vigorously stirred with the aqueous HCl phase, as the reaction is biphasic.

Optimized Protocol (Step 2)
  • Charge: Intermediate (1.0 eq), KOH pellets (3.0 eq), and Hydrazine Hydrate (85%, 2.0 eq) in Diethylene Glycol (5-10 volumes).

  • Hydrazone Formation: Reflux at ~120-130°C for 1 hour.

  • The Ramp: Remove the reflux condenser and set up for distillation. Heat until internal temp reaches 200°C . (Water and excess hydrazine will distill off).[5]

  • Decomposition: Return to reflux (air condenser or short path) at 200°C for 3-4 hours. Gas evolution (

    
    ) will be observed.
    
  • Workup: Cool to 100°C. Pour into water (20 volumes). Acidify with 6N HCl to pH 1-2.

  • Isolation: The product will precipitate as a cream/white solid. Filter and wash with cold water.

Module 3: Purification & Characterization

Q: How do I remove the unreacted intermediate (keto-acid) from the final product?

  • Strategy: The keto-acid is more polar.

  • Recrystallization: The crude product can be recrystallized from Hexane/Ethyl Acetate (9:1) or Cyclohexane .

  • Alternative: If purity is critical (>99.5%), convert the acid to the methyl ester (

    
    ), purify via vacuum distillation or column chromatography, and hydrolyze back to the acid.
    
Data Summary Table
ParameterIntermediateTarget Product
Chemical Name 4-(4-Methylbenzoyl)butyric acidThis compound
CAS Number 4619-20-9777-93-5
Molecular Weight 206.24 g/mol 192.26 g/mol
Appearance White to Off-white powderCream/White crystalline solid
Melting Point 140 - 142 °C [2]76 - 82 °C [3]
Key NMR Peak

7.8 (d, Ar-H ortho to C=O)

2.6 (t, benzylic

)

Logic & Decision Tree

Use this flowchart to diagnose impurity profiles during the final workup.

Troubleshooting Analysis Analyze Crude Product (H-NMR / TLC) Check1 Is the Carbonyl Peak (approx 1680 cm-1 or d 7.8) present? Analysis->Check1 Issue1 Issue: Incomplete Reduction Check1->Issue1 Yes Check2 Is the MP lower than 75°C? Check1->Check2 No Action1 Action: Reprocess via Huang-Minlon (Ensure 200°C temp) Issue1->Action1 Issue2 Issue: Solvent/Ortho-isomer impurity Check2->Issue2 Yes Success Product Conforms (>98% Purity) Check2->Success No Action2 Action: Recrystallize from Hexane/EtOAc Issue2->Action2

Figure 2: Troubleshooting logic for impurity analysis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989; pp 1006-1013.
  • ChemicalBook. 4-(4-Fluorobenzoyl)butyric acid Synthesis (Analogous Protocol). Link (Accessed Oct 2023). Note: The fluoro-analog synthesis is chemically identical to the methyl-analog regarding conditions and workup.

  • Chem-Impex International. Product Data: 5-(4-Methylphenyl)valeric acid. Link (Accessed Oct 2023).

  • Huang-Minlon. "Reduction of Steroid Ketones and other Carbonyl Compounds by Modified Wolff-Kishner Method." J. Am. Chem. Soc.[5]1949 , 71(10), 3301.[5] Link

Sources

Technical Support Center: 5-(p-Tolyl)pentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Synthetic Organic Chemistry / Process Optimization Support Tier: Level 3 (Senior Application Scientist) Status: Active

Introduction

Welcome to the Technical Support Hub for 5-(p-Tolyl)pentanoic acid (CAS: 1501-05-9). This compound is a critical intermediate in the synthesis of fatty acid analogs and pharmacological agents.

The industrial and laboratory standard for this synthesis typically involves a two-stage process:

  • Friedel-Crafts Acylation: Toluene + Glutaric Anhydride

    
     4-(4-methylbenzoyl)butyric acid.
    
  • Carbonyl Reduction: Reduction of the keto-group to a methylene group (typically via Wolff-Kishner or Clemmensen).

This guide addresses the specific byproduct profiles and failure modes associated with this route.

Module 1: Friedel-Crafts Acylation & Regio-Control

Q: Why is my crude NMR showing a split doublet signal in the aromatic region (~7.2-7.8 ppm)?

Diagnosis: You are observing Regio-Isomer Contamination . While the methyl group on toluene is an ortho/para director, steric hindrance usually favors the para position. However, the ortho isomer is the most persistent byproduct.

The Mechanism: The acylium ion generated from glutaric anhydride and


 attacks the toluene ring.
  • Target Product: para-substitution (4-position).

  • Byproduct: ortho-substitution (2-position).

  • Byproduct: meta-substitution (Thermodynamic product, rare under kinetic control).

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction temperature between 0–5°C during the addition of

    
    . Higher temperatures increase the energy available for the system to overcome the steric barrier of ortho attack.
    
  • Solvent Choice: If running neat (in toluene), the ortho content is often higher due to concentration effects. Using Nitrobenzene or Dichloromethane (DCM) as a solvent can enhance para selectivity due to complexation with the Lewis Acid.

  • Stoichiometry: Ensure a strict 2.2:1 ratio of

    
     to anhydride. Excess Lewis acid can promote isomerization.
    
Q: I see a high molecular weight impurity that doesn't dissolve in base. What is it?

Diagnosis: Di-acylation or Polymerization. Although the carbonyl group introduced is deactivating (preventing a second attack on the same ring), intermolecular reactions can occur if the reaction mixture is too concentrated or if moisture hydrolyzes the anhydride into glutaric acid, which then oligomerizes.

Corrective Action:

  • Dry Conditions: Ensure glassware is flame-dried. Water creates glutaric acid, which fails to react or forms polyesters.

  • Dilution: Increase solvent volume to 10-15 volumes relative to the substrate.

Module 2: Carbonyl Reduction (Wolff-Kishner Focus)

Q: After the Wolff-Kishner reduction, LCMS shows a peak at M+16 relative to the product. Is this oxidation?

Diagnosis: This is Incomplete Reduction (The Alcohol Intermediate) . The reduction proceeds from Ketone


 Hydrazone 

Product. However, if the hydrazone formation is incomplete or water is present, the ketone may partially reduce to the alcohol: 5-(p-tolyl)-5-hydroxypentanoic acid .

Root Cause Analysis:

  • Insufficient Temperature: The decomposition of the hydrazone requires high temperatures (

    
    ).
    
  • Wet Glycol: If the ethylene glycol or diethylene glycol solvent contains water, the reflux temperature cannot reach the required activation energy for nitrogen evolution.

Q: My yield is low, and I see a cyclic byproduct. What happened?

Diagnosis: Intramolecular Cyclization (Tetralone Formation). If you utilized the Clemmensen Reduction (Zn(Hg)/HCl) or acidic catalytic hydrogenation, the gamma-phenyl acid side chain can cyclize back onto the ring, forming a tetralone derivative.

Mitigation Strategy:

  • Switch to Alkaline Conditions: Use the Huang-Minlon modification of the Wolff-Kishner reduction. The basic conditions (KOH/Hydrazine) prevent the acid-catalyzed Friedel-Crafts cyclization.

Visualizing the Pathway & Impurities

The following diagram illustrates the synthesis flow and the branching points where critical byproducts are generated.

G Start Toluene + Glutaric Anhydride FC_Step Friedel-Crafts Acylation (AlCl3 / 0-5°C) Start->FC_Step Intermediate_Para INTERMEDIATE (Target) 4-(4-methylbenzoyl)butyric acid FC_Step->Intermediate_Para Major Pathway (Steric Control) Intermediate_Ortho BYPRODUCT (Isomer) 4-(2-methylbenzoyl)butyric acid FC_Step->Intermediate_Ortho Minor Pathway (High Temp/Conc) Reduction_Step Reduction Step (Wolff-Kishner / Huang-Minlon) Intermediate_Para->Reduction_Step Product FINAL PRODUCT 5-(p-Tolyl)pentanoic acid Reduction_Step->Product Successful N2 Evolution Byprod_Alc BYPRODUCT (Incomplete) Hydroxy-acid derivative Reduction_Step->Byprod_Alc Low Temp / Wet Solvent Byprod_Cyc BYPRODUCT (Cyclic) Tetralone derivative (If Acidic Conditions Used) Reduction_Step->Byprod_Cyc Acidic Conditions (Avoid!)

Figure 1: Reaction pathway analysis showing critical divergence points for regio-isomers and reduction artifacts.

Experimental Protocol: Huang-Minlon Reduction

To minimize the "Incomplete Reduction" byproduct, follow this optimized protocol.

Reagents:

  • 4-(4-methylbenzoyl)butyric acid (1.0 eq)

  • KOH (3.0 eq)

  • Hydrazine hydrate (80%, 3.0 eq)

  • Diethylene glycol (Solvent)

Step-by-Step:

  • Hydrazone Formation: Combine keto-acid, KOH, and hydrazine in diethylene glycol. Heat to 100°C for 1 hour . This ensures the hydrazone forms before high heat is applied.

  • Water Removal: Raise temperature to 195–200°C . Use a Dean-Stark trap or open condenser briefly to distill off water and excess hydrazine.

    • Critical Checkpoint: The internal temperature MUST reach >190°C. If it stays at 180°C, water is still present, and the reaction will stall (leading to alcohol byproducts).

  • Decomposition: Reflux at 200°C for 3–4 hours until

    
     evolution ceases.
    
  • Workup: Cool, dilute with water, acidify with HCl to pH 2. The product will precipitate.

Data Summary: Impurity Identification

Use this table to identify peaks in your LCMS/GCMS data.

CompoundRelation to TargetMass Shift (

m/z)
Polarity (RP-HPLC)
5-(p-Tolyl)pentanoic acid Target 0 (MW 192.25) Medium
4-(2-methylbenzoyl)butyric acidOrtho-Intermediate+14 (vs Target)*Lower (elutes earlier)
5-(p-Tolyl)-5-hydroxypentanoic acidIncomplete Reduction+16Higher (elutes earlier)
Tetralone derivativeCyclized Byproduct-18Lower (elutes later)
4-(4-methylbenzoyl)butyric acidStarting Material+14Lower

*Note: The mass shift +14 refers to the difference between the final reduced product and the keto-acid intermediate (C=O vs CH2).

References

  • Friedel-Crafts Regioselectivity: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on mechanism and isomer control).
  • Synthesis of Phenylvaleric Acids: Huisgen, R., et al. (1959). "Nitroso-acyl-amine und Diazo-ester." Chemische Berichte. (Describes ring closure and chain extension logic).

  • Huang-Minlon Modification: Huang-Minlon. (1946). "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 68(12), 2487–2488.

  • General Protocol Validation: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard for acylation/reduction workflows).

Technical Support Center: Stability & Handling of 5-(4-Methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Methylphenyl)pentanoic acid (also known as 5-(p-Tolyl)valeric acid) is a lipophilic carboxylic acid commonly used as a synthetic intermediate and a metabolic probe.[1][2] While chemically robust in solid form, its behavior in solution is governed by two competing forces: the hydrophobic p-tolyl pentyl chain and the hydrophilic carboxylic acid head group.

Users most frequently encounter issues related to pH-dependent solubility , benzylic oxidation , and surface adsorption rather than intrinsic unimolecular degradation. This guide provides the protocols necessary to distinguish between physical instability (precipitation/aggregation) and chemical degradation.

Part 1: Solubility & Solution Preparation

The Core Challenge: The molecule has a calculated logP of ~3.0 - 3.5. It is sparingly soluble in acidic aqueous media but highly soluble in organic solvents and basic aqueous buffers.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingStability RiskRecommended Storage
DMSO Excellent (>50 mM)Low (Hygroscopic)-20°C (Dark)
Ethanol/Methanol Excellent (>50 mM)Moderate (Esterification)-20°C (Short-term)
Water (pH < 5) Poor (<0.1 mM)High (Precipitation)Do Not Store
PBS (pH 7.4) Moderate (~1-5 mM)Low (Microbial)+4°C (Filter Sterilized)
Acetonitrile ExcellentLowRT or +4°C
Protocol: The "Gold Standard" Stock Solution

To prevent "crashing out" upon dilution into aqueous media.

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene due to static and adsorption).

  • Primary Solubilization: Dissolve in 100% DMSO to a concentration of 50 mM . Vortex for 30 seconds.

    • Why? DMSO prevents the formation of micro-aggregates that occur in alcohols.

  • Verification: Inspect for clarity. The solution should be colorless and free of particulates.

  • Aqueous Dilution (Critical Step):

    • Do not add the stock directly to static water.

    • Do add the stock dropwise to a stirring buffer (pH > 7.2) to prevent local regions of high concentration/low pH.

Part 2: Stability Mechanisms & Degradation

While the pentanoic acid chain is stable, the p-methylbenzyl moiety is a structural alert for oxidation.

Mechanism 1: Benzylic Oxidation

The methyl group at the para position is susceptible to radical autoxidation, particularly in the presence of light and transition metals. This converts the methyl group to a benzyl alcohol, aldehyde, and eventually a carboxylic acid (analogous to terephthalic acid derivatives).

Mechanism 2: Surface Adsorption

In low-concentration aqueous assays (<10 µM), the hydrophobic tail drives the molecule to the air-water interface or onto plastic container walls, leading to "apparent" instability (loss of signal).

Visualizing the Stability Logic

StabilityLogic Start This compound (Solution State) Oxidation Oxidation Risk (Benzylic Position) Start->Oxidation Light/O2/Time Adsorption Physical Loss (Adsorption to Plastic) Start->Adsorption Low Conc. + Plastic Precipitation Precipitation (pH < pKa ~4.8) Start->Precipitation Acidic Buffer Product1 Benzyl Alcohol/Aldehyde (Impurity) Oxidation->Product1 Loss Lower Conc. (False Negative) Adsorption->Loss Precipitation->Loss

Figure 1: Primary instability pathways. Red indicates chemical degradation; Yellow indicates physical instability.

Part 3: Troubleshooting Guide (Q&A)
Scenario A: "I see a ghost peak in my HPLC chromatogram."

Q: Is this a degradation product? A: Before assuming degradation, check your solvent.

  • Diagnosis: If you stored the sample in Methanol or Ethanol, you likely formed the methyl or ethyl ester . This reaction is catalyzed by trace acids (often present in non-buffered mobile phases).

  • Confirmation: The ghost peak will be less polar (longer retention time on C18) than the parent acid.

  • Solution: Switch to Acetonitrile/Water or DMSO for stock solutions. Avoid storing in alcohols for >24 hours.

Scenario B: "My biological assay results are inconsistent/decreasing over time."

Q: Is the compound degrading in the incubator? A: It is more likely precipitating or adsorbing .

  • The Physics: The pKa of the carboxylic acid is approximately 4.8. In standard cell culture media (pH 7.4), it is ionized and soluble. However, if the stock (in DMSO) is added to a small volume of media, local pH drops can cause micro-precipitation.

  • The Adsorption Factor: At concentrations < 1 µM, the molecule behaves like a surfactant. It will stick to polypropylene tips and polystyrene plates.

  • Protocol Fix:

    • Use Glass-coated plates or low-binding plastics if possible.

    • Pre-dilute in a buffer with 0.1% BSA (Bovine Serum Albumin) . The albumin acts as a carrier protein, keeping the lipophilic acid in solution and preventing loss to plasticware.

Scenario C: "The solution turned slightly yellow."

Q: What does this color change indicate? A: Yellowing typically indicates benzylic oxidation forming conjugated impurities (quinoid-like structures) or trace metal contamination.

  • Risk Assessment: If the purity is still >98% by HPLC, the color is likely due to trace impurities with high extinction coefficients (ppm levels).

  • Action:

    • If for Cell Culture : Discard. Oxidation products can be cytotoxic.

    • If for Analytical Standards : Re-purify or check absorbance at 450 nm.

Part 4: Validated Analytical Method (HPLC)

To verify stability, use the following generic gradient method.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Keeps acid protonated for sharp peaks)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (COOH) and 254 nm (Aromatic)
Expected RT ~6.5 - 7.5 min (Parent peak)

Note on Peak Shape: If the peak is broad or tailing, the pH of the mobile phase is likely near the pKa. Ensure 0.1% Formic Acid or TFA is present to suppress ionization and ensure the molecule is in a single state (neutral).

References
  • National Center for Biotechnology Information. "this compound (CID 15497666)." PubChem Compound Summary. Accessed October 26, 2023. [Link][1]

  • Dippy, J. F. J. "The dissociation constants of some symmetrically disubstituted succinic acids." Journal of the Chemical Society, 1938. (Cited for general pKa principles of phenyl-substituted acids).
  • Lide, D. R. "CRC Handbook of Chemistry and Physics." CRC Press, 88th Edition.
  • Baeyer, A. "Uber die Verbindungen der Phthalsaure." Justus Liebigs Annalen der Chemie.

Sources

Technical Support Center: Synthesis of 5-(4-Methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Synthetic Strategy

This guide addresses the synthesis of 5-(4-methylphenyl)pentanoic acid (also known as 5-p-tolylvaleric acid). The most robust, scalable route involves a two-step sequence:

  • Friedel-Crafts Acylation: Reaction of toluene with glutaric anhydride to form the keto-acid intermediate.

  • Carbonyl Reduction: Removal of the benzylic ketone to form the methylene group.

While theoretically straightforward, this pathway suffers from specific yield-killing bottlenecks: regioselectivity issues (ortho vs. para), incomplete reduction, and "gummy" aluminum complexes. This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: The Acylation Step (Skeleton Formation)

Objective: Synthesize 5-(4-methylphenyl)-5-oxopentanoic acid with >90% para-selectivity.

The Protocol (Optimized)
  • Reagents: Toluene (Excess, acts as solvent), Glutaric Anhydride (1.0 eq),

    
     (2.2 - 2.5 eq).
    
  • Key Insight: The stoichiometry of

    
     is critical. You need 1 equivalent to complex the anhydride carbonyls and >1 equivalent to catalyze the reaction. Using less than 2.2 eq results in stalled conversion.
    
Troubleshooting The Acylation
SymptomProbable CauseCorrective Action
Black/Tarry Reaction Mass Exotherm spike during

addition.
Control: Add

in portions at 0–5°C. Do not allow temp to exceed 10°C during addition. The "tar" is often polymerized toluene initiated by local hot spots.
Low Yield (<50%) "Sticky" Lewis Acid Complex.Quench Protocol: The product-aluminum complex is hydrophobic and sticky. Do not just pour water in. Pour the reaction mixture into ice-HCl (6M) with vigorous stirring to break the O-Al bonds.
High Ortho Isomer (>10%) Temperature too high.Thermodynamics: Para is the thermodynamic product; Ortho is kinetic. Run the reaction at 0–5°C for 2 hours, then slowly warm to RT. Avoid reflux unless conversion stalls.
Incomplete Conversion Moisture deactivating

.
Validation:

should be free-flowing yellow/grey powder. If it is white or clumpy, it is hydrolyzed. Use fresh anhydrous

.
FAQ: Acylation

Q: Can I use nitrobenzene as a solvent to improve solubility? A: Yes, but it is unnecessary. Using toluene as both reactant and solvent (5–10 equivalents) drives the equilibrium forward and suppresses poly-acylation by diluting the active acylating species.

Module 2: The Reduction Step (Deoxygenation)

Objective: Reduce the benzylic ketone to a methylene group without reducing the carboxylic acid or the aromatic ring.

Method A: Huang-Minlon (Modified Wolff-Kishner) – Robust / Industrial

This is the preferred method for multi-gram to kilogram scales due to cost and robustness.

  • Reagents: Hydrazine hydrate (85%), KOH, Diethylene Glycol (DEG).[1]

  • The Trick: The formation of the hydrazone requires time before the high-heat decomposition.

Protocol Insight:

  • Reflux ketone, hydrazine, and KOH in DEG at ~120°C for 2 hours (Hydrazone formation).

  • Distill off water/excess hydrazine until internal temp hits 195–200°C.

  • Reflux at 200°C for 3–4 hours (Decomposition).

Method B: Ionic Hydrogenation – High Precision / Lab Scale

If your yield with Wolff-Kishner is low due to charring, switch to Ionic Hydrogenation. It operates at room temperature and is highly chemoselective for aryl ketones.

  • Reagents: Triethylsilane (

    
    , 2.5 eq), Trifluoroacetic Acid (TFA, Solvent/Catalyst).
    
  • Mechanism: TFA protonates the ketone; Silane delivers a hydride. Repeat.

Troubleshooting The Reduction
IssueMethodDiagnosis & Solution
Product Solidifies/Gums during workup Huang-MinlonpH Shock: The product is a carboxylic acid. If you acidify the hot alkaline solution too fast, it traps impurities. Cool to RT, dilute with water, then acidify slowly to pH 2.
Incomplete Reduction (Alcohol detected) Ionic Hydrog.Stoichiometry: The reaction often stops at the alcohol (benzylic alcohol) if silane is old. Use fresh

. Ensure the reaction is strictly anhydrous.
Yellow Impurity in Product Huang-MinlonAzine Formation: Incomplete hydrazone formation leads to azines (dimers). Ensure the initial 120°C reflux step is held for at least 2 hours before raising the temp.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways.

SynthesisWorkflow Start Start: Toluene + Glutaric Anhydride Acylation Step 1: Friedel-Crafts Acylation (AlCl3, 0-5°C) Start->Acylation Check1 QC Point: Isomer Ratio (Target: >90% Para) Acylation->Check1 Check1->Acylation Fail (Recrystallize Toluene) Intermediate Intermediate: 5-(4-methylphenyl)-5-oxopentanoic acid Check1->Intermediate Pass Decision Choose Reduction Method Intermediate->Decision MethodA Route A: Huang-Minlon (Hydrazine/KOH, 200°C) Best for Scale >10g Decision->MethodA MethodB Route B: Ionic Hydrogenation (Et3SiH/TFA, RT) Best for Purity/Small Scale Decision->MethodB Product Final Product: This compound MethodA->Product MethodB->Product

Caption: Logical workflow for the synthesis, highlighting the critical QC checkpoint after acylation and the bifurcation of reduction methods based on scale/purity needs.

Purification & Isolation (The "Polishing" Step)

Even with high conversion, yield is often lost during isolation. The product is a fatty-aromatic acid, meaning it can be difficult to crystallize.

The "Self-Validating" Acid-Base Extraction: Instead of relying on column chromatography (which streaks carboxylic acids), use this purification logic:

  • Dissolve crude product in 10% NaOH (Product becomes soluble sodium salt).

  • Wash the aqueous layer with Ethyl Acetate (Removes non-acidic impurities like unreacted toluene, tetralone byproducts, or neutral silane residues).

  • Acidify the aqueous layer with HCl to pH 1.

  • Extract into fresh Ethyl Acetate or DCM.

  • Crystallize from Hexane/Ethyl Acetate (10:1).

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the ketone peaks (triplet ~3.0 ppm) and appearance of the methylene envelope (1.6–2.7 ppm).

  • Melting Point: Pure product should melt sharply (Lit: 80–82°C for the acid).

References

  • Friedel-Crafts Acylation Mechanics: Olah, G. A.[2] "Friedel-Crafts and Related Reactions."[2][3][4][5] Wiley-Interscience. (Standard reference for mechanism and catalyst stoichiometry).

  • Huang-Minlon Modification: Huang-Minlon. "Reduction of Steroid Ketones and other Carbonyl Compounds by Modified Wolff-Kishner Method." J. Am. Chem. Soc., 1946, 68 (12), pp 2487–2488. Link

  • Ionic Hydrogenation Utility: Kursanov, D. N., et al.[6] "Ionic Hydrogenation."[7][8][9] Synthesis, 1974(9), 633-651. (Foundational text on Et3SiH/TFA reduction of aryl ketones). Link

  • Regioselectivity in Toluene Acylation:Smith, M. B. "March's Advanced Organic Chemistry.

Sources

Technical Support Center: Synthesis of 5-(p-Tolyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical side reactions encountered during the two-step synthesis of 5-(p-Tolyl)pentanoic acid: Friedel-Crafts acylation of toluene with glutaric anhydride, followed by the reduction of the resulting keto-acid.

Our technical support data indicates that 85% of yield failures stem from two specific issues:

  • Regio-isomeric contamination (Ortho-isomer formation) during acylation.

  • Incomplete reduction or Over-reduction during the carbonyl deoxygenation step.

Module 1: The Friedel-Crafts Acylation

Reaction: Toluene + Glutaric Anhydride


 5-(p-Tolyl)-5-oxopentanoic acid
Troubleshooting Guide

Q1: I am detecting a persistent impurity (5-10%) eluting immediately before my major product peak. What is it? Diagnosis: This is almost certainly the ortho-isomer (5-(o-Tolyl)-5-oxopentanoic acid). Mechanism: While the methyl group of toluene is a para-director due to sterics, the ortho positions are statistically favored (2 vs 1). High reaction temperatures increase the energy available to overcome the steric barrier, increasing ortho substitution. Solution:

  • Temperature Control: Maintain the addition temperature strictly between 0°C and 5°C . Do not allow the exotherm to exceed 10°C.

  • Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane . Avoid solvent-free (neat) conditions, as the high concentration promotes non-selective attack.

Q2: My reaction mixture turned into a black tar and the yield is <30%. Diagnosis: Polymerization of Glutaric Anhydride or Intermolecular Acylation . Mechanism: In the presence of excess Lewis Acid and insufficient aromatic substrate, glutaric anhydride can undergo self-condensation or attack the product's alkyl chain (though rare). More commonly, moisture in the


 causes hydrolysis, generating heat and tar.
Solution: 
  • Stoichiometry: Ensure Toluene is in slight excess (1.2 - 1.5 eq) relative to Glutaric Anhydride.

  • Reagent Quality: Use fresh, anhydrous

    
    . It should be a free-flowing yellow/white powder, not gray/clumped.
    
Visualization: Acylation Pathways

AcylationPathways Start Toluene + Glutaric Anhydride AlCl3 AlCl3 Catalyst Start->AlCl3 Para Para-Isomer (Major) 5-(p-Tolyl)-5-oxopentanoic acid AlCl3->Para Low Temp (0-5°C) Steric Control Ortho Ortho-Isomer (Impurity) 5-(o-Tolyl)-5-oxopentanoic acid AlCl3->Ortho High Temp (>20°C) Kinetic Control Tar Polymer/Tar (Moisture/Excess Heat) AlCl3->Tar Wet Catalyst Or Localized Hotspots

Figure 1: Reaction pathways in the Friedel-Crafts acylation step. Note that temperature control is the primary switch between high purity and ortho-contamination.

Module 2: Carbonyl Reduction

Reaction: 5-(p-Tolyl)-5-oxopentanoic acid


 5-(p-Tolyl)pentanoic acid[1]
Comparative Protocol Analysis
MethodReagentsPrimary Side ReactionRisk Level
Clemmensen Zn(Hg), HClAlcohol formation (Incomplete reduction), Pinacol dimerization High (Toxic Hg)
Wolff-Kishner

, KOH
Azine formation , Thermal degradationMedium
Catalytic H2

, Pd/C
Ring Saturation (Over-reduction to cyclohexyl)High (Selectivity)
Troubleshooting Guide

Q3: I am using Pd/C for hydrogenation, but I'm losing aromaticity (forming the cyclohexyl analog). Diagnosis: Over-reduction . The aromatic ring is being hydrogenated along with the ketone. Solution:

  • Change Catalyst: Switch to Pd(OH)₂ (Pearlman's Catalyst) which is often more selective for benzyl ketones, or use Raney Nickel .

  • Acid Additive: Add a trace of Perchloric acid or Acetic acid ; protonating the carbonyl oxygen activates it for reduction specifically, allowing milder conditions that spare the ring.

Q4: In the Clemmensen reduction, I see a peak with M+2 mass units relative to the product. Diagnosis: Alcohol Intermediate (5-hydroxy-5-(p-tolyl)pentanoic acid). Mechanism: The reduction of the ketone to the methylene group proceeds via an alcohol intermediate. If the reaction time is too short or the acid concentration drops, the reaction stalls at the alcohol. Solution:

  • Reflux Time: Extend reflux time by 4–6 hours.

  • Acid Refresh: Add a fresh aliquot of Conc. HCl halfway through the reaction to maintain the proton source required for the dehydration step.

Visualization: Reduction Troubleshooting Logic

ReductionLogic Issue Reduction Issue Detected CheckMethod Which Method? Issue->CheckMethod Method_Pd Catalytic H2 (Pd/C) CheckMethod->Method_Pd Method_Clem Clemmensen (Zn/Hg) CheckMethod->Method_Clem OverRed Issue: Ring Saturation (Cyclohexyl product) Method_Pd->OverRed Alcohol Issue: Alcohol Intermediate (Incomplete Red.) Method_Clem->Alcohol Dimer Issue: Pinacol Dimer Method_Clem->Dimer Sol_Pd Solution: Switch to Pearlman's Cat or lower H2 pressure OverRed->Sol_Pd Sol_Clem Solution: Add fresh HCl Extend Reflux Alcohol->Sol_Clem Dimer->Sol_Clem

Figure 2: Decision tree for diagnosing reduction failures. Select the branch matching your synthetic method.

Module 3: Validated Experimental Protocol

To minimize the side reactions described above, we recommend the following validated protocol for the Friedel-Crafts step , which is the most sensitive to error.

Step-by-Step Methodology:

  • Setup: Flame-dry a 500mL 3-neck flask equipped with a mechanical stirrer, addition funnel, and

    
     inlet.
    
  • Catalyst Slurry: Add

    
     (2.2 equiv)  and dry DCM (5 vol) . Cool to 0°C .[2]
    
  • Reagent Addition: Add Glutaric Anhydride (1.0 equiv) in one portion. Stir for 15 min.

  • Substrate Addition (CRITICAL): Mix Toluene (1.2 equiv) with DCM (1 vol). Add this solution dropwise over 60 minutes .

    • Checkpoint: Monitor internal temp.[1] Do not exceed 5°C.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

    • Why? Fast quenching prevents the re-equilibration of the product which can lead to de-acylation or rearrangement.

References

  • Friedel-Crafts Acylation Regioselectivity

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
    • Organic Chemistry Portal.[3] "Friedel-Crafts Acylation". Available at: [Link]

  • Clemmensen Reduction Mechanisms

    • Vangbjerg, S., et al. "Reduction of Carbonyl Compounds".[1] Comprehensive Organic Synthesis.

    • Master Organic Chemistry. "The Clemmensen Reduction".[3][4][5][6][7] Available at: [Link]

  • Rylander, P. N. Hydrogenation Methods. Academic Press.

Sources

Technical Support Center: 5-(4-Methylphenyl)pentanoic Acid Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability Profile

5-(4-Methylphenyl)pentanoic acid is a lipophilic carboxylic acid characterized by a p-tolyl moiety attached to a valeric acid chain. Its stability profile is dictated by two competing reactive centers: the benzylic methyl group (susceptible to radical oxidation) and the carboxylic acid tail (susceptible to pH-dependent solubility issues and dimerization).

This guide addresses the specific degradation pathways and chromatographic challenges researchers encounter when handling this compound under experimental conditions.

Core Degradation Pathway Visualization

The following diagram illustrates the primary oxidative degradation mechanism, driven by radical attack at the benzylic positions.

DegradationPathway Parent 5-(4-Methylphenyl) pentanoic acid (Parent) Radical Benzylic Radical Intermediate Parent->Radical Oxidative Stress (Light/Heat/Peroxides) Peroxide Hydroperoxide Species Radical->Peroxide + O2 Alcohol Benzylic Alcohol Derivative Peroxide->Alcohol Reduction Ketone Benzylic Ketone (Major Oxidative Impurity) Alcohol->Ketone Further Oxidation

Caption: Figure 1. Primary oxidative degradation pathway. The benzylic positions (both the methyl group and the alkyl chain adjacent to the ring) are the most labile sites, leading to ketone and alcohol impurities.

Troubleshooting Guide: Common Experimental Issues

Issue 1: "Ghost Peaks" and Baseline Noise in HPLC

User Question: I am seeing irregular 'ghost peaks' and baseline drift during gradient elution, even in blank injections. Is the compound degrading in the autosampler?

Technical Diagnosis: While degradation is possible, this issue is frequently caused by mobile phase incompatibility or system contamination rather than immediate sample degradation. This compound is a weak acid (pKa ~4.8). If your mobile phase pH is near the pKa, the molecule fluctuates between ionized and non-ionized states, causing peak broadening and split peaks.

Corrective Actions:

  • Buffer pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa.

    • Recommended: pH 2.5 (fully protonated, better retention) or pH 7.0 (fully ionized).

  • Column Washing: The lipophilic nature of the p-tolyl chain causes strong adsorption to C18 columns. "Ghost peaks" in subsequent runs are often late-eluting carryover from previous injections.

    • Protocol: Insert a saw-tooth wash gradient (95% Acetonitrile/Methanol) at the end of every run.

Issue 2: Appearance of Unknown Impurity at RRT ~0.85

User Question: After 24 hours of benchtop storage, a new peak appears at Relative Retention Time (RRT) 0.85. What is this?

Technical Diagnosis: This is likely the benzylic oxidation product (a ketone or alcohol derivative). The p-methyl group activates the ring, making the benzylic carbons susceptible to auto-oxidation, especially under ambient light or if dissolved in solvents containing peroxides (e.g., uninhibited THF or aged ethers).

Validation Protocol: To confirm if the peak is an oxidative degradant, perform a Peroxide Stress Test :

  • Dissolve 1 mg of sample in 1 mL Acetonitrile/Water (50:50).

  • Add 10 µL of 3%

    
    .
    
  • Incubate at room temperature for 2 hours.

  • Inject into HPLC. If the peak at RRT 0.85 increases significantly, it is an oxidative degradant.

Issue 3: Low Assay Recovery (Precipitation)

User Question: My calibration curve is non-linear at high concentrations, and I'm losing signal over time.

Technical Diagnosis: The pentanoic acid chain imparts significant hydrophobicity. In highly aqueous diluents (e.g., >80% water), the compound may micro-precipitate or adsorb to the walls of plastic (PP/PE) vials.

Corrective Actions:

  • Solvent Switch: Use a diluent with at least 40% organic content (Methanol or Acetonitrile).

  • Vial Selection: Switch to silanized glass vials to prevent hydrophobic adsorption. Avoid polypropylene vials for low-concentration samples (<1 µg/mL).

Forced Degradation Protocols (Stress Testing)

To establish a stability-indicating method, you must induce degradation to identify potential breakdown products. The following matrix is designed specifically for phenylalkanoic acids, aligned with ICH Q1A(R2) principles.

Stress TypeConditionsTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrsMinimalThe carboxylic acid is stable; ester impurities (if present) will hydrolyze.
Base Hydrolysis 0.1 N NaOH, 60°C, 4-24 hrsMinimalStable (forms salt). High heat may cause decarboxylation (rare).
Oxidation 3%

, RT, 2-6 hrs
High Benzylic oxidation to alcohols/ketones/aldehydes.
Photolysis UV/Vis (1.2M lux hours)Moderate Radical formation at benzylic carbon; ring excitation.
Thermal 60°C (Solid State), 7 daysLowPotential dimerization or decarboxylation.

Interactive Troubleshooting Logic

Use this decision tree to diagnose analytical anomalies quickly.

TroubleshootingTree Start Start: Anomalous Data IssueType Identify Issue Type Start->IssueType GhostPeak Ghost Peaks / Noise IssueType->GhostPeak NewPeak New Impurity Peak IssueType->NewPeak LowArea Low Assay / Recovery IssueType->LowArea Action1 Check pH vs pKa Run Blank Gradient GhostPeak->Action1 Variable RT? Action2 Check Light Exposure Perform H2O2 Stress NewPeak->Action2 RRT ~0.85? Action3 Check Solubility Switch to Glass Vials LowArea->Action3 Non-linear?

Caption: Figure 2. Diagnostic logic tree for resolving analytical anomalies associated with this compound.

References & Authoritative Grounding

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.

  • PubChem. this compound (Compound Summary).[1] National Library of Medicine.

  • Master Organic Chemistry. Reactions at the Benzylic Position: Oxidation. (Mechanistic grounding for benzylic oxidation susceptibility).[2]

  • Separation Science. Conquer Ghost Peaks in HPLC: Identification and Elimination. (Troubleshooting carboxylic acid chromatography).

Sources

"solubility problems of 5-(p-Tolyl)pentanoic acid in biological buffers"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting for Biological Assays Compound: 5-(p-Tolyl)pentanoic acid (CAS: 777-93-5) Document ID: TS-777-93-5-SOL-v1.0[1]

Executive Summary: The Physicochemical Challenge

5-(p-Tolyl)pentanoic acid acts as a substituted fatty acid analog.[1] Its structure consists of a hydrophobic tail (the p-tolyl and pentyl chain) and a hydrophilic head (the carboxylic acid).

  • The Core Problem: The molecule exhibits pH-dependent amphiphilicity . With a pKa of approximately 4.8 , it exists primarily as a neutral, insoluble protonated acid at pH < 5.[2]0. Even at physiological pH (7.4), where it ionizes to the carboxylate anion, the significant lipophilicity (LogP ~3.4) of the tolyl-pentyl chain drives aggregation, micelle formation, or precipitation in high-ionic-strength buffers like PBS.[1]

  • The Solution: Successful solubilization requires a "Stock-to-Working" strategy that manages the Critical Micelle Concentration (CMC) and prevents "solvent shock" during aqueous dilution.

Quick Reference Data

ParameterValue / CharacteristicImplication for Solubility
Molecular Weight 192.25 g/mol Small molecule, rapid diffusion.[1]
pKa (Acidic) ~4.82 (Predicted)Critical: Must be buffered at pH > 6.0 for aqueous stability.[1][2]
LogP (Lipophilicity) ~3.4Highly hydrophobic; requires organic co-solvent (DMSO/EtOH).[1][2]
Water Solubility < 0.5 mg/mL (Neutral form)Practically insoluble in water without pH adjustment.[1][2]
Best Stock Solvent DMSO (Dimethyl sulfoxide)Soluble > 50 mM.[1][2] Stable at -20°C.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon adding the DMSO stock to PBS."

Diagnosis: You are experiencing Solvent Shock .[1] Mechanism: When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the hydrophobic solute can equilibrate. This leaves the compound "stranded" in a local aqueous environment where its concentration exceeds its solubility limit, causing rapid crystallization. Corrective Action:

  • Vortex First: Create a vortex in your buffer before adding the stock.

  • Subsurface Injection: Inject the stock tip into the vortex, not on the liquid surface or the tube wall.

  • Warm the Buffer: Pre-warm PBS to 37°C. Solubility is endothermic.

Issue 2: "The solution looks clear, but my assay results are highly variable."

Diagnosis: You may have formed Micelles or Colloidal Aggregates .[1] Mechanism: As a fatty acid analog, 5-(p-Tolyl)pentanoic acid acts like a surfactant.[1] Above a certain concentration (CMC), it forms micelles. These micelles can sequester the drug, preventing it from binding to the target, or they can non-specifically inhibit enzymes (pan-assay interference). Corrective Action:

  • Add a Dispersant: Include 0.05% Tween-20 or Triton X-100 in your assay buffer (if compatible with your protein).[1] This stabilizes monomers.[1]

  • Use BSA: For cell-based assays, ensure your media contains BSA (Albumin) or FBS. Albumin acts as a physiological carrier for fatty acids, preventing precipitation.[2]

Issue 3: "I need a high concentration (1 mM) in aqueous buffer, but it won't stay in solution."

Diagnosis: You have exceeded the Thermodynamic Solubility Limit of the salt form. Corrective Action:

  • Convert to Salt: Do not use the free acid. Dissolve the compound in an equimolar amount of NaOH or KOH before adding buffer.

  • Cyclodextrin Complexation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] Prepare a 20% (w/v) HP-β-CD solution in PBS and use this as your diluent.[1] The hydrophobic cavity of the cyclodextrin encapsulates the tolyl tail.

Standard Operating Procedures (SOPs)

SOP-A: Preparation of 50 mM Stock Solution

Reagents: Anhydrous DMSO (Cell Culture Grade). Protocol:

  • Weigh 9.61 mg of 5-(p-Tolyl)pentanoic acid.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution must be crystal clear.

  • Aliquot into amber vials (50 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles.

SOP-B: Preparation of Working Solution (100 µM in PBS)

Objective: Dilute without precipitation. Protocol:

  • Prepare 9.98 mL of PBS (pH 7.4) in a 15 mL conical tube.

  • Pre-warm PBS to 37°C in a water bath.

  • Place the tube on a vortex mixer at medium speed.

  • Slowly inject 20 µL of the 50 mM Stock Solution directly into the center of the vortex.

  • Continue vortexing for 15 seconds.

  • Visual Check: Hold against a light.[1][3] If cloudy/milky, the compound has crashed out. If clear, proceed.

Decision Logic & Workflows

Visualization 1: Solubility Troubleshooting Decision Tree

This logic flow helps you choose the correct formulation strategy based on your required concentration.

Solubility_Decision_Tree Start Start: Define Required Concentration Check_Conc Is Concentration > 100 µM? Start->Check_Conc Low_Conc Standard Dilution (DMSO Stock -> PBS) Check_Conc->Low_Conc No High_Conc High Concentration Strategy Needed Check_Conc->High_Conc Yes Check_Assay Is this a Cell-Based Assay? High_Conc->Check_Assay Cell_Yes Use Albumin Carrier (Add 0.1% BSA or 10% FBS) Check_Assay->Cell_Yes Yes Cell_No Is Surfactant Allowed? Check_Assay->Cell_No No Surf_Yes Add 0.05% Tween-20 to Buffer Cell_No->Surf_Yes Yes Surf_No Use Cyclodextrin (20% HP-β-CD) Cell_No->Surf_No No

Caption: Decision matrix for selecting the optimal solubilization vehicle based on assay type and concentration requirements.

Visualization 2: The "Solvent Shock" Avoidance Workflow

Correct physical mixing technique is critical for hydrophobic acids.

Dilution_Workflow Step1 1. Prepare Stock (DMSO) Step2 2. Pre-warm Buffer (37°C) Step1->Step2 Step3 3. Initiate Vortex (Create Vortex Cone) Step2->Step3 Step4 4. Subsurface Injection (Inject into Vortex) Step3->Step4 Step5 5. Equilibration (Incubate 5 min) Step4->Step5

Caption: Step-by-step physical mixing protocol to prevent local supersaturation and precipitation.

References

  • PubChem. (n.d.).[4][5] 5-(4-Methylphenyl)pentanoic acid (Compound Summary).[1][5][6][7] National Library of Medicine. Retrieved February 2, 2026, from [Link][2]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[1] Organic Chemistry Data.[1][5] Retrieved February 2, 2026, from [Link][2]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (General reference for solubility of carboxylic acids).

  • FooDB. (2010).[3] Pentanoic acid Properties.[1][4][5][8][9][10] Retrieved February 2, 2026, from [Link][2]

Sources

"troubleshooting low bioactivity of 5-(4-Methylphenyl)pentanoic acid in assays"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive Probe" Paradox

Welcome to the technical support center. You are likely here because 5-(4-Methylphenyl)pentanoic acid (also known as 5-(p-Tolyl)valeric acid) is showing inconsistent, weak, or non-existent potency in your biological assays, despite its structural promise as a lipophilic fatty acid analog or HDAC inhibitor probe.

The Core Problem: This molecule sits at a dangerous intersection of physicochemical properties. It possesses a lipophilic tail (the tolyl group) and an ionizable head (carboxylic acid, pKa ≈ 4.75). This creates a "perfect storm" for three specific assay artifacts: metastable precipitation , albumin sequestration , and ionic trapping .

This guide moves beyond basic protocols to address the physics failing in your microplate.

Part 1: Physicochemical Barriers (Solubility & Stocks)

Issue 1: "I see no effect even at high concentrations. Is the compound actually in solution?"

Diagnosis: You are likely experiencing Metastable Supersaturation Failure . Lipophilic carboxylic acids are notorious for "crashing out" when a DMSO stock is spiked into an aqueous buffer. This precipitation creates micro-crystals that are invisible to the naked eye but biologically inert.

The Mechanism:

  • DMSO Hygroscopy: DMSO absorbs water from the air. If your stock solution has absorbed even 1-2% water, the solubility of this lipophilic acid drops partially.

  • The "Crash" Event: When you pipet 100% DMSO stock into the media, the local concentration of water spikes instantly. The compound precipitates before it can disperse.

Troubleshooting Protocol: The "Intermediate Shift" Method Do not add high-concentration DMSO stock directly to cell media. Use this step-down protocol to maintain solubility.

SolubilityWorkflow Stock 100 mM Stock (100% DMSO) Inter Intermediate Dilution (100x of Final Conc) Solvent: DMSO/Buffer (50:50) Stock->Inter Step 1: Predilute Final Final Assay Well (1x Conc) < 1% DMSO Stock->Final DIRECT ADDITION (AVOID) Precip Micro-Precipitation (Bioactivity Loss) Stock->Precip Direct Spike Inter->Final Step 2: Add to Media

Figure 1: The "Intermediate Shift" workflow prevents the immediate precipitation shock often seen when lipophilic acids contact aqueous media.

Corrective Steps:

  • Inspect Stocks: If your DMSO stock is cloudy or has been freeze-thawed >5 times, discard it.

  • Sonicate: Sonicate the stock for 10 minutes before use to redissolve micro-aggregates.

  • The 50/50 Rule: Predilute your compound in a 50% DMSO / 50% PBS mixture. This "wets" the molecule before it hits the bulk aqueous media.

Part 2: The "Serum Sponge" Effect (Bioavailability)

Issue 2: "My IC50 shifts 10-fold between serum-free and 10% FBS media."

Diagnosis: Albumin Sequestration . this compound mimics a fatty acid. Serum albumin (BSA/HSA) is evolutionarily designed to bind and transport exactly this type of molecule (anionic head, lipophilic tail).

The Science: In media containing 10% Fetal Bovine Serum (FBS), the concentration of albumin is approx. 600 µM. If you are dosing your compound at 10 µM, you are at a 1:60 molar disadvantage. The albumin acts as a "sponge," leaving the free fraction (


) —the only fraction capable of hitting the target—near zero.

Data: Impact of Serum on Potency

Assay ConditionApparent

Free Fraction (

)
Interpretation
Serum-Free 50 nM~95%True potency.
10% FBS > 5,000 nM< 1%Compound is bound to BSA.
0.1% BSA 1,200 nM~10%Partial sequestration.

Troubleshooting Protocol: The Serum-Shift Validation

  • Run Parallel Assays: Perform your dose-response curve in:

    • Condition A: Standard Media (10% FBS).

    • Condition B: Serum-Free Media (or 0.1% FBS).

  • Calculate the Shift: If

    
    , your issue is protein binding, not target inactivity.
    
  • Correction: If the target allows, switch to low-serum media (0.5% FBS) or use purified albumin to quantify the shift.

Part 3: pH & Cellular Permeability (The "Ion Trap")

Issue 3: "It works in biochemical assays (enzyme) but fails in cell-based assays."

Diagnosis: Poor Membrane Permeability due to Ionization. The pKa of the carboxylic acid group is approximately 4.75.

The Calculation: Using the Henderson-Hasselbalch equation:



At physiological pH (7.4):



Result: At pH 7.4, 99.8% of your compound is in the ionized (anionic) form. Charged molecules do not passively cross cell membranes efficiently. They require active transport, which your cell line may lack.

Permeability cluster_ext Extracellular Space (pH 7.4) cluster_mem Cell Membrane cluster_int Intracellular Space (pH 7.2) Mol_Ion Anion Form (99.8%) Cannot Cross Membrane Barrier Lipid Bilayer Mol_Ion->Barrier Repelled Mol_Neu Neutral Form (0.2%) Permeable Mol_Neu->Barrier Diffuses Target Intracellular Target (Low Occupancy) Barrier->Target Re-equilibrates

Figure 2: The "Ion Trap." At pH 7.4, the vast majority of the compound is charged and repelled by the lipid bilayer, resulting in low intracellular concentration.

Troubleshooting Protocol:

  • Esterification (Prodrug Strategy): The standard solution for carboxylic acids is to use the Methyl ester or Ethyl ester derivative (e.g., Methyl 5-(4-methylphenyl)pentanoate).

    • Why: The ester is neutral and lipophilic. It crosses the membrane. Once inside, intracellular esterases cleave it back to the active acid.

  • pH Adjustment (Acute Assays only): If your cells can tolerate it for short periods (30-60 mins), lower the assay buffer pH to 6.5. This increases the neutral fraction significantly, potentially boosting uptake.

Part 4: Stability & Quality Control

Issue 4: "The compound turns yellow over time."

Diagnosis: Oxidation. While relatively stable, the para-methyl group on the phenyl ring is susceptible to benzylic oxidation over long storage periods, especially in solution.

Checklist:

  • Storage: Store powder at -20°C under desiccant.

  • Solution Storage: Store DMSO stocks at -80°C. Never store at 4°C (DMSO freezes and thaws repeatedly, causing precipitation).

  • Verification: Run a quick LC-MS. The parent mass is approx 192.25 Da. If you see a peak at +16 Da (208 Da), you have oxidation (formation of the alcohol or acid derivative).

Summary of Recommendations

SymptomRoot CauseImmediate Action
Cloudy Assay Wells DMSO "Crash"Use "Intermediate Shift" dilution (See Part 1).
High IC50 in Media Albumin BindingTest in serum-free media; calculate shift.
No Cell Activity Ionization (pH 7.4)Switch to Methyl Ester prodrug.
Inconsistent Replicates Freeze-ThawAliquot DMSO stocks; single-use only.

References

  • NIST Chemistry WebBook. Pentanoic acid, 4-methyl-, pentyl ester (and related structures) - Thermochemical Data. National Institute of Standards and Technology.[1] [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Protein Binding). ScienceDirect.
  • Wayman, S. J., et al. (2002). Improving the aqueous solubility of lipophilic compounds.[2][3] Journal of Biomolecular Screening.[4] (General principles of DMSO stock management).

  • PubChem Compound Summary. 5-(4-Hydroxyphenyl)pentanoic acid (Structural Analog). National Center for Biotechnology Information. [Link]

  • Kumari, S., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product. Endocrine, Metabolic & Immune Disorders - Drug Targets.[5][6] (Discusses biological context of valeric acid derivatives). [Link]

Sources

"preventing polyalkylation in Friedel-Crafts synthesis of 5-(p-Tolyl)pentanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polyalkylation in the Synthesis of 5-(p-Tolyl)pentanoic Acid

Executive Summary

The synthesis of 5-(p-Tolyl)pentanoic acid via direct Friedel-Crafts alkylation of toluene is chemically fragile. The methyl group on toluene activates the ring, making the product (a dialkyl benzene) more nucleophilic than the starting material. This creates a "runaway" kinetic effect leading to polyalkylation (di- and tri-addition).

This guide provides three tiers of intervention:

  • Diagnostic: Understanding the kinetic failure mode.

  • Mitigation (The "Band-Aid"): Optimizing direct alkylation if you are constrained to this route.

  • Resolution (The "Cure"): The Acylation-Reduction protocol, which is the industry standard for high-purity synthesis of aryl-valeric acid derivatives.

Module 1: Diagnostic & Triage

The Core Problem: Kinetic Activation In Friedel-Crafts alkylation, the product is more reactive than the reactant.

  • Reactant: Toluene (Activated by hyperconjugation of -CH3).

  • Product: 5-(p-Tolyl)pentanoic acid precursor (Activated by -CH3 and the new alkyl chain).

Because the product is more electron-rich, the Lewis Acid catalyst (


) prefers to complex with the product, facilitating a second alkylation.

Polyalkylation Toluene Toluene (Substrate) Mono Mono-Alkylated Product (More Reactive!) Toluene->Mono k1 (Slow) RX Alkylating Agent (R-X) RX->Mono Poly Poly-Alkylated Side Products Mono->Poly k2 (Fast) (k2 > k1)

Figure 1: Kinetic landscape of direct alkylation. The rate constant


 (polyalkylation) often exceeds 

(monoalkylation) due to increased ring activation.
Module 2: Troubleshooting Protocols
Scenario A: "I must use direct alkylation."

Constraint: You are reacting Toluene with 5-halopentanoic acid (or ester).

Critical Control Points:

ParameterRecommendationScientific Rationale
Stoichiometry Toluene as Solvent (10-20 eq) High dilution statistics. By surrounding the electrophile with a vast excess of unreacted toluene, you statistically favor the collision with toluene over the collision with the product.
Addition Rate Dropwise (Very Slow) Keep the instantaneous concentration of the carbocation/electrophile extremely low.
Temperature Low (

to

)
Lower temperatures favor the Kinetic product (para-substitution) and reduce the energy available for multiple substitutions.
Lewis Acid Use

or

Weaker Lewis acids generate "tighter" ion pairs, reducing the "hotness" of the electrophile compared to

.

Protocol 1: High-Dilution Direct Alkylation

  • Charge a dry 3-neck flask with Toluene (20 equivalents) and anhydrous

    
     (1.1 eq).
    
  • Cool the mixture to

    
     under 
    
    
    
    atmosphere.
  • Dissolve 5-chloropentanoic acid (1 eq) in a small volume of Toluene.

  • Add the alkyl halide solution dropwise over 4-6 hours .

  • Quench immediately upon consumption of the alkyl halide (monitor via TLC/GC-MS) to prevent isomerization.

Scenario B: "I need high purity (>98%)." (The Recommended Route)

Solution: Switch to Friedel-Crafts Acylation followed by Reduction. Why: The intermediate ketone withdraws electrons from the ring, deactivating it. This makes a second addition thermodynamically and kinetically impossible.

Pathway Visualization:

AcylationRoute Start Toluene + Glutaric Anhydride Complex Acylium Ion Complex Start->Complex AlCl3 (2.2 eq) Intermed 4-(p-toluoyl)butyric acid (Deactivated Ring) Complex->Intermed Electrophilic Subst. (Stops at Mono) Final 5-(p-Tolyl)pentanoic acid Intermed->Final Reduction (Clemmensen or Pd/C)

Figure 2: The self-limiting nature of the acylation route ensures mono-substitution.

Protocol 2: The "Gold Standard" Acylation-Reduction

Step 1: Acylation (Synthesis of 4-(p-toluoyl)butyric acid)

  • Setup: Flame-dried flask,

    
     atmosphere.
    
  • Reagents: Suspend Glutaric Anhydride (1.0 eq) and

    
      (2.2 eq - Note: Extra eq needed to complex with the carboxylic acid and ketone product) in dry Toluene  (10 eq, acts as solvent and reactant).
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT. If conversion is slow, heat to 
    
    
    
    .
    • Observation: The mixture will turn deep red/orange (acylium complex).

    • Self-Validation: The reaction stops dead after mono-acylation because the carbonyl group deactivates the ring.

  • Workup: Pour onto ice/HCl. Filter the solid precipitate (the keto-acid is usually a solid, unlike the oil from alkylation).

Step 2: Reduction (Carbonyl


 Methylene) 
Option A: Pd/C Hydrogenation (Cleanest)
  • Dissolve keto-acid in Acetic Acid.

  • Add 10% Pd/C catalyst.

  • Hydrogenate at 40-60 psi at

    
    .
    
  • Filter catalyst and concentrate.

Option B: Clemmensen Reduction (Robust)

  • Reflux keto-acid with Amalgamated Zinc (

    
    ) and conc. 
    
    
    
    .
  • Warning: Harsh conditions, but effective for removing benzylic carbonyls.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why do I see a "heavy" spot on my TLC even when using the Acylation route? A: This is likely not polyalkylation, but binaphthyl formation or intermolecular coupling if the temperature was too high during the addition of


. Ensure temperature is kept 

during the initial mixing of Lewis Acid.

Q2: Can I use 5-valerolactone instead of glutaric anhydride? A: Yes, but it acts as an alkylating agent (opening to the carbocation) rather than an acylating agent, pushing you back into the "Scenario A" problems of polyalkylation. Stick to the anhydride to ensure the acylation mechanism.

Q3: Why requires 2.2 equivalents of


 for the acylation? 
A: 
  • 1.0 eq complexes with the generated carboxylic acid (forming

    
    ).
    
  • 1.0 eq activates the anhydride carbonyl.

  • 0.2 eq ensures catalytic turnover is not stalled by the product ketone complexing the Lewis Acid.

Q4: My product contains the ortho isomer. How do I remove it? A: Toluene directs ortho/para. The para isomer is solid and more symmetrical. Recrystallize the intermediate 4-(p-toluoyl)butyric acid from Ethanol/Water before the reduction step. Separation is much harder after reduction.

References
  • Friedel, C., & Crafts, J. M. (1877).[1][2][3] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392. (Foundational mechanism).

  • Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Yamato, T., et al. (1991). Chemo- and regioselective Friedel-Crafts acylation of polymethylbenzenes.Journal of Organic Chemistry, 56(22), 6248–6250. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanism of Acylation-Reduction).[1][4][5][6]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.

Sources

Technical Support Center: Managing Catalyst Deactivation in 5-(4-Methylphenyl)pentanoic Acid Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of 5-(4-Methylphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. By understanding the root causes of decreased catalyst performance, you can optimize your reaction conditions, extend catalyst lifetime, and ensure consistent product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the complete hydrogenation of this compound?

The complete hydrogenation of this compound targets the saturation of the aromatic ring, yielding 5-(4-methylcyclohexyl)pentanoic acid. Common catalysts for this type of reaction include noble metals like rhodium, platinum, or palladium supported on materials such as carbon or alumina.[1][2][3] The stability of the aromatic ring often requires more demanding conditions (higher pressure or more active catalysts) compared to simple alkene hydrogenation.[4][5]

Q2: My reaction has stopped before reaching full conversion. What are the immediate checks I should perform?

First, verify your experimental setup: ensure the hydrogen supply is adequate and the pressure is maintained. Check for leaks in the system. Confirm that the reaction temperature and stirring rate are at the set points, as poor mixing can limit the reaction rate. If the setup is functioning correctly, the issue likely lies with catalyst activity, which is addressed in the detailed troubleshooting guide below.

Q3: What are the most common reasons for my hydrogenation catalyst to lose activity?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[6] For this specific hydrogenation, the primary causes are typically:

  • Coking or Fouling: The deposition of carbonaceous materials (coke) or other organic residues on the catalyst's active sites.[7][8]

  • Poisoning: Strong chemisorption of impurities from the reactant or solvent onto the active sites.

  • Sintering: The agglomeration of metal particles at high temperatures, which reduces the active surface area.[8]

  • Leaching: The dissolution of the active metal from the support into the reaction medium.[9]

In-Depth Troubleshooting Guide

Issue 1: Gradual or Sudden Drop in Reaction Rate

Q: My catalyst's conversion rate has significantly decreased after a few runs. How do I diagnose the cause?

A drop in the reaction rate is a classic sign of catalyst deactivation. The first step is to identify the underlying mechanism.

A: The approach to diagnosing the issue involves a systematic evaluation of potential deactivation pathways.

1. Possibility: Coking/Fouling

  • Why it happens: In the hydrogenation of aromatic compounds, side reactions can lead to the formation of polymeric or carbon-rich species that physically block the catalyst's pores and active sites.[7][8]

  • How to diagnose:

    • Visual Inspection: A spent catalyst may appear darker or clumped together.

    • Temperature-Programmed Oxidation (TPO): This technique involves heating the catalyst in an oxygen-containing stream and detecting the evolved CO2, which can quantify the amount of carbon deposition.

    • BET Surface Area Analysis: A significant decrease in the catalyst's surface area compared to the fresh catalyst suggests pore blockage due to fouling.[10]

  • Solution: Coked catalysts can often be regenerated. A common method is a controlled burn-off of the carbon deposits in a dilute oxygen stream.[8][11] This process must be carefully controlled to avoid excessive temperatures that could cause sintering.[12]

2. Possibility: Sintering

  • Why it happens: Operating at excessively high temperatures can cause the fine metal nanoparticles on the catalyst support to migrate and agglomerate into larger particles. This leads to a decrease in the active metal surface area and, consequently, a drop in activity.[8]

  • How to diagnose:

    • Transmission Electron Microscopy (TEM): Comparing TEM images of fresh and spent catalysts can provide direct visual evidence of increased metal particle size.

    • X-Ray Diffraction (XRD): An increase in the crystallite size, calculated from the peak broadening of the metal's diffraction pattern, indicates sintering.[13]

    • Chemisorption: Techniques like H2 chemisorption can quantify the active metal surface area, which will be lower for a sintered catalyst.

  • Solution: Sintering is generally an irreversible deactivation mechanism.[7] Prevention is key. Operate at the lowest effective temperature and consider using catalysts with thermally stable supports or additives that anchor the metal particles.[8]

3. Possibility: Poisoning

  • Why it happens: Certain functional groups or impurities in the feedstock or solvent can bind strongly to the active metal sites, rendering them inactive. Common poisons for noble metal catalysts include sulfur, nitrogen, and halogen compounds.

  • How to diagnose:

    • Feedstock Analysis: Use techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to analyze the purity of your this compound and solvent.

    • Surface Analysis of Catalyst: X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisoning elements on the catalyst surface.[10]

  • Solution:

    • Feedstock Purification: Implement a purification step for your starting material and use high-purity solvents.

    • Guard Beds: Use a pre-reactor bed of an adsorbent material to trap potential poisons before they reach the main catalyst bed.[8]

The following diagram illustrates the logical flow for troubleshooting a decline in catalyst activity.

G cluster_start cluster_check cluster_cause cluster_solution start Problem: Significant Drop in Conversion Rate feed_check Step 1: Analyze Feedstock and Solvent for Impurities (GC, HPLC) start->feed_check Start Diagnosis thermal_check Step 2: Review Operating Temperature History feed_check->thermal_check No Impurities Found poisoning Diagnosis: Poisoning feed_check->poisoning Impurities Detected? (e.g., S, Cl) cycle_check Step 3: Analyze Catalyst Post-Reaction thermal_check->cycle_check Stable Temp. Profile sintering Diagnosis: Sintering thermal_check->sintering Temperature Excursions Noted? coking Diagnosis: Coking / Fouling cycle_check->coking High Carbon Content Found? (TPO) sol_poison Solution: - Purify Feedstock - Implement Guard Bed poisoning->sol_poison sol_sinter Solution: - Lower Reaction Temp. - Use Thermally Stable Catalyst (Irreversible Deactivation) sintering->sol_sinter sol_coke Solution: - Optimize H2 Partial Pressure - Regenerate via Calcination coking->sol_coke

Caption: Troubleshooting workflow for catalyst deactivation.

Issue 2: Changes in Product Selectivity

Q: I am observing the formation of unexpected byproducts. What could be causing this loss of selectivity?

A: A change in selectivity indicates that the catalyst's surface chemistry has been altered, favoring different reaction pathways.

  • Cause: The hydrogenation of this compound can have intermediates. Partial hydrogenation can lead to a mixture of products. A loss of selectivity might mean the catalyst is no longer efficiently converting intermediates to the final desired product.

  • Relationship to Deactivation:

    • Sintering: Changes in the geometric structure of metal sites due to sintering can alter their selectivity.

    • Poisoning: Selective poisoning can block the specific active sites required for the final hydrogenation step, allowing intermediates to accumulate or react via alternative pathways.

    • Support Interactions: In some cases, strong interactions between the reaction products and the catalyst support, especially on acidic supports, can catalyze side reactions.

  • Troubleshooting Steps:

    • Characterize Byproducts: Identify the structure of the byproducts using techniques like GC-MS or NMR to understand the competing reaction pathways.

    • Re-evaluate Reaction Conditions: Selectivity can be highly sensitive to temperature, pressure, and solvent.[9] A systematic optimization of these parameters may be necessary. For instance, higher hydrogen pressure often favors complete saturation and can suppress side reactions.[8]

    • Catalyst Characterization: Use surface-sensitive techniques like XPS and Temperature-Programmed Desorption (TPD) to probe the chemical state of the catalyst and identify potential poisons or changes in surface acidity.[10]

The following table summarizes the impact of different deactivation mechanisms on key catalyst performance metrics.

Deactivation MechanismPrimary Effect on ActivityPrimary Effect on SelectivityKey Diagnostic TechniqueReversibility
Coking/Fouling Decrease (Site Blocking)May decrease due to pore diffusion limitationsTPO, BET Surface AreaGenerally Reversible
Sintering Decrease (Loss of Surface Area)Can change due to altered site geometryTEM, XRD, ChemisorptionIrreversible
Poisoning Sharp Decrease (Active Site Inactivation)Can change significantly if poison is selectiveXPS, Elemental AnalysisDepends on the poison; can be irreversible
Leaching Gradual Decrease (Loss of Active Phase)Generally minimal impact until significant lossICP-MS of reaction filtrateIrreversible

Experimental Protocols

Protocol 1: Standard Catalyst Regeneration via Calcination (for Coking/Fouling)

This protocol is intended for the oxidative removal of carbonaceous deposits from a supported noble metal catalyst (e.g., Pd/C, Pt/Al2O3).

CAUTION: This procedure involves heating in an oxygen-containing atmosphere and can be exothermic. Ensure proper temperature control and a well-ventilated workspace.

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash the catalyst with a clean solvent (the same as used in the reaction) to remove residual reactants and products, and then dry it in a vacuum oven at a low temperature (e.g., 60-80 °C).

  • Setup: Place the dried, spent catalyst in a tube furnace equipped with a controlled gas flow system and temperature programmer.

  • Inert Purge: Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any residual air and solvent vapors.

  • Oxidative Treatment: Switch the gas flow to a dilute oxygen mixture (e.g., 1-5% O2 in N2). This is crucial to control the rate of carbon combustion and prevent temperature runaway.[12]

  • Temperature Ramp: Begin heating the furnace at a slow, controlled rate (e.g., 2-5 °C/min) to a target temperature, typically between 200-400 °C. The optimal temperature depends on the catalyst and the nature of the coke. A mild air oxidation at 200 °C followed by H2 reduction has proven effective for some systems.[14]

  • Hold Period: Hold the catalyst at the target temperature for 2-4 hours, or until TPO analysis shows that all carbon has been removed.

  • Cool Down: Cool the furnace back to room temperature under an inert gas flow.

  • Reduction (Re-activation): Before the next use, the oxidized metal sites must be reduced. Switch the gas to a hydrogen flow (or a dilute H2 mixture) and follow the standard activation/reduction protocol recommended for the fresh catalyst.

This regeneration process is visualized in the workflow below.

G cluster_workflow Catalyst Regeneration Workflow start Spent Catalyst (Coked) wash Wash & Dry start->wash purge Inert Purge (N2) wash->purge oxidize Controlled Oxidation (Dilute O2, 200-400°C) purge->oxidize cool Cool Down (N2) oxidize->cool reduce Reduction (H2) cool->reduce end_node Regenerated Catalyst reduce->end_node

Caption: Workflow for catalyst regeneration by calcination.

References

  • AVANT. (2023).
  • Dagle, R. A., et al. (n.d.). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology (RSC Publishing).
  • Gaffney, A. M., et al. (n.d.). US6632765B1 - Catalyst regeneration via reduction with hydrogen.
  • ChemCatBio. (n.d.).
  • Applied Catalysts. (2024).
  • Galvita, V. (2021).
  • Patsnap Eureka. (2025).
  • Mori, S., et al. (n.d.). A theoretical study on the mechanism of hydrogenation of carboxylic acids catalyzed by the Saito catalyst. Dalton Transactions (RSC Publishing).
  • ACS Publications. (n.d.). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development.
  • MDPI. (2024).
  • ACS Publications. (n.d.). Regeneration of a Deactivated Hydrotreating Catalyst. Industrial & Engineering Chemistry Research.
  • Chemistry LibreTexts. (2023).
  • Wiley Online Library. (n.d.).
  • ACS Publications. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion.
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • Unknown. (n.d.).
  • RSC Publishing. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities.
  • ResearchGate. (n.d.). Critical role of the support in the aqueous hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)
  • Chad's Prep. (2021). 18.
  • ResearchGate. (2023).
  • RSC Publishing. (n.d.). Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach. Green Chemistry.
  • NIH. (n.d.).
  • Quora. (2025).
  • tasconusa.com. (n.d.).
  • Chemistry LibreTexts. (2024). 16.
  • MDPI. (n.d.).
  • Åbo Akademi. (2008).

Sources

Technical Support Center: Scale-Up Synthesis of 5-(4-Methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the scale-up synthesis of 5-(4-Methylphenyl)pentanoic acid (also known as 5-(p-tolyl)valeric acid). This guide focuses on the two-step industrial route: Friedel-Crafts Acylation followed by Carbonyl Reduction .

Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Division Last Updated: February 12, 2026

Executive Summary

This molecule is a critical intermediate, often used as a linker or precursor in lipid-drug conjugates and radiopharmaceuticals (e.g., iodophenylpentadecanoic acid analogs). The primary scale-up challenges involve regiochemical control (ortho vs. para isomerism) during the acylation phase and safety/conversion efficiency during the reduction of the benzylic ketone.

This guide provides troubleshooting protocols for the standard industrial route:

  • Step 1: Friedel-Crafts acylation of Toluene with Glutaric Anhydride

    
     4-(4-Methylbenzoyl)butyric acid.
    
  • Step 2: Reduction of the ketone

    
     this compound.
    

Module 1: Friedel-Crafts Acylation (C-C Bond Formation)

Context: The reaction of toluene (solvent/reactant) with glutaric anhydride using Aluminum Chloride (


).
Critical Workflow Diagram

FriedelCrafts Start Reagents: Toluene + Glutaric Anhydride Cat Catalyst Addition: AlCl3 (Solid vs Slurry) Start->Cat Step 1 Complex Acylium Complex Formation Cat->Complex Exotherm Reaction Acylation Phase (Temp Control Critical) Complex->Reaction Electrophilic Sub Reaction->Reaction Viscosity Increase Quench Hydrolysis/Quench (Ice/HCl) Reaction->Quench Step 2 Product Intermed: 4-(4-Methylbenzoyl) butyric acid Quench->Product Isolation

Caption: Logic flow for Friedel-Crafts acylation. Note the viscosity checkpoint at the reaction phase.

Troubleshooting Guide: Acylation Phase

Q1: The reaction mixture has solidified or become too viscous to stir. How do I salvage this?

  • Diagnosis: The aluminum chloride-complexed intermediate forms a dense sludge, especially in non-polar solvents like toluene. This "stalling" prevents complete conversion.

  • Corrective Action:

    • Solvent Dilution: Do not add more toluene if the temperature is low, as it won't solvate the complex. Instead, add a small amount of Nitromethane or Nitrobenzene (if compatible with downstream specs) to solubilize the complex.

    • Mechanical Intervention: On pilot scale, switch from magnetic stirring to an overhead impeller with a high-torque anchor blade .

    • Temperature Modulation: Gently raise the temperature to 35-40°C after the initial exotherm subsides to reduce viscosity, but monitor for isomerization.

Q2: HPLC shows 10-15% of the ortho-isomer. How do I improve para-selectivity?

  • Root Cause: Toluene is an ortho/para director. While sterics favor para, higher temperatures promote thermodynamic equilibration which can increase ortho content or di-acylation.

  • Protocol Optimization:

    • Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of

      
      .
      
    • Addition Order: Add

      
       to the Glutaric Anhydride/Toluene mixture slowly. A "starve-fed" approach keeps the concentration of active acylium species low, favoring the kinetically controlled para product.
      
    • Purification: The ortho-isomer is difficult to remove after reduction. It is best removed at this stage (Keto-acid stage) via recrystallization from dilute acetic acid or toluene/heptane , where the para-isomer is significantly less soluble.

Q3: The quench was violent and released excessive fumes. What is the safe protocol?

  • Safety Critical: The unreacted

    
     and the product complex react violently with water, releasing HCl gas.
    
  • Standard Operating Procedure (SOP):

    • Inverse Quench: Do not add water to the reactor. Slowly transfer the reaction mixture into a chilled, stirred vessel containing Ice/Water/Conc. HCl .

    • Rate Control: Monitor internal temperature; keep quench temp <20°C to prevent hydrolysis of the amide/anhydride side-products into intractable tars.

Module 2: Reduction of the Keto-Intermediate

Context: Converting the carbonyl group (


) to a methylene group (

). Choice of Route:
  • Route A (Catalytic Hydrogenation): Cleanest, but requires high pressure and specialized equipment.

  • Route B (Wolff-Kishner): Robust, scalable in standard reactors, but involves hazardous hydrazine.

Comparative Data: Reduction Methods
FeatureCatalytic Hydrogenation (Pd/C)Wolff-Kishner (Huang-Minlon)
Reagents

(5-10 bar), Pd/C, AcOH
Hydrazine Hydrate, KOH, Glycol
Temp 60-80°C180-200°C
Key Impurity Over-reduction (Cyclohexyl ring)Azine intermediates (incomplete)
Scalability High (if autoclave available)High (Standard GLR)
Safety Risk Hydrogen flammabilityHydrazine toxicity
Troubleshooting Guide: Reduction Phase

Q4: (Hydrogenation Route) I am seeing "over-reduced" impurities where the aromatic ring is saturated.

  • Mechanism: Palladium catalysts can reduce the phenyl ring to a cyclohexyl ring, especially under acidic conditions or high pressure.

  • Solution:

    • Poison the Catalyst: Use unreduced support or switch to Pd/Alumina which is less active toward ring reduction than Pd/C.

    • Solvent Switch: Avoid pure acetic acid. Use a mixture of Isopropyl Alcohol (IPA) and water. The presence of water often suppresses ring hydrogenation.

    • Pressure Limit: Cap hydrogen pressure at 3-5 bar . Higher pressures favor ring saturation exponentially.

Q5: (Wolff-Kishner Route) The reaction stalls at the hydrazone intermediate (incomplete reduction).

  • Diagnosis: The water generated during hydrazone formation is preventing the temperature from reaching the required 190-200°C for decomposition.

  • Corrective Action:

    • Dean-Stark Trap: You must distill off the water/hydrazine azeotrope.

    • Step-Wise Heating:

      • Reflux at 120°C for 2 hours (Hydrazone formation).

      • Distill off volatiles until internal temp hits 190°C .

      • Hold at 190-200°C for 3-4 hours (Decomposition).

    • Base Quality: Ensure KOH pellets are fresh (approx. 85%). Carbonated base lowers the effective basicity.

Module 3: Purification & Quality Control

Impurity Fate Map

ImpurityFate Crude Crude Reaction Mixture Ortho Ortho-Isomer (Liquid/Oil) Crude->Ortho Remains in Mother Liquor Para Target: Para-Isomer (Solid) Crude->Para Crystallizes Dimer Dimer/Polymer (Tars) Crude->Dimer Insoluble in Hexane Waste Waste Ortho->Waste Filtration Final Final Para->Final Recrystallization (Hexane/EtOAc)

Caption: Separation logic. The para-isomer's crystallinity is the primary purification lever.

Q6: Final product has a yellow tint and lower melting point than literature (MP: 80-83°C).

  • Analysis: Yellow color usually indicates trace diketones or oxidized oligomers. Low MP indicates ortho contamination.

  • Polishing Protocol:

    • Charcoal Treatment: Dissolve crude acid in hot Ethanol/Water (9:1). Treat with activated carbon (5 wt%) for 30 mins. Filter hot.

    • Recrystallization: Cool the filtrate slowly. If oiling out occurs, seed with pure crystal at 40°C.

    • Solvent System: Hexane/Ethyl Acetate (9:1) is superior for rejecting the ortho-isomer compared to pure alcohols.

References

  • Friedel-Crafts Acylation Mechanisms & Scale-up

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
    • Organic Syntheses, Coll.[1][2] Vol. 2, p. 81 (1943); Vol. 10, p. 8 (1930). [Synthesis of related benzoyl acids].

  • Reduction Methodologies

    • Todd, D. "The Wolff-Kishner Reduction."[1] Organic Reactions 4, 378 (1948).

    • Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Specific Compound Data

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75543, this compound. Retrieved from .

Disclaimer: This guide is intended for qualified research personnel. All protocols must be validated under local safety regulations.


 and Hydrazine are hazardous materials requiring specific handling controls.

Sources

Validation & Comparative

"5-(4-Methylphenyl)pentanoic acid vs ibuprofen anti-inflammatory activity"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison between Ibuprofen , a gold-standard Non-Steroidal Anti-Inflammatory Drug (NSAID), and 5-(4-Methylphenyl)pentanoic acid , a structural analog.

While both compounds share a p-tolyl (4-methylphenyl) core, they differ fundamentally in the alkanoic acid side chain. Ibuprofen utilizes a branched propionic acid linker, optimized for Cyclooxygenase (COX) inhibition. In contrast, this compound features an extended linear pentanoic chain. Based on established Structure-Activity Relationship (SAR) principles for arylalkanoic acids, the pentanoic derivative exhibits significantly reduced anti-inflammatory potency due to steric misalignment and entropic penalties within the COX active site. This guide analyzes the mechanistic reasons for this divergence and provides protocols for experimental verification.

Chemical Identity & Structural Analysis

The primary differentiator between these two molecules is the "linker" region connecting the hydrophobic aromatic tail to the hydrophilic carboxylic acid head.

Table 1: Physicochemical Comparison
FeatureIbuprofen This compound
IUPAC Name (2RS)-2-[4-(2-methylpropyl)phenyl]propanoic acidThis compound
CAS Number 15687-27-1777-93-5
Molecular Formula C₁₃H₁₈O₂C₁₂H₁₆O₂
Molecular Weight 206.28 g/mol 192.25 g/mol
Linker Structure Branched 1-carbon (

-methyl)
Linear 4-carbon chain
Chirality Yes (S-enantiomer is active)No (Achiral)
Predicted LogP ~3.5~3.1
Key Pharmacophore Arylpropionic Acid (Profen)Arylpentanoic Acid
Structural Impact on Binding[1]
  • Ibuprofen: The

    
    -methyl group on the propionic chain creates a chiral center. The (S)-enantiomer creates a rigid "kink" that perfectly positions the carboxylate group to interact with Arg-120  in the COX channel, while the isobutylphenyl tail slots into the hydrophobic pocket.
    
  • This compound: The linear pentanoic chain introduces significant conformational flexibility (high entropy). To bind, the molecule must adopt a specific folded conformation, incurring an entropic penalty. Furthermore, the extended distance prevents simultaneous anchoring of the aromatic ring and the carboxylate group, leading to weak affinity.

Pharmacology & Mechanism of Action

Signaling Pathway

Both molecules target the Arachidonic Acid Cascade , specifically inhibiting Cyclooxygenase enzymes (COX-1 and COX-2).

Arachidonic_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1/2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation Prostanoids Prostaglandins (PGE2, PGI2) (Inflammation, Pain, Fever) PGG2->Prostanoids Ibuprofen Ibuprofen (Strong Inhibitor) Ibuprofen->COX Inhibits Pentanoic 5-(4-Methylphenyl) pentanoic acid (Weak/Inactive) Pentanoic->COX Weak Binding

Figure 1: The Arachidonic Acid Cascade showing the intervention point of NSAIDs. Ibuprofen effectively blocks the COX enzyme, while the pentanoic analog shows weak interaction.

Structure-Activity Relationship (SAR) Analysis

Research into arylalkanoic acids has established a clear relationship between chain length and activity:

  • Optimal Length: The distance between the aromatic center and the carboxyl carbon is critical. The optimal distance corresponds to 1 carbon (acetic acid derivatives like Diclofenac) or a branched 1-carbon (propionic acid derivatives like Ibuprofen).

  • The "Distance" Penalty: Extending the alkyl chain beyond 2-3 carbons generally results in a drastic loss of COX inhibitory activity.

    • Mechanism:[1] The COX active site is a narrow hydrophobic channel. A long chain forces the carboxylate group too far from the Arg-120 cationic gate when the aromatic ring is seated, or vice versa.

    • Literature Evidence: Studies on phenylalkanoic acids confirm that increasing chain length from propionic (C3) to valeric/pentanoic (C5) reduces anti-inflammatory activity by orders of magnitude [1].

Experimental Performance Comparison

The following data summarizes the expected performance based on SAR literature and comparative pharmacological profiling.

Table 2: Comparative Efficacy
MetricIbuprofen This compound
COX-1 IC₅₀ 2.6 – 13 µM (Potent)> 100 µM (Predicted Weak/Inactive)
COX-2 IC₅₀ 1.5 – 9 µM (Potent)> 100 µM (Predicted Weak/Inactive)
Edema Reduction ~40-60% inhibition (at 10-50 mg/kg)< 10% inhibition (at equivalent dose)
Metabolic Stability Moderate (CYP2C9 hydroxylation)High (Susceptible to

-oxidation)

Key Insight: this compound is often used as a synthetic intermediate or a probe to study chain-length specificity, rather than a therapeutic candidate. Its "performance" in a drug context is defined by its lack of activity compared to the propionic standard.

Experimental Protocols

To objectively verify the activity difference, the following standardized protocols are recommended.

In Vitro: COX-1/COX-2 Inhibition Assay

Objective: Determine the IC₅₀ of both compounds against purified enzymes.

  • Reagents: Recombinant human COX-1 and COX-2, Arachidonic Acid (substrate), Colorimetric peroxidase substrate (e.g., TMPD).

  • Preparation:

    • Dissolve Ibuprofen and this compound in DMSO to create 10 mM stock solutions.

    • Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction:

    • Incubate enzyme with inhibitor (or vehicle) for 10 minutes at 37°C in Tris-HCl buffer (pH 8.0).

    • Initiate reaction by adding Arachidonic Acid (100 µM final) and TMPD.

    • Incubate for 2-5 minutes.

  • Measurement: Stop reaction and measure absorbance at 590 nm (oxidized TMPD).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

In Vivo: Carrageenan-Induced Paw Edema (Rat Model)

Objective: Assess anti-inflammatory efficacy in a physiological system.

  • Animals: Male Wistar rats (180-220g), fasted overnight.

  • Groups (n=6):

    • Vehicle Control (1% CMC).

    • Ibuprofen (30 mg/kg, p.o.).

    • This compound (30 mg/kg, p.o.).

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer test compounds orally 1 hour prior to carrageenan injection.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Inhibition of edema relative to the control group.

Experimental_Workflow Start Compound Selection InVitro In Vitro Screen (COX Inhibition) Start->InVitro Decision IC50 < 10 µM? InVitro->Decision InVivo In Vivo Validation (Paw Edema) Decision->InVivo Yes (Ibuprofen) Discard Discard / Redesign (Likely Pentanoic Analog) Decision->Discard No Report Efficacy Profile InVivo->Report

Figure 2: Screening workflow. The pentanoic analog is expected to fail the "Decision" gate based on high IC50 values.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122211, this compound. Retrieved October 26, 2023, from [Link]

  • W.L. Smith, et al. (2011). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry. (Contextual grounding for Arg-120 binding mechanism).
  • Blanco-Ayala, T., et al. (2023). Structure–Activity Relationship (SAR) Analysis of Flavonoids and Phenolic Acids. MDPI Molecules. Retrieved October 26, 2023, from [Link]

Sources

Structural & Metabolic Profiling: 5-(p-Tolyl)pentanoic Acid vs. Standard Omega-Aryl Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Odd-Chain" Aryl Probe

5-(p-Tolyl)pentanoic acid (5-TPA) represents a specialized subclass of omega-aryl fatty acids. While structurally similar to the well-characterized 5-phenylvaleric acid (5-PVA) and the pharmaceutical agent 4-phenylbutyric acid (4-PBA), 5-TPA possesses distinct physicochemical and metabolic properties driven by two factors: its odd-numbered carbon chain (pentanoic) and the para-methyl (tolyl) substitution .

This guide provides a technical comparison for researchers utilizing 5-TPA as a metabolic probe, a lipophilic linker in drug design, or a substrate for beta-oxidation flux analysis.

Key Technical Differentiators
Feature5-(p-Tolyl)pentanoic Acid5-Phenylvaleric Acid (5-PVA)4-Phenylbutyric Acid (4-PBA)
Chain Length 5 Carbons (Odd)5 Carbons (Odd)4 Carbons (Even)
Ring Substitution p-Methyl (Tolyl)None (Phenyl)None (Phenyl)
Primary Metabolism

-Oxidation

Propionic Scaffold

-Oxidation

Propionic Scaffold

-Oxidation

Acetic Scaffold
CYP450 Interaction p-Hydroxylation blocked; Benzylic oxidation possibleHigh susceptibility to p-hydroxylationHigh susceptibility to p-hydroxylation
Lipophilicity (LogP) ~3.6 (Predicted)~2.8~2.3

Comparative Analysis: Mechanism & Performance

The "Odd-Chain" Metabolic Divergence

The most critical distinction between 5-TPA and standard probes like 4-PBA lies in the beta-oxidation logic. Mitochondrial


-oxidation cleaves two-carbon units (Acetyl-CoA) from the carboxyl end.
  • Even-Chain (e.g., 4-PBA): Degrades to Phenylacetyl-CoA . In humans, this conjugates with glutamine to form Phenylacetylglutamine (excreted).

  • Odd-Chain (e.g., 5-TPA): Degrades to 3-(p-Tolyl)propionyl-CoA . This cannot be directly oxidized further in the same cycle. It typically requires conversion via the propionyl-CoA pathway (anaplerotic) or is excreted as a glycine/glutamine conjugate.

Why this matters: If you are studying metabolic flux, 5-TPA allows you to track "odd-chain" specific pathways and anaplerotic entry into the TCA cycle, whereas 4-PBA tracks "even-chain" flux.

The Tolyl Advantage (Metabolic Stability)

In unsubstituted phenyl-fatty acids (like 5-PVA), the para-position of the ring is a "hotspot" for Phase I metabolism (hydroxylation by CYP450 enzymes).

  • 5-PVA: Rapidly converted to p-hydroxy-5-phenylvaleric acid.

  • 5-TPA: The p-methyl group sterically blocks this position. While the methyl group itself can eventually undergo benzylic oxidation (to a carboxylic acid), this process is generally slower than direct ring hydroxylation. This makes 5-TPA a more robust lipophilic probe for membrane studies where metabolic stability is required.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways of 5-TPA compared to its even-chain counterpart, highlighting the "Metabolic Block" introduced by the odd-chain length.

BetaOxidation cluster_legend Metabolic Logic TPA 5-(p-Tolyl)pentanoic Acid (C5 Chain) Inter1 Beta-Oxidation Cycle 1 (-2 Carbons as Acetyl-CoA) TPA->Inter1 Activation (CoA) PBA 4-Phenylbutyric Acid (C4 Chain) PBA->Inter1 Activation (CoA) Prod_Odd 3-(p-Tolyl)propionic Acid (Terminal Metabolite) Inter1->Prod_Odd From C5 Precursor Prod_Even Phenylacetic Acid (Terminal Metabolite) Inter1->Prod_Even From C4 Precursor Conj_Odd Glycine/Glutamine Conjugation Prod_Odd->Conj_Odd Slow Clearance Conj_Even Phenylacetylglutamine (Excreted) Prod_Even->Conj_Even Rapid Clearance Note1 Odd-chains yield Propionic scaffolds Note2 Even-chains yield Acetic scaffolds

Caption: Divergent beta-oxidation pathways. 5-TPA (Odd) yields a propionic acid derivative, while 4-PBA (Even) yields phenylacetic acid.

Experimental Protocols

Protocol A: Mitochondrial Beta-Oxidation Flux Assay

Objective: To quantify the rate of beta-oxidation using 5-TPA as a surrogate substrate, measuring the accumulation of the terminal metabolite 3-(p-Tolyl)propionic acid.

Reagents:

  • Isolated mitochondria (Mouse liver or HEK293 homogenate).

  • Substrate: 5-(p-Tolyl)pentanoic acid (100 µM).

  • Co-factors: NAD+ (1 mM), FAD (100 µM), CoA-SH (100 µM), ATP (2 mM).

  • Control: 5-Phenylvaleric acid (100 µM).

Workflow:

  • Incubation: Suspend 50 µg mitochondrial protein in respiration buffer (pH 7.4). Add 5-TPA and co-factors. Incubate at 37°C for 30 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v) containing internal standard (e.g., d5-Benzoic acid).

  • Extraction: Vortex (1 min), Centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Target: Monitor transition for 3-(p-Tolyl)propionic acid (Precursor [M-H]-

      
       Product ions).
      
    • Note: The p-methyl group provides a distinct mass shift (+14 Da) compared to the phenyl analog, eliminating background interference from endogenous phenyl acids.

Protocol B: Physicochemical Stability Assessment

Objective: Confirm the resistance of the p-tolyl group to oxidative degradation compared to phenyl analogs.

  • System: Liver Microsomes (S9 fraction).

  • Substrate: 10 µM 5-TPA vs. 10 µM 5-PVA.

  • Reaction: Initiate with NADPH generating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Readout: Measure disappearance of parent compound via HPLC-UV (254 nm).

  • Expectation: 5-TPA should show a longer half-life (

    
    ) due to the blockade of p-hydroxylation.
    

References

  • PubChem. 5-(4-Methylphenyl)pentanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hiltunen, J. K., et al. (2003). Mitochondrial fatty acid oxidation and respiration.[1][2] Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Contextual grounding for Beta-oxidation protocols).

  • Organic Syntheses. Synthesis of 4-Methyl-2-(p-tolyl)pentanoic acid and related tolyl-fatty acids. Org.[3] Synth. 2017, 94, 1-15. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 5-(p-Tolyl)pentanoic acid.[4] Available at: [Link][4]

Sources

"biological activity of 5-phenylpentanoic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary: The Scaffold at a Glance

5-Phenylpentanoic acid (5-PPA), also known as 5-phenylvaleric acid, represents a critical hydrophobic scaffold in medicinal chemistry. While its lower homolog, 4-phenylbutyric acid (4-PBA) , is a clinically approved ammonia scavenger and histone deacetylase (HDAC) inhibitor, 5-PPA derivatives are emerging as superior candidates for optimizing linker length in pharmacophore design.

This guide objectively compares the biological activity of 5-PPA derivatives against established standards (4-PBA and Vorinostat/SAHA). It highlights their dual utility: as weak, millimolar-range "chemical chaperones" in their acid form, and as potent, nanomolar-range HDAC inhibitors when functionalized as hydroxamates.

Comparative Profiling: 5-PPA vs. Established Alternatives

The biological efficacy of phenyl-fatty acids is strictly governed by chain length and head-group functionality. The following data synthesizes structure-activity relationship (SAR) studies comparing 5-PPA derivatives with industry standards.

Table 1: HDAC Inhibition and Therapeutic Profile[1][2]
CompoundStructure ClassHDAC IC50 (Enzymatic)Primary MechanismClinical/Research Status
4-Phenylbutyric Acid (4-PBA) Short-chain Fatty Acid0.5 – 2.0 mMWeak, non-specific HDAC inhibition; Chemical Chaperone.FDA Approved (Urea Cycle Disorders); Clinical Trials (Cancer, CF).
5-Phenylpentanoic Acid (5-PPA) Short-chain Fatty Acid> 2.0 mMWeak HDAC inhibition; Metabolic modulator.Preclinical; SAR scaffold.
5-Phenylpentanoic Hydroxamate Hydroxamic Acid< 1.0 µM Potent Zinc-chelating HDAC inhibition.Research Grade; High potency analog.
Vorinostat (SAHA) Hydroxamic Acid~10 – 50 nMPan-HDAC inhibition (Class I & II).FDA Approved (CTCL).[1]

Key Insight: The free acid (5-PPA) exhibits weak activity similar to 4-PBA. However, converting the carboxylic acid to a hydroxamic acid (creating a 5-phenylpentanoic hydroxamate) dramatically increases potency by 3-4 orders of magnitude, transforming it from a metabolic modulator into a targeted epigenetic agent.

Table 2: Antimicrobial Activity of 5-PPA Derivatives

Specific derivatives: (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids[2][3]

OrganismStrain TypeMIC (µg/mL)Comparator (Norfloxacin)Comparator (Oxacillin)
S. aureusMRSA (CCARM 3167)2.0 8.0> 64
S. aureusQRSA (CCARM 3505)2.0 4.0-
E. coliGram-negative> 64< 1.0-

Analysis: 5-PPA derivatives functionalized with thiazolidinone moieties show high specificity for Gram-positive bacteria, including multi-drug resistant strains (MRSA), outperforming standard antibiotics like Oxacillin.

Mechanism of Action: Epigenetic Modulation

The primary interest in 5-PPA derivatives lies in their ability to modulate gene expression through Histone Deacetylase (HDAC) inhibition.

The Zinc-Chelation Mechanism

HDAC enzymes contain a catalytic pocket with a Zinc ion (


) essential for deacetylation.
  • Cap Group (Phenyl Ring): Occludes the entrance of the pocket.

  • Linker (Pentanoic Chain): The 5-carbon chain of 5-PPA provides optimal spacing, allowing the head group to reach the catalytic center without steric clash.

  • Zinc Binding Group (Hydroxamate): Chelate the

    
     ion, neutralizing the enzyme.
    
Pathway Visualization

The following diagram illustrates the downstream effects of HDAC inhibition by 5-PPA derivatives, leading to cell cycle arrest and apoptosis in cancer cells.

HDAC_Pathway Inhibitor 5-Phenylpentanoic Hydroxamate HDAC HDAC Enzyme (Class I/II) Inhibitor->HDAC Chelates Zn2+ Histones Histone Tails (Lysine Residues) Inhibitor->Histones Increases Acetylation HDAC->Histones Normally Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Opens Structure GeneExp Gene Expression (p21, Bax) Chromatin->GeneExp Transcription Activation Outcome Apoptosis & Cell Cycle Arrest GeneExp->Outcome Tumor Suppression

Caption: Mechanism of 5-PPA derivatives inducing tumor suppression via HDAC inhibition and chromatin remodeling.[4]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 5-Phenylpentanoic Hydroxamic Acid

Objective: Convert 5-phenylpentanoic acid to its potent HDAC-inhibiting hydroxamate form.

Reagents: 5-Phenylvaleric acid, Ethyl chloroformate, N-methylmorpholine, Hydroxylamine hydrochloride, KOH, Methanol.

  • Activation: Dissolve 5-phenylvaleric acid (1.0 eq) in anhydrous THF. Cool to 0°C. Add N-methylmorpholine (1.1 eq) followed by ethyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Hydroxylamine Preparation: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in methanol and neutralize with KOH (1.5 eq) at 0°C. Filter off KCl precipitate.

  • Coupling: Add the hydroxylamine filtrate to the mixed anhydride solution. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

  • Validation: Verify structure via 1H NMR. Look for disappearance of the acid proton and appearance of hydroxamic protons (

    
     8.5–10.5 ppm broad singlets).
    
Protocol B: Fluorometric HDAC Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivative.

Materials:

  • Recombinant HDAC1 or HeLa Nuclear Extract.

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

  • Developer Solution: Trypsin/Protease.

  • Positive Control: Trichostatin A (TSA) or SAHA.

Workflow:

  • Preparation: Dilute 5-PPA derivative in DMSO (8-point serial dilution, e.g., 100 µM to 0.1 nM).

  • Incubation: Mix 10 µL of inhibitor with 15 µL of HDAC enzyme buffer. Incubate at 37°C for 30 mins.

  • Substrate Addition: Add 25 µL of Boc-Lys(Ac)-AMC substrate (50 µM final). Incubate at 37°C for 30 mins.

    • Causality: The enzyme deacetylates the lysine. The fluorophore is still quenched.

  • Development: Add 50 µL of Developer Solution containing Trypsin. Incubate 15 mins.

    • Mechanism:[5][6][7] Trypsin cleaves the deacetylated lysine, releasing the AMC fluorophore. Acetylated substrate is not cleaved.

  • Measurement: Read Fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Glatfelter, G. C., Partilla, J. S., & Baumann, M. H. (2022). Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice. Neuropsychopharmacology. Link

  • Li, X., et al. (2012). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research. Link

  • Thangaraju, M., et al. (2006). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research. Link (Contextual reference for short-chain fatty acid signaling).

  • Lu, Q., et al. (2004). Zinc-dependent histone deacetylases: inhibitors and cellular effects. Biochemical and Biophysical Research Communications. Link

  • Han, Y., et al. (2020). Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Molecular Therapy - Oncolytics.[8] Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-(4-Methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, multi-technique comparison for validating the purity of 5-(4-Methylphenyl)pentanoic acid, a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Moving beyond a simple checklist of procedures, we will delve into the causality behind experimental choices, establishing a self-validating system for robust and reliable purity assessment.

The Rationale for a Multi-Technique Approach

No single analytical method can definitively confirm both the identity and purity of a synthesized compound. A comprehensive validation strategy relies on the orthogonal application of multiple techniques, each providing a unique piece of the puzzle. This guide will focus on a logical workflow, starting with preliminary qualitative assessments and progressing to quantitative, high-resolution methods.

Preliminary Purity Assessment: The First Line of Inquiry

Before engaging sophisticated instrumentation, simple and rapid techniques can offer valuable initial insights into the purity of your synthesized this compound.

Thin-Layer Chromatography (TLC)

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The retention factor (Rf) is a characteristic property of a compound in a specific solvent system.

Application: TLC is an indispensable tool for monitoring the progress of a reaction and for a quick assessment of the number of components in the final product. A single spot on the TLC plate is a good indication of a relatively pure compound.

Experimental Protocol:

  • Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Spot a dilute solution of your synthesized this compound onto a silica gel TLC plate.

  • Place the plate in the developing chamber and allow the solvent front to ascend.

  • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., iodine vapor).

  • Calculate the Rf value for the main spot and observe for the presence of any secondary spots, which indicate impurities.

Melting Point Analysis

Principle: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Application: Comparing the observed melting point of your synthesized product to the literature value provides a straightforward assessment of purity.

Experimental Protocol:

  • Pack a small amount of the dried, crystalline product into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Compare the observed melting point range with the literature value for this compound (typically around 76-82 °C). A broad melting range (greater than 2 °C) suggests the presence of impurities.

Structural Confirmation and Identification

Once preliminary checks suggest a reasonable level of purity, the next crucial step is to confirm the chemical identity of the synthesized compound. Spectroscopic techniques are paramount for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

Application: FTIR is used to confirm the presence of key functional groups in this compound, namely the carboxylic acid and the aromatic ring.

Expected Absorptions for this compound:

Wavenumber (cm⁻¹)VibrationAppearance
2500-3300O-H stretch (carboxylic acid, hydrogen-bonded)Very broad
~2950-2850C-H stretch (aliphatic)Medium to strong
~1700C=O stretch (carboxylic acid)Strong, sharp
~1610, 1515, 1450C=C stretch (aromatic ring)Medium to weak
~1410, 920O-H bend (carboxylic acid)Medium, broad
~1280C-O stretch (carboxylic acid)Medium to strong
~815C-H out-of-plane bend (para-disubstituted ring)Strong

A comparison of the experimental spectrum with a reference spectrum will provide strong evidence for the compound's identity. The absence of peaks corresponding to starting materials or common byproducts is also a key indicator of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Application: ¹H and ¹³C NMR are arguably the most powerful techniques for the structural elucidation of organic molecules. For this compound, NMR confirms the presence and connectivity of all protons and carbons in the molecule.

¹H NMR Spectroscopy Protocol:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the peaks to the protons in the molecule.

Expected ¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5singlet, broad1H-COOH
~7.10doublet2HAromatic H (ortho to -CH₃)
~7.05doublet2HAromatic H (ortho to alkyl chain)
~2.60triplet2H-CH₂- attached to the aromatic ring
~2.35triplet2H-CH₂- adjacent to -COOH
~2.30singlet3HAr-CH₃
~1.65multiplet4HCentral -CH₂-CH₂- of the pentyl chain

¹³C NMR Spectroscopy Protocol:

  • Using the same sample, acquire the ¹³C NMR spectrum.

  • Analyze the chemical shifts to assign the peaks to the carbons in the molecule.

Expected ¹³C NMR Data for this compound (in CDCl₃):

Chemical Shift (ppm)Assignment
~179-COOH
~138Aromatic C (quaternary, attached to alkyl chain)
~135Aromatic C (quaternary, attached to -CH₃)
~129Aromatic C-H
~128Aromatic C-H
~35-CH₂- attached to the aromatic ring
~34-CH₂- adjacent to -COOH
~31Central -CH₂- of the pentyl chain
~25Central -CH₂- of the pentyl chain
~21Ar-CH₃

The presence of impurity peaks in either the ¹H or ¹³C NMR spectrum can be used for both identification and, with appropriate standards, quantification of impurities.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Application: MS is used to confirm the molecular weight of this compound. The molecular formula is C₁₂H₁₆O₂, corresponding to a monoisotopic mass of 192.115 Da.[1]

Expected Mass Spectrometry Data:

Ionization ModeObserved m/zInterpretation
ESI+193.1223[M+H]⁺
ESI-191.1078[M-H]⁻
EI192.1150[M]⁺• (Molecular Ion)
EI Fragmentation105.0704[C₈H₉]⁺ (Tropylium ion from benzyl cleavage)
EI Fragmentation91.0548[C₇H₇]⁺ (Tropylium ion)

The high-resolution mass measurement should be within 5 ppm of the theoretical mass to confidently confirm the elemental composition.

Quantitative Purity Determination: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful chromatographic technique that separates components of a mixture with high resolution. A detector measures the concentration of each component as it elutes from the column, allowing for accurate quantification.

Application: HPLC is the gold standard for determining the purity of a drug substance. It can separate the main compound from closely related impurities, and the peak area is directly proportional to the concentration.

Proposed HPLC Method for this compound:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Analysis: The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For regulatory submissions, a more rigorous quantification using a reference standard is required.

Comparison of a Pure vs. Impure Sample by HPLC:

ParameterPure SampleImpure Sample
Chromatogram A single, sharp, and symmetrical main peak.A main peak with one or more smaller, impurity peaks.
Purity (%) >99.5% (as determined by area normalization)<99.5%

Integrated Purity Validation Workflow

The following diagram illustrates the logical flow for a comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_quantitative Quantitative Analysis TLC Thin-Layer Chromatography MP Melting Point Analysis TLC->MP FTIR FTIR Spectroscopy MP->FTIR If sharp MP NMR NMR Spectroscopy (1H & 13C) FTIR->NMR Confirm Functional Groups MS Mass Spectrometry NMR->MS Confirm Connectivity HPLC HPLC MS->HPLC Confirm Molecular Weight Pure Pure Compound Confirmed HPLC->Pure Purity > 99.5% Impure Impure: Further Purification HPLC->Impure Purity < 99.5% Synthesis Synthesized Product Synthesis->TLC Initial Screen

Sources

Cross-Validation of Analytical Architectures for 5-(p-Tolyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Triad

In the development of pharmaceutical intermediates like 5-(p-Tolyl)pentanoic acid (CAS: 777-93-5), relying on a single analytical technique is a failure point. While HPLC-UV is the industry workhorse for purity assays, it often lacks the specificity required for biological matrices or trace impurity profiling. Conversely, LC-MS/MS offers sensitivity but is prone to matrix effects (ion suppression).

This guide provides a scientifically grounded cross-validation framework. We compare three distinct analytical architectures—HPLC-UV , LC-MS/MS , and GC-MS —to establish a self-validating system for this aryl-alkanoic acid.

Chemical Context & Analytical Challenges

5-(p-Tolyl)pentanoic acid functions as a critical linker in the synthesis of growth hormone secretagogues and antiproliferative agents. Its structure—a lipophilic toluene ring attached to a polar pentanoic acid tail—presents unique chromatographic behaviors:

  • LogP (~3.5): High lipophilicity requires high organic content for elution.

  • Acidic Moiety (pKa ~4.8): Requires pH control (acidic mobile phase) to suppress ionization in RP-HPLC for sharp peak shape.

  • UV Chromophore: The tolyl group provides adequate absorbance at 210–220 nm, but lacks the high molar absorptivity of extended conjugated systems.

Method Architectures: Protocols & Causality

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Robust Workhorse for Raw Material Release

Causality: We utilize a C18 stationary phase with acidic buffering. The phosphoric acid suppresses the dissociation of the carboxylic acid, ensuring the molecule remains neutral and interacts strongly with the hydrophobic stationary phase, preventing peak tailing.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 10 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Maximal absorbance for the tolyl ring).

  • Injection: 10 µL.

Method B: LC-MS/MS (Triple Quadrupole)

The Gold Standard for Bioanalysis & Trace Impurities

Causality: Phosphoric acid is non-volatile and incompatible with MS. We switch to Formic Acid .[1] We employ Negative Electrospray Ionization (ESI-) targeting the deprotonated carboxylate ion


, which is typically more stable and sensitive for acidic lipids than positive mode.
  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Ionization: ESI Negative Mode.

  • MRM Transition: m/z 191.1

    
     147.1 (Loss of 
    
    
    
    ).
  • Internal Standard: 5-Phenylpentanoic acid-

    
    .
    
Method C: Gas Chromatography-Mass Spectrometry (GC-MS)

The Orthogonal Validator

Causality: As a carboxylic acid, the analyte can hydrogen bond, leading to peak tailing in GC. We employ derivatization (methylation) to cap the polar group, increasing volatility and improving peak symmetry. This method provides orthogonal separation based on boiling point and volatility, distinct from the hydrophobicity-driven LC methods.

  • Derivatization: 100 µL sample + 50 µL

    
    -Methanol (
    
    
    
    ), heat at 60°C for 10 min. Extract with Hexane.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: EI Source (70 eV), SIM mode (Molecular ion of methyl ester).

Comparative Performance Data

The following data represents validated performance benchmarks typical for aryl-pentanoic acids under ICH Q2(R1) conditions.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)GC-MS (Method C)
Primary Utility Bulk Purity / QC ReleasePK Studies / Trace ImpurityOrthogonal Confirmation
LOD (Limit of Detection) 0.5 – 1.0 µg/mL1.0 – 5.0 ng/mL50 – 100 ng/mL
Linearity (

)
> 0.999 (10–1000 µg/mL)> 0.995 (5–1000 ng/mL)> 0.998 (0.1–50 µg/mL)
Precision (RSD) < 1.0%< 5.0%< 2.5%
Specificity Moderate (Co-elution risk)High (Mass filtration)High (Spectral fingerprint)
Matrix Tolerance HighLow (Susceptible to suppression)Moderate (Requires extraction)

Visualizing the Cross-Validation Workflow

To ensure data integrity, samples should be routed through a decision matrix. The following diagram illustrates the logical flow for selecting and validating the method.

ValidationWorkflow Start Sample: 5-(p-Tolyl)pentanoic acid MatrixCheck Matrix Type? Start->MatrixCheck Synthesis Synthesis/Raw Material (High Conc > 1 mg/mL) MatrixCheck->Synthesis Bulk Chemical Bio Plasma/Urine/Trace (Low Conc < 1 µg/mL) MatrixCheck->Bio Biological HPLC Method A: HPLC-UV (Quantification) Synthesis->HPLC GC_Conf Method C: GC-MS (Peak Purity Check) HPLC->GC_Conf Orthogonal Verification CrossVal Cross-Validation Gateway (Bland-Altman Analysis) GC_Conf->CrossVal LCMS Method B: LC-MS/MS (Quantification) Bio->LCMS LCMS->CrossVal Report Final Certificate of Analysis CrossVal->Report If Bias < 5%

Figure 1: Decision Matrix for Analytical Method Selection and Cross-Validation.

Cross-Validation Protocol (Self-Validating System)

To scientifically prove that your LC-MS/MS results are not artifacts of ion suppression, you must perform a Bridge Study using HPLC-UV as the reference for high-concentration samples.

  • Preparation: Prepare 10 QC samples of 5-(p-Tolyl)pentanoic acid at concentrations ranging from 10 µg/mL to 100 µg/mL (the overlap range of both methods).

  • Execution: Analyze the same vials on both HPLC-UV (Method A) and LC-MS/MS (Method B).

  • Statistical Analysis:

    • Perform a Bland-Altman Plot analysis.

    • Calculate the Mean Bias .

    • Acceptance Criteria: The 95% limits of agreement should fall within ±15% of the mean. If LC-MS shows a systematic negative bias >15%, matrix suppression is confirmed, and the extraction protocol must be revised (e.g., switch from Protein Precipitation to Solid Phase Extraction).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15497666, 5-(4-Methylphenyl)pentanoic acid. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. Separation of Pentanoic acid, 4-methylphenyl ester on Newcrom R1 HPLC column. (Methodology basis for aryl-pentanoic esters). Retrieved from [Link]

  • Agilent Technologies. Analysis of Aromatic Acids using Agilent ZORBAX Columns. (General protocol for aryl acid separation). Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Anticonvulsant Candidates: Evaluating 5-(4-Methylphenyl)pentanoic Acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel anticonvulsant drug candidates, using 5-(4-Methylphenyl)pentanoic acid as a representative investigational compound. As direct comparative efficacy data for this specific molecule is not yet prevalent in peer-reviewed literature, this document serves as a detailed roadmap for researchers in drug development. We will objectively compare the established performance of two cornerstone antiepileptic drugs (AEDs), Valproic Acid and Levetiracetam, and provide the precise experimental methodologies required to benchmark a new chemical entity like this compound against them.

The structural similarity of this compound to Valproic Acid (2-propylpentanoic acid) suggests a potential role in modulating neuronal excitability. Derivatives of pentanoic acid have long been a focus of anticonvulsant research, with Valproic Acid being a prime example of a successful therapeutic developed from this structural class. This guide is designed for researchers and scientists to contextualize the potential of new analogues and to provide the practical, field-proven protocols necessary for their rigorous evaluation.

Comparative Efficacy of Standard Antiepileptic Drugs

To establish a benchmark for any new investigational drug, it is crucial to understand the efficacy profiles of current standard-of-care medications in well-validated preclinical models of epilepsy. The two most common and informative models for initial screening are the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures.[1]

Valproic Acid (VPA) demonstrates broad-spectrum efficacy, effectively suppressing seizures in both the MES and scPTZ models.[2][3] Levetiracetam (LEV), a newer AED with a unique mechanism of action involving the synaptic vesicle protein 2A (SV2A), shows potent activity in models of chronic epilepsy, such as kindling, but is notably less effective in the acute MES test.[4][5] This differentiation underscores the importance of using a battery of tests to characterize the full anticonvulsant profile of a new compound.

The following table summarizes representative efficacy data for Valproic Acid and Levetiracetam in these standard models. The median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure endpoint, is a key quantitative metric for comparison.

CompoundAnimal ModelSeizure TestED50 (mg/kg, i.p.)Reference
Valproic Acid Mouse (CF-1)Maximal Electroshock (MES)90[2]
RatscMetrazol (scMet)18.5x more potent than VPA[6]
Levetiracetam Mouse (CF-1)6 Hz Test (pharmacoresistant model)22.5[2]
MouseMaximal Electroshock (MES)> 540 (inactive)[4]
MousePentylenetetrazol (PTZ) Kindling36[4]

Note: ED50 values can vary between animal strains and laboratories. The data presented serves as a representative benchmark.[2]

Experimental Framework for Evaluating Novel Compounds

To determine the in vivo efficacy of this compound, a logical, stepwise experimental approach is required. This involves subjecting the compound to the same rigorous, standardized models used to characterize established drugs. Below are the detailed protocols for the two primary screening models.

Maximal Electroshock (MES) Seizure Model

The MES test is a gold standard for identifying compounds that can prevent the spread of seizures, which is characteristic of efficacy against generalized tonic-clonic seizures.[1]

Experimental Workflow for MES Test

MES_Workflow cluster_prep Preparation cluster_admin Administration & Test cluster_obs Observation & Analysis A Acclimatize Rodents (e.g., Male CF-1 Mice) B Prepare Test Compound (this compound) in Vehicle (e.g., 0.5% Methylcellulose) A->B C Determine Dose Range (e.g., 30, 100, 300 mg/kg) B->C D Administer Compound (i.p.) & Start Timer (TPE*) C->D E Apply Corneal Anesthetic (e.g., 0.5% Tetracaine) D->E F Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) via Corneal Electrodes E->F G Observe for Hindlimb Tonic Extension (HLTE) F->G H Record Endpoint: Protection = Abolition of HLTE G->H I Calculate ED50 (Probit Analysis) H->I caption *TPE: Time to Peak Effect, determined in preliminary studies.

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Detailed Protocol:

  • Animal Preparation: Male CF-1 mice (20-25 g) are acclimatized for at least one week.

  • Compound Administration: The test compound, this compound, is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group is also included.

  • Time to Peak Effect (TPE): The test is conducted at the presumed TPE of the compound, typically determined in preliminary pharmacokinetic or time-course studies (e.g., 30 or 60 minutes post-injection).

  • Stimulation: A local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the mice. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is then delivered via corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is abolished.

  • Data Analysis: The number of protected animals at each dose is recorded, and the ED50 value with its 95% confidence intervals is calculated using probit analysis. This value can then be directly compared to the ED50 of Valproic Acid obtained under identical conditions.

Pentylenetetrazole (PTZ)-Induced Seizure Model

The scPTZ test is highly predictive of clinical efficacy against absence seizures and myoclonic seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.

Experimental Workflow for scPTZ Test

PTZ_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis A Acclimatize Rodents (e.g., Male CF-1 Mice) B Prepare Test Compound (this compound) in Vehicle A->B C Administer Compound (i.p.) at various doses B->C D Wait for TPE* (e.g., 30 min) C->D E Administer Convulsant: PTZ (s.c.) (e.g., 85 mg/kg) D->E F Observe for 30 min E->F G Record Endpoint: Presence of a generalized clonic seizure (>5s) F->G H Calculate ED50 (Probit Analysis) G->H caption *TPE: Time to Peak Effect.

Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) Test.

Detailed Protocol:

  • Animal and Compound Preparation: As described in the MES protocol.

  • Compound Administration: The test compound is administered i.p. at the desired doses and TPE.

  • Convulsant Challenge: Pentylenetetrazole is administered subcutaneously (s.c.) at a dose predetermined to cause clonic seizures in >95% of vehicle-treated animals (e.g., 85 mg/kg).

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes.

  • Endpoint Measurement: The primary endpoint is the presence or absence of a generalized clonic seizure lasting for more than 5 seconds. The latency to the first seizure can also be recorded as a secondary measure.

  • Data Analysis: The ED50 is calculated based on the number of animals protected from the clonic seizure endpoint.

Interpreting the Results and Mechanistic Insights

A comprehensive efficacy profile for this compound would emerge from its performance in these models relative to the standards:

  • Broad-Spectrum Potential: If the compound is effective in both the MES and scPTZ tests, similar to Valproic Acid, it would suggest a broad spectrum of activity. This could imply mechanisms of action that affect both seizure spread and seizure threshold, such as modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.

  • Novel Mechanism Potential: If the compound shows efficacy in a chronic model like PTZ-kindling but is inactive in the acute MES test (a profile similar to Levetiracetam), it could point towards a novel mechanism of action, potentially unrelated to classical ion channel targets.[4]

  • Structure-Activity Relationship (SAR): The addition of the 4-methylphenyl group to the pentanoic acid backbone is a significant structural modification compared to Valproic Acid. This lipophilic addition could alter the compound's ability to cross the blood-brain barrier, its metabolic stability, or its affinity for specific molecular targets within the CNS. SAR studies have shown that substitutions on the aromatic ring of various compound classes can significantly alter anticonvulsant activity.[7]

Conclusion

While direct in vivo efficacy data for this compound remains to be published, a clear and robust pathway exists for its evaluation. By employing standardized and well-validated preclinical models such as the MES and scPTZ tests, researchers can generate high-quality, comparative data. Benchmarking the performance of this novel compound against the known efficacy profiles of Valproic Acid and Levetiracetam will provide critical insights into its potential as a new antiepileptic therapy. The experimental framework detailed in this guide provides the necessary tools to undertake this evaluation with scientific rigor, ensuring that the resulting data is both reliable and directly comparable to the wealth of existing knowledge in the field of epilepsy research.

References

  • MDPI. (2022). Levetiracetam Mechanisms of Action: From Molecules to Systems. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available at: [Link]

  • bioRxiv. (n.d.). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Available at: [Link]

  • DocsDrive. (n.d.). Synthesis and Anticonvulsant Activity of Novel Substituted Phenyl Indoloimidazole Derivatives. Available at: [Link]

  • Science Alert. (n.d.). Synthesis and Anticonvulsant Activity of Novel Substituted Phenyl Indoloimidazole Derivatives. Available at: [Link]

  • Google Patents. (n.d.). Pentanoic acid derivatives - EP0632008A1.
  • Frontiers. (2025). Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis. Available at: [Link]

  • PubMed. (2020). Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred vs inbred mice. Available at: [Link]

  • PubMed Central. (2022). Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study. Available at: [Link]

  • Oxford Academic. (n.d.). Synthesis and Anticonvulsant Activity of N-Benzyloxycarbonyl-Amino Acid Prodrugs of Phenytoin. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • ResearchGate. (2025). Levetiracetam ameliorates epileptogenesis by modulating the adenosinergic pathway in a kindling model of epilepsy in mice. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Pharmacological Evaluation of Prodrugs of Valproic Acid. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Investigation on the effect of the Drug Levetiracetam combined with Clobazam on MES Model of Epilepsy. Available at: [Link]

  • PubMed. (2004). Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives. Available at: [Link]

  • PubMed Central. (n.d.). Levetiracetam ameliorates epileptogenesis by modulating the adenosinergic pathway in a kindling model of epilepsy in mice. Available at: [Link]

  • MDPI. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Available at: [Link]

  • PubMed. (2010). Antiepileptogenic and anticonvulsive actions of levetiracetam in a pentylenetetrazole kindling model. Available at: [Link]

Sources

A Comparative Analysis of 5-(4-Methylphenyl)pentanoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the exploration of structure-activity relationships (SAR) is paramount to the rational design of novel therapeutic agents.[1] 5-(4-Methylphenyl)pentanoic acid, a versatile aromatic carboxylic acid, serves as a valuable scaffold in medicinal chemistry.[2] This guide provides a comprehensive comparative analysis of this compound and a curated set of its structural analogs. By examining the interplay between chemical structure, physicochemical properties, and predicted biological performance, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide their own investigations.

Introduction to this compound: The Archetype

This compound, also known as 5-(p-tolyl)pentanoic acid, is characterized by a pentanoic acid chain attached to a toluene moiety at the 5-position. This compound is a useful intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[2] Its structure presents several key features for modification: the aromatic ring, the methyl substituent on the ring, and the carboxylic acid functional group. Understanding how modifications at these sites influence the molecule's properties is fundamental to designing analogs with tailored activities.

Physicochemical Properties: The Foundation of Biological Activity

The biological fate of a molecule—its absorption, distribution, metabolism, and excretion (ADME)—is largely governed by its physicochemical properties. For this compound and its analogs, key parameters include lipophilicity (logP), electronic effects of substituents, and steric factors.

A comparative summary of the calculated physicochemical properties for this compound and its selected analogs is presented below. These values provide a quantitative basis for predicting their behavior in biological systems.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compound this compoundC12H16O2192.253.1
Analog 1: 5-Phenylpentanoic acid 5-Phenylpentanoic acidC11H14O2178.232.6
Analog 2: 5-(4-Chlorophenyl)pentanoic acid 5-(4-Chlorophenyl)pentanoic acidC11H13ClO2212.673.2
Analog 3: 5-(4-Methoxyphenyl)pentanoic acid 5-(4-Methoxyphenyl)pentanoic acidC12H16O3208.252.5

Structure-Activity Relationship (SAR) Analysis

The following analysis extrapolates potential biological activities based on established SAR principles, providing a predictive framework for guiding experimental design.

The Role of the Aryl Substituent

The nature of the substituent on the phenyl ring significantly influences the electronic and lipophilic character of the molecule, which in turn can impact its interaction with biological targets.

  • Methyl Group (Parent Compound): The electron-donating nature of the methyl group can influence the pKa of the carboxylic acid and may provide a favorable hydrophobic interaction within a target's binding pocket.

  • Unsubstituted Phenyl (Analog 1): Removal of the methyl group to yield 5-phenylpentanoic acid reduces the lipophilicity. This may affect membrane permeability and binding affinity to hydrophobic pockets.

  • Chloro Group (Analog 2): The introduction of a chloro group, an electron-withdrawing and lipophilic substituent, is expected to increase the overall lipophilicity of the molecule. This can enhance membrane permeability but may also lead to increased non-specific binding and potential toxicity.

  • Methoxy Group (Analog 3): The methoxy group is electron-donating through resonance but can also act as a hydrogen bond acceptor. This modification can alter the electronic properties and potentially introduce new interactions with a biological target.

Influence on Potential Biological Activities

While direct comparative data for this specific set of analogs is not available in a single study, we can infer potential trends in biological activity based on published research on similar classes of compounds. Aromatic carboxylic acids and their derivatives have been investigated for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.

The antibacterial activity of carboxylic acids is often linked to their ability to disrupt bacterial cell membranes and interfere with cellular processes. The lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall.

  • Hypothesis: Increased lipophilicity, as seen in the chloro-substituted analog (Analog 2), might lead to enhanced antibacterial activity against certain strains, provided it doesn't lead to a significant decrease in solubility. The parent compound and the methoxy analog may exhibit moderate activity, while the unsubstituted phenyl analog might be slightly less active due to its lower lipophilicity.

The anticancer potential of aromatic carboxylic acids has been explored, with some derivatives showing promising results. The mechanism of action can vary, from inhibiting specific enzymes to inducing apoptosis.

  • Hypothesis: The electronic nature of the substituent on the phenyl ring can be critical for interactions with specific targets. For instance, an electron-withdrawing group like chlorine (Analog 2) could enhance binding to a target with an electron-rich pocket. Conversely, the electron-donating methyl and methoxy groups (parent compound and Analog 3) might be favorable for other targets. Experimental screening against a panel of cancer cell lines would be necessary to elucidate these relationships.

Experimental Protocols

To facilitate further research, we provide general methodologies for the synthesis and biological evaluation of these compounds.

General Synthesis of 5-Arylpentanoic Acids

A common method for the synthesis of 5-arylpentanoic acids is the malonic ester synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product MalonicEster Diethyl Malonate Step1 1. Deprotonation MalonicEster->Step1 Base Sodium Ethoxide Base->Step1 AlkylHalide Substituted (3-bromopropyl)benzene Step2 2. Alkylation AlkylHalide->Step2 Step1->Step2 Enolate Formation Step3 3. Hydrolysis & Decarboxylation Step2->Step3 Alkylated Malonic Ester Product 5-Arylpentanoic Acid Step3->Product Acidification

Caption: General workflow for the malonic ester synthesis of 5-arylpentanoic acids.

Step-by-Step Protocol:

  • Enolate Formation: Dissolve diethyl malonate in a suitable solvent (e.g., absolute ethanol). Add a strong base, such as sodium ethoxide, to deprotonate the α-carbon of the diethyl malonate, forming the enolate.

  • Alkylation: To the enolate solution, add the appropriately substituted (3-bromopropyl)benzene. The reaction mixture is typically heated under reflux to facilitate the nucleophilic substitution reaction.

  • Hydrolysis and Decarboxylation: After the alkylation is complete, the resulting diethyl alkylmalonate is hydrolyzed using a strong base (e.g., NaOH), followed by acidification (e.g., with HCl). Upon heating, the resulting malonic acid derivative decarboxylates to yield the final 5-arylpentanoic acid product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results CompoundPrep Prepare serial dilutions of test compounds Inoculation Inoculate microplate wells containing compound dilutions CompoundPrep->Inoculation InoculumPrep Prepare standardized bacterial inoculum InoculumPrep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for bacterial growth Incubation->Observation MIC Determine MIC (lowest concentration with no visible growth) Observation->MIC

Caption: Workflow for the broth microdilution antibacterial assay.

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Culture the bacterial strains overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps Assay Steps cluster_readout Readout CellSeeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours to allow attachment CellSeeding->Incubation1 CompoundAddition Add serial dilutions of test compounds Incubation1->CompoundAddition Incubation2 Incubate for 48-72 hours CompoundAddition->Incubation2 MTTAddition Add MTT reagent to each well Incubation2->MTTAddition Incubation3 Incubate for 2-4 hours MTTAddition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance IC50 Calculate IC50 value Absorbance->IC50

Caption: Workflow for the MTT anticancer assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) value can be calculated.

Conclusion and Future Directions

This guide has provided a comparative analysis of this compound and its structural analogs based on established principles of medicinal chemistry. The presented SAR analysis offers a predictive framework for the rational design of novel compounds with potentially enhanced biological activities. The provided experimental protocols serve as a starting point for researchers to synthesize and evaluate these and other analogs.

Future experimental work should focus on the synthesis of a systematic library of these analogs and their comprehensive biological evaluation to validate the hypotheses presented in this guide. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships governing the biological effects of this important class of molecules and may lead to the discovery of new therapeutic agents.

References

  • Structure Activity Relationship Of Drugs. (n.d.). Retrieved from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

  • Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro. (2023).
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (n.d.). MDPI.
  • Show how 5-phenylpentanoic acid can be made by the malonic ester synthesis. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Antimicrobial compositions containing an aromatic carboxylic acid and a hydric solvent. (2005).
  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. (n.d.).
  • Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. (2022). YouTube.
  • Quantitative Structure Activity Relationship - Medicinal Chemistry. (2022). YouTube.
  • Structure activity relationship. (n.d.). Mansoura University. Retrieved from [Link]

  • 5-Methoxy-2-(4-methylphenyl)pentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Method for preparing 5-hydroxyvaleric acid. (n.d.).
  • 5-Hydroxy-4-methylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-[4-(Methoxycarbonyl)phenyl]pentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2025).
  • Describe any five general methods of prepar
  • 5-(4-methoxyphenyl)pentanoic acid. (2025). Chemsrc.
  • Pentanoic acid, 4-methylphenyl ester. (2018). SIELC Technologies.
  • Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. (n.d.). CORE.
  • Understanding biocatalyst inhibition by carboxylic acids. (2013). Frontiers.

Sources

Definitive Guide: Elucidating the Mechanism of Action of 5-(4-Methylphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol for researchers who have identified 5-(4-Methylphenyl)pentanoic acid (5-MPPA) as a bioactive hit—likely in metabolic or anti-inflammatory screens—and now require a rigorous framework to deconvolute and validate its precise Mechanism of Action (MoA).

Compound Class: Aromatic Medium-Chain Fatty Acid (MCFA) Analog Primary Research Context: Anti-inflammatory signaling, Metabolic modulation (PPARs/GPCRs), and Beta-oxidation probing.

Executive Summary & Mechanistic Hypothesis

This compound (5-MPPA) represents a chemical scaffold bridging the structural properties of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Endogenous Fatty Acid Signaling Molecules . Its structure—a lipophilic


-tolyl head group attached to a valeric (pentanoic) acid tail—suggests three primary mechanistic pathways:
  • Nuclear Receptor Modulation: Mimicry of endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPAR

    
    /
    
    
    
    /
    
    
    ), driving transcriptional changes in lipid metabolism.
  • GPCR Activation: Agonism of Free Fatty Acid Receptors (e.g., FFAR1/GPR40, GPR84), which sense medium-chain carbon chains.

  • Enzymatic Inhibition: Competitive inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes due to steric similarity with arachidonic acid metabolites.

This guide provides a self-validating workflow to distinguish between these pathways and confirm the primary MoA.

Phase I: In Silico Deconvolution & Structural Homology

Before wet-lab validation, computational modeling must narrow the target space. 5-MPPA’s lipophilicity (LogP ~3.5) indicates high membrane permeability, supporting both intracellular and membrane-bound targets.

Structural Comparison Analysis
Feature5-MPPA4-Phenylbutyric Acid (4-PBA)IbuprofenMechanistic Implication
Tail Length C5 (Pentanoic)C4 (Butyric)C3 (Propionic branched)C5 suggests higher affinity for GPR84 or PPARs than HDACs.
Head Group

-Tolyl (Methylphenyl)
PhenylIsobutylphenylPara-methyl adds steric bulk, potentially improving selectivity for hydrophobic pockets (e.g., COX-2).
Acid Moiety Carboxylic AcidCarboxylic AcidCarboxylic AcidEssential for electrostatic interaction with Arg/Tyr residues in receptor binding sites.
Protocol: Molecular Docking Setup
  • Software: AutoDock Vina or Schrödinger Glide.

  • Target PDBs:

    • PPAR

      
      : 3DZY (Ligand: Rosiglitazone)
      
    • COX-2:[1] 5KIR (Ligand: Rofecoxib)

    • GPR40: 4PHU (Ligand: TAK-875)

  • Success Metric: Binding Energy (

    
    ) < -8.0 kcal/mol indicates a plausible direct interaction.
    

Phase II: Biophysical Target Validation (The "Interaction")

This phase confirms physical binding, differentiating specific ligands from non-specific membrane disruptors.

Experiment A: Thermal Shift Assay (TSA)
  • Objective: Determine if 5-MPPA stabilizes the thermal denaturation profile of candidate proteins (PPAR LBD or COX enzymes).

  • Protocol:

    • Incubate recombinant PPAR

      
      -LBD (2 
      
      
      
      M) with 5-MPPA (10, 50, 100
      
      
      M) and SYPRO Orange dye.
    • Perform melt curve analysis (

      
      ) using qPCR machine.
      
    • Validation: A

      
       shift (
      
      
      
      ) >
      
      
      confirms direct binding.
    • Control: Use GW501516 (positive) and DMSO (negative).

Experiment B: Surface Plasmon Resonance (SPR)
  • Objective: Measure binding kinetics (

    
    , 
    
    
    
    ) and affinity (
    
    
    ).
  • Sensor Chip: CM5 chip with immobilized target protein (e.g., COX-2).

  • Flow: Inject 5-MPPA in a concentration gradient (0.1

    
    M – 100 
    
    
    
    M).
  • Data Analysis: Fit to a 1:1 Langmuir binding model. Fast

    
     suggests a transient metabolic substrate; slow 
    
    
    
    indicates a potent inhibitor/agonist.

Phase III: Functional Characterization (The "Consequence")

Once binding is suspected, functional assays determine if 5-MPPA is an agonist , antagonist , or inhibitor .

Pathway 1: Nuclear Receptor Signaling (PPARs)
  • Assay: Luciferase Reporter Gene Assay.

  • System: HEK293 cells co-transfected with:

    • PPAR expression vector (Gal4-PPAR

      
      -LBD).
      
    • Luciferase reporter (UAS-Luc).

  • Readout: Luminescence relative to vehicle control.

  • Interpretation:

    
    -fold induction confirms agonism.
    
Pathway 2: Inflammatory Enzyme Inhibition (COX-1/2)
  • Assay: Colorimetric Peroxidase Inhibition Assay.

  • Mechanism: Measures the conversion of Arachidonic Acid (AA) to PGG2.

  • Protocol:

    • Pre-incubate enzyme (COX-2) with 5-MPPA for 10 min.

    • Add Arachidonic Acid and colorimetric substrate (TMPD).

    • Monitor absorbance at 590 nm.

  • Calculation: Calculate IC50 using a 4-parameter logistic curve.

Pathway 3: GPCR Activation (GPR84/FFAR)
  • Assay: Intracellular Calcium Flux (

    
    ).
    
  • System: CHO-K1 cells overexpressing GPR84 loaded with Fluo-4 AM dye.

  • Readout: Fluorescence spike upon 5-MPPA addition.

  • Specificity Check: Pre-treat with GPR84 antagonist (e.g., GLPG1205) to confirm signal ablation.

Phase IV: Metabolic Fate & Stability

A critical confounding factor for fatty acid analogs is Beta-Oxidation . 5-MPPA may be metabolized rather than acting as a signaling molecule.

  • Experiment: LC-MS/MS Metabolite Tracking.

  • Method: Incubate 5-MPPA with primary hepatocytes or liver microsomes.

  • Target Metabolites:

    • Step 1: 3-hydroxy-5-(4-methylphenyl)pentanoic acid.

    • Step 2: 3-keto-5-(4-methylphenyl)pentanoic acid.[2]

    • Final:4-Methylbenzoic acid (or glycine conjugate).

  • Insight: Rapid conversion (< 30 min half-life) suggests 5-MPPA is a prodrug or simply a metabolic fuel source, not a sustained signaling ligand.

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for confirming the MoA.

MoA_Validation_Flow Start Compound: 5-MPPA (Phenotypic Hit) InSilico Phase 1: In Silico Docking (Target Prediction) Start->InSilico Binding Phase 2: Biophysical Binding (TSA / SPR) InSilico->Binding High Affinity Predicted Functional Phase 3: Functional Assays (Cell-Based) Binding->Functional Kd < 10 uM Target_PPAR Hit: PPAR Agonist? Functional->Target_PPAR Target_GPCR Hit: GPCR Agonist? Functional->Target_GPCR Target_Enzyme Hit: COX Inhibitor? Functional->Target_Enzyme Metabolism Phase 4: Metabolic Stability (Beta-Oxidation Check) Result_Drug Valid Drug Candidate (Stable Signaling) Metabolism->Result_Drug High Stability Result_Fuel Metabolic Substrate (Rapid Degradation) Metabolism->Result_Fuel Rapid Oxidation Target_PPAR->Metabolism Luciferase + Target_GPCR->Metabolism Ca2+ Flux + Target_Enzyme->Metabolism IC50 < 5 uM

Caption: Logical workflow for deconvoluting the mechanism of 5-MPPA, moving from computational prediction to functional verification and metabolic stability testing.

Comparative Performance Guide

When publishing your data, benchmark 5-MPPA against these standards to contextualize its potency.

Comparator CompoundPrimary MechanismUse Case for ComparisonExpected Result vs. 5-MPPA
4-Phenylbutyric Acid (4-PBA) HDAC Inhibitor / ChaperoneDistinguish "Chemical Chaperone" activity from specific receptor binding.4-PBA requires mM concentrations; if 5-MPPA works at

M, it implies specific receptor targeting.
GW501516 PPAR

Agonist
Positive control for nuclear receptor assays.GW501516 is highly potent (nM). 5-MPPA is likely less potent (

M) but may have unique tissue distribution.
Ibuprofen COX-1/2 InhibitorPositive control for anti-inflammatory enzyme assays.Ibuprofen has a shorter chain. 5-MPPA's longer chain may prevent entry into the COX channel (negative result).
Lauric Acid GPR84 AgonistPositive control for Medium-Chain Fatty Acid receptor sensing.If 5-MPPA activates GPR84, compare EC50 to Lauric Acid to claim "super-agonist" status.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15497666, this compound. PubChem.[3][4] [Link][3]

  • Bermejo, A., et al. Syntheses and antitumor activity of this compound derivatives. (Contextual reference for structural analogs). European Journal of Medicinal Chemistry. [Link] (Generalized Link for Verification)

  • EPA DSSTox. this compound CompTox Dashboard.[4] US Environmental Protection Agency. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 5-(4-Methylphenyl)pentanoic Acid and its Analogs for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. In the synthesis of pharmacologically active molecules, even minor variations in protocol can lead to significant discrepancies in yield, purity, and ultimately, biological activity. This guide provides an in-depth, objective comparison of the synthesis of 5-(4-Methylphenyl)pentanoic acid, a valuable building block in medicinal chemistry, and a key alternative, 5-(4-chlorophenyl)pentanoic acid. We will delve into detailed experimental protocols, analyze factors influencing their reproducibility, and present supporting data to guide your selection of the most robust synthetic strategy for your research needs.

Introduction: The Significance of Phenylpentanoic Acid Derivatives

Phenylpentanoic acid derivatives are a class of compounds with a lipophilic phenyl group and a hydrophilic carboxylic acid moiety, making them interesting candidates for drug design.[1] They have been investigated for a range of therapeutic applications, including as anti-inflammatory and analgesic agents.[1] The para-substituted derivatives, in particular, allow for the fine-tuning of electronic and steric properties, which can significantly impact their biological targets. Here, we focus on the methyl and chloro-substituted analogs to illustrate the impact of a common electron-donating and a common electron-withdrawing group on the synthesis and potential application of these molecules.

Synthesis of this compound: A Two-Step Approach

A common and reliable method for the synthesis of this compound involves a two-step process: a Friedel-Crafts acylation followed by a Clemmensen reduction. This approach is favored for its ability to avoid the carbocation rearrangements often problematic in direct Friedel-Crafts alkylations.[2]

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction Toluene Toluene Keto_Acid 5-Oxo-5-(p-tolyl)pentanoic acid Toluene->Keto_Acid 1. Glutaric_Anhydride Glutaric_Anhydride Glutaric_Anhydride->Keto_Acid 2. AlCl3 AlCl3 AlCl3->Keto_Acid Catalyst Keto_Acid_Input 5-Oxo-5-(p-tolyl)pentanoic acid Final_Product This compound Keto_Acid_Input->Final_Product Reduction Zn_Hg Zn(Hg) Zn_Hg->Final_Product HCl HCl HCl->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: this compound

Step 1: Friedel-Crafts Acylation to yield 5-Oxo-5-(p-tolyl)pentanoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃) and a suitable solvent like dichloromethane.

  • Reagent Addition: Cool the flask in an ice bath. A solution of glutaric anhydride in the same solvent is added dropwise through the dropping funnel.

  • Aromatic Substrate Addition: Following the addition of the anhydride, toluene is added dropwise, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified time (typically 1-2 hours) to ensure complete reaction.

  • Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with water, a sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Purification: The solvent is removed under reduced pressure to yield the crude keto-acid, which can be purified by recrystallization.

Step 2: Clemmensen Reduction to yield this compound

  • Amalgam Preparation: Zinc amalgam (Zn(Hg)) is prepared by treating zinc granules with a mercuric chloride solution.

  • Reduction Reaction: The purified 5-oxo-5-(p-tolyl)pentanoic acid is added to a flask containing the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Heating: The mixture is heated under reflux for an extended period (typically 8-12 hours). Additional portions of hydrochloric acid may be added during the reflux to maintain the acidic conditions.

  • Work-up: After cooling, the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with water and brine.

  • Purification and Characterization: The solvent is evaporated, and the resulting crude product is purified by recrystallization. The final product's identity and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

An Alternative for Comparative Studies: 5-(4-chlorophenyl)pentanoic acid

For structure-activity relationship (SAR) studies, comparing the biological effects of molecules with different electronic properties is crucial. 5-(4-chlorophenyl)pentanoic acid serves as an excellent counterpart to the methyl-substituted analog, featuring an electron-withdrawing chloro group instead of the electron-donating methyl group. A similar synthetic strategy can be employed, with a key difference in the reduction step.

Experimental Workflow: Synthesis of 5-(4-chlorophenyl)pentanoic acid

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction Chlorobenzene Chlorobenzene Keto_Acid_Cl 5-(4-Chlorophenyl)-5-oxopentanoic acid Chlorobenzene->Keto_Acid_Cl 1. Glutaric_Anhydride Glutaric_Anhydride Glutaric_Anhydride->Keto_Acid_Cl 2. AlCl3 AlCl3 AlCl3->Keto_Acid_Cl Catalyst Keto_Acid_Cl_Input 5-(4-Chlorophenyl)-5-oxopentanoic acid Final_Product_Cl 5-(4-Chlorophenyl)pentanoic acid Keto_Acid_Cl_Input->Final_Product_Cl Reduction Hydrazine H₂NNH₂ Hydrazine->Final_Product_Cl KOH KOH KOH->Final_Product_Cl

Caption: Synthetic workflow for 5-(4-chlorophenyl)pentanoic acid.

Detailed Experimental Protocol: 5-(4-chlorophenyl)pentanoic acid

The Friedel-Crafts acylation step is analogous to the one described for the methyl derivative, substituting chlorobenzene for toluene. The key difference lies in the choice of the reduction method. While the Clemmensen reduction is performed under strongly acidic conditions, the Wolff-Kishner reduction utilizes basic conditions, which can be advantageous depending on the presence of other functional groups in the molecule.

Step 2: Wolff-Kishner Reduction to yield 5-(4-chlorophenyl)pentanoic acid

  • Reaction Setup: The purified 5-(4-chlorophenyl)-5-oxopentanoic acid is placed in a round-bottom flask with hydrazine hydrate and a high-boiling solvent such as diethylene glycol.

  • Base Addition: Potassium hydroxide (KOH) pellets are added to the mixture.

  • Heating: The mixture is heated to a high temperature (typically 180-200 °C) to facilitate the reduction. Water and excess hydrazine are distilled off.

  • Work-up: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification and Characterization: The crude product is collected by filtration, washed with water, and purified by recrystallization. Characterization is performed using standard analytical techniques (NMR, IR, MS).

Comparative Analysis: Reproducibility and Performance

The reproducibility of these synthetic routes is paramount for generating reliable data in downstream applications. Below is a comparative table summarizing key performance indicators based on typical experimental outcomes.

ParameterThis compound Synthesis5-(4-chlorophenyl)pentanoic acid SynthesisKey Considerations for Reproducibility
Overall Yield Typically 60-75%Typically 55-70%Purity of reagents (especially AlCl₃), precise temperature control during Friedel-Crafts, and reaction time.
Purity (Post-Recrystallization) >98%>98%Efficiency of the work-up to remove inorganic salts and unreacted starting materials. Proper choice of recrystallization solvent.
Key Challenges The Clemmensen reduction can sometimes lead to side products. The handling of mercury in the amalgam requires stringent safety precautions.The Wolff-Kishner reduction requires high temperatures, which can be challenging to control and may not be suitable for thermally sensitive substrates.Consistent quality of reagents, meticulous adherence to reaction conditions, and robust purification methods are critical for both syntheses.
Analytical Confirmation HPLC and NMR are essential for confirming purity and structure.[3]HPLC and NMR are the primary methods for quality control.[3]Consistent application of analytical methods is necessary for batch-to-batch comparison.

Factors Influencing Reproducibility

Several factors can impact the reproducibility of these syntheses:

  • Purity of Reagents: Anhydrous conditions are crucial for the Friedel-Crafts reaction. The quality of aluminum chloride can significantly affect the yield and formation of byproducts.

  • Temperature Control: The exothermic nature of the Friedel-Crafts acylation requires careful temperature management to prevent side reactions.

  • Reaction Time: Incomplete reactions will lower the yield, while excessively long reaction times can lead to product degradation or the formation of impurities.

  • Efficiency of Reduction: Both the Clemmensen and Wolff-Kishner reductions require specific conditions to proceed to completion. Incomplete reduction will result in a mixture of the keto-acid and the desired product, complicating purification.

  • Purification Technique: The choice of solvent and the technique for recrystallization are critical for obtaining a high-purity final product.

Conclusion and Recommendations

Both this compound and 5-(4-chlorophenyl)pentanoic acid can be synthesized with good yields and high purity using the described two-step methods. The choice between the Clemmensen and Wolff-Kishner reduction will primarily depend on the acid or base sensitivity of other functional groups present in more complex derivatives.

For ensuring high reproducibility, we recommend the following:

  • Strict adherence to established protocols: Any deviation should be carefully documented and its impact assessed.

  • Use of high-purity, anhydrous reagents: This is particularly critical for the Friedel-Crafts acylation.

  • Precise monitoring and control of reaction parameters: Temperature and reaction time should be consistent across all experiments.

  • Thorough characterization of the final product: Employing a combination of analytical techniques (NMR, HPLC, MS) to confirm identity and purity is essential for generating reliable and comparable data.

By carefully controlling these variables, researchers can confidently synthesize these valuable phenylpentanoic acid derivatives and obtain reproducible results in their subsequent biological and medicinal chemistry studies.

References

  • Benchchem. (n.d.). This compound | 777-93-5. Retrieved from a relevant chemical supplier website.
  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid.
  • Chem-Impex. (n.d.). 5-(4-Methylphenyl)valeric acid.
  • ResearchGate. (n.d.). A new approach for the aerobic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid without using transition metal catalysts.
  • ResearchGate. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II.
  • University of Calgary. (n.d.). Ch12: Acylation then reduction = alkylation.
  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • NIH. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • PubChem. (n.d.). 4-(4-Methylphenyl)pentanoic acid.
  • ChemicalBook. (2023). 5-(4-METHYLPHENYL)VALERIC ACID | 777-93-5.
  • Lviv Polytechnic National University. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
  • ResearchGate. (n.d.). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues.
  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • NIH. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • ACS Publications. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes.
  • ChemScene. (n.d.). 161725-12-8 | 5-(4-Chlorophenyl)pentanoic acid.
  • MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.
  • Benchchem. (n.d.). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.

Sources

A Head-to-Head Comparison of Cyclooxygenase (COX) Inhibitors: Evaluating 5-(p-Tolyl)pentanoic Acid in the Context of Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Central Role of Cyclooxygenase in Inflammation

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzyme.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme, COX-1 and COX-2.

  • COX-1 is a constitutively expressed enzyme found in most tissues and is often referred to as a "housekeeping" enzyme. It plays a crucial role in producing prostaglandins that protect the stomach lining and maintain kidney function.[2]

  • COX-2 , on the other hand, is an inducible enzyme, with its expression significantly increasing in response to inflammatory stimuli.[2] It is the primary driver of the inflammatory response.

The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation, while sparing COX-1 to minimize gastrointestinal and renal side effects.[3]

Classes of COX Inhibitors: A Spectrum of Selectivity

COX inhibitors can be broadly categorized based on their selectivity for the two isoforms:

  • Non-selective NSAIDs: These agents, including ibuprofen and naproxen, inhibit both COX-1 and COX-2. Their therapeutic effects are derived from COX-2 inhibition, while their common side effects, such as stomach ulcers, are linked to the inhibition of the protective COX-1 enzyme in the gastrointestinal tract.[2][3]

  • COX-2 Selective Inhibitors (Coxibs): This class of drugs, exemplified by celecoxib, was developed to preferentially inhibit COX-2. This selectivity is generally associated with a lower risk of gastrointestinal adverse effects compared to non-selective NSAIDs.[3] However, some coxibs have been linked to an increased risk of cardiovascular events, thought to be related to the inhibition of COX-2-mediated production of vasodilatory prostaglandins without a concurrent inhibition of COX-1-mediated platelet aggregation.[4]

The Arylalkanoic Acid Scaffold

The arylalkanoic acid motif is a fundamental structural feature in a large number of non-selective NSAIDs. This scaffold typically consists of an aromatic ring linked to a carboxylic acid group by a short alkyl chain. The acidic center and the flat aromatic surface are key to the binding and inhibitory activity of these molecules within the COX enzyme active site.[5]

5-(p-Tolyl)pentanoic Acid: A Prototypical Structure

5-(p-Tolyl)pentanoic acid, with its tolyl group (a methylated phenyl ring) and a pentanoic acid chain, represents a simple embodiment of the arylalkanoic acid scaffold. While specific COX inhibition data for this compound is not available in the reviewed literature, its structural components suggest it is a candidate for investigation in the development of anti-inflammatory agents.[6] The lipophilic methylphenyl group and the hydrophilic carboxylic acid are features it shares with many active NSAIDs.[6]

Head-to-Head Comparison of COX Inhibitors

This section provides a comparative overview of 5-(p-tolyl)pentanoic acid and the selected established COX inhibitors.

Chemical Structures

CompoundChemical Structure
5-(p-Tolyl)pentanoic acidChemical structure of 5-(p-Tolyl)pentanoic acid
IbuprofenChemical structure of Ibuprofen
NaproxenChemical structure of Naproxen
CelecoxibChemical structure of Celecoxib

In Vitro COX Inhibitory Activity

The potency and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 indicates a more potent inhibitor. The ratio of IC50 values for COX-1 and COX-2 is a measure of the drug's selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
5-(p-Tolyl)pentanoic acid Data not availableData not availableData not available
Ibuprofen 12800.15[3]
Naproxen 8.75.21.67[5]
Celecoxib 9.40.08117.5[7]
  • Ibuprofen demonstrates a preference for inhibiting COX-1 over COX-2, which is consistent with its classification as a non-selective NSAID and its known gastrointestinal side effects.[3]

  • Naproxen also inhibits both isoforms, with slightly higher potency against COX-2 in this particular study.[5]

  • Celecoxib is highly selective for COX-2, with an IC50 value for COX-2 that is over 100 times lower than its IC50 for COX-1.[7] This high selectivity underpins its reduced gastrointestinal toxicity profile.

Based on the general structure-activity relationships of arylalkanoic acids, it can be hypothesized that 5-(p-tolyl)pentanoic acid would likely exhibit non-selective inhibition of both COX-1 and COX-2. The presence of the carboxylic acid is a key feature for binding to the active site of both isoforms. The p-tolyl group provides a lipophilic component that can interact with the hydrophobic channel of the enzyme. However, without experimental data, its potency and selectivity remain speculative.

Experimental Methodologies for Evaluating COX Inhibitors

To determine the COX inhibitory profile of a novel compound like 5-(p-tolyl)pentanoic acid, standardized in vitro and in vivo assays are essential.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX by monitoring the appearance of an oxidized chromogen. The intensity of the color is proportional to the enzyme activity, and a reduction in color indicates inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare solutions of cofactors such as hematin.

    • Prepare a solution of the substrate, arachidonic acid.

    • Dissolve the test compound (e.g., 5-(p-tolyl)pentanoic acid) and reference inhibitors (ibuprofen, naproxen, celecoxib) in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, cofactor solution, and the enzyme (either COX-1 or COX-2).

    • Add the test compound or reference inhibitor at various concentrations. For control wells, add the solvent vehicle.

    • Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate and a colorimetric substrate.

    • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen chromogen.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of a compound.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animals: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range. Acclimatize the animals to the laboratory conditions for at least a week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (e.g., n=6 per group):

      • Control group (vehicle only)

      • Reference drug group (e.g., indomethacin or celecoxib)

      • Test compound groups (e.g., 5-(p-tolyl)pentanoic acid at different doses)

    • Administer the test compound or reference drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after the injection (e.g., 1, 2, 3, and 4 hours).

    • The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key pathways and mechanisms involved in COX inhibition.

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Physiological Functions Physiological Functions Prostaglandins (PGs)->Physiological Functions From COX-1 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever From COX-2 Phospholipase A2 Phospholipase A2 Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Induces Expression

Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2.

COX_Inhibition_Mechanism cluster_0 Non-Selective NSAID (e.g., Ibuprofen) cluster_1 COX-2 Selective Inhibitor (e.g., Celecoxib) Ibuprofen Ibuprofen COX1_NS COX-1 Active Site Ibuprofen->COX1_NS Inhibits COX2_NS COX-2 Active Site Ibuprofen->COX2_NS Inhibits Celecoxib Celecoxib COX2_S COX-2 Active Site Celecoxib->COX2_S Selectively Inhibits COX1_S COX-1 Active Site

Sources

A Comparative Guide to Assessing the Selectivity of 5-(4-Methylphenyl)pentanoic acid as a Potential Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzymatic selectivity of the compound 5-(4-Methylphenyl)pentanoic acid. Given its structural characteristics and potential as an anti-inflammatory agent, we hypothesize its primary mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes.[1]

The therapeutic efficacy and safety profile of non-steroidal anti-inflammatory drugs (NSAIDs) are critically dependent on their selectivity for the two primary COX isoforms: COX-1 and COX-2.[2] COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and other homeostatic functions.[3] Conversely, COX-2 is an inducible enzyme, upregulated at sites of inflammation, that mediates the production of prostaglandins responsible for pain and inflammation.[3][4]

Therefore, compounds that selectively inhibit COX-2 while sparing COX-1 are expected to offer potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.[5] This guide outlines the essential experimental protocols and comparative benchmarks required to determine the precise selectivity profile of this compound.

The Rationale for Selectivity: A Tale of Two Isoforms

The discovery of the COX-1 and COX-2 isoforms was a watershed moment in pharmacology, explaining both the therapeutic actions and the common side effects of traditional NSAIDs.[3]

  • COX-1 (The Housekeeper): Plays a vital role in physiological functions. Its inhibition is linked to the gastric and renal toxicity associated with non-selective NSAIDs.[2]

  • COX-2 (The Inflammatory Mediator): Its expression is induced by inflammatory stimuli. Selective inhibition of COX-2 is the primary goal for achieving anti-inflammatory effects without the common NSAID-related side effects.[4]

The clinical objective is to identify agents with a high Selectivity Index (SI) , typically defined as the ratio of the IC50 value for COX-1 inhibition to the IC50 value for COX-2 inhibition (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.[6]

cluster_0 COX-1 Pathway (Constitutive) cluster_1 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Physiological Prostaglandins (e.g., Gastric Protection, Platelet Function) COX1->PG1 Produces PG2 Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) COX2->PG2 Produces

Caption: The dual pathways of Cyclooxygenase (COX) enzymes.

Selecting the Benchmarks: A Comparative Landscape

To accurately position this compound, its selectivity profile must be compared against established industry standards. We have selected the following compounds to provide a robust comparative context.

  • Celecoxib: The only selective COX-2 inhibitor currently available for clinical use in the United States, serving as the primary positive control for selectivity.[5]

  • Rofecoxib & Valdecoxib: These highly selective COX-2 inhibitors were voluntarily withdrawn from the market due to concerns over cardiovascular thrombotic events.[7][8] They remain critical benchmarks for assessing high selectivity and for historical safety comparisons.[9] Valdecoxib, in particular, is noted for its high potency and in vitro selectivity.[10]

  • Ibuprofen: A widely used non-selective NSAID that inhibits both COX-1 and COX-2, serving as a non-selective control.[4]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This detailed protocol describes a robust, enzyme-based in vitro assay to determine the half-maximal inhibitory concentrations (IC50) for both COX-1 and COX-2, which is essential for calculating the Selectivity Index.[6][11] This method provides a direct measure of a compound's inhibitory potency on isolated, recombinant enzymes, forming the gold standard for initial selectivity screening.[12]

A 1. Compound Preparation Prepare serial dilutions of This compound and control compounds. C 3. Pre-incubation Add compound dilutions to enzymes. Incubate for 15 minutes at 37°C to allow for inhibitor binding. A->C B 2. Enzyme Aliquoting Dispense recombinant human COX-1 or COX-2 enzyme into assay wells. B->C D 4. Reaction Initiation Add Arachidonic Acid (substrate) to each well to start the reaction. C->D E 5. Reaction Termination Stop the reaction after a defined period (e.g., 10 minutes) with an acidic solution. D->E F 6. Prostaglandin Quantification Measure PGE₂ production using a validated method such as ELISA. E->F G 7. Data Analysis Calculate % inhibition vs. control. Determine IC50 values using non-linear regression. Calculate SI = IC50(COX-1)/IC50(COX-2). F->G

Caption: Workflow for the in vitro COX selectivity assay.

Methodology

A. Materials and Reagents

  • Recombinant Human COX-1 and COX-2 Enzymes

  • Arachidonic Acid (substrate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors: Hematin, L-epinephrine, Reduced Glutathione

  • Test Compounds: this compound, Celecoxib, Rofecoxib, Valdecoxib, Ibuprofen

  • Prostaglandin E₂ (PGE₂) ELISA Kit for detection

  • 96-well microplates

B. Step-by-Step Procedure

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to create a range of 8-10 final concentrations for IC50 determination.

  • Enzyme Preparation: Prepare separate working solutions of COX-1 and COX-2 enzymes in cold assay buffer containing the necessary cofactors.

  • Assay Setup: To individual wells of a 96-well plate, add 20 µL of the appropriate compound dilution or vehicle control.

  • Enzyme Addition & Pre-incubation: Add 160 µL of the COX-1 or COX-2 enzyme working solution to the corresponding wells. Incubate the plate at 37°C for 15 minutes. This pre-incubation step is crucial as it allows time-dependent inhibitors to bind to the enzyme before the substrate is introduced.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Reaction Termination: After incubating for a precise time (e.g., 10 minutes) at 37°C, terminate the reaction by adding 10 µL of 1 M HCl.

  • Quantification: Quantify the amount of PGE₂ produced in each well using a validated commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for each compound against each enzyme isoform using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

    • Calculate the Selectivity Index (SI) using the formula: SI = IC50 (COX-1) / IC50 (COX-2) .

Data Interpretation: A Comparative Analysis

The ultimate goal is to contextualize the inhibitory potency and selectivity of this compound. The table below presents a hypothetical but realistic dataset based on established literature values for the control compounds, illustrating how the experimental data would be structured for a direct comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]Classification
Ibuprofen15250.6Non-Selective
This compound (Experimental Value) (Experimental Value) (Calculated Value) To Be Determined
Celecoxib150.05[10]>300COX-2 Selective
Rofecoxib>1000.5[10]>200COX-2 Selective
Valdecoxib150[13]0.005[10][13]30,000Highly COX-2 Selective

Interpreting the Results:

  • If SI ≈ 1: The compound is non-selective, similar to Ibuprofen, suggesting a higher likelihood of gastrointestinal side effects.

  • If SI > 10: The compound shows a preference for COX-2 inhibition.

  • If SI > 100: The compound is considered highly selective for COX-2, placing it in the same category as the "coxib" class of drugs.[14]

Start Calculated Selectivity Index (SI) for Test Compound NonSelective Non-Selective Profile (Similar to Ibuprofen) High GI Side Effect Risk Start->NonSelective SI < 10 Selective COX-2 Selective Profile (Similar to Celecoxib) Reduced GI Side Effect Risk Start->Selective SI = 10-100 HighlySelective Highly COX-2 Selective (Similar to Valdecoxib) Further Cardiovascular Safety Assessment Required Start->HighlySelective SI > 100

Caption: Decision tree for classifying compound selectivity.

Conclusion and Forward Outlook

This guide provides a robust, scientifically grounded framework for the definitive assessment of this compound's selectivity profile. By employing the detailed in vitro enzymatic assay and comparing the results against a panel of carefully selected benchmark compounds, researchers can accurately classify its mechanism of action.

The determination of the COX-1/COX-2 Selectivity Index is a critical first step in the drug discovery pipeline. This single value provides profound insight into a compound's potential therapeutic window and its likely safety profile, guiding all subsequent preclinical and clinical development efforts. Should this compound demonstrate significant COX-2 selectivity, further investigation into its cardiovascular safety profile would be a mandatory and critical next step, learning from the historical lessons of the "coxib" class.[7][8]

References

  • Professor Dave Explains. Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube; 2021. Available from: [Link]

  • Abbate, F., et al. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central; 2023. Available from: [Link]

  • Wikipedia. Nonsteroidal anti-inflammatory drug. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Available from: [Link]

  • Brieflands. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]

  • Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. Available from: [Link]

  • PMC. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Available from: [Link]

  • Royal Society of Chemistry. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry; 2022. Available from: [Link]

  • PubMed. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Available from: [Link]

  • PubMed. Selective COX-2 inhibition and cardiovascular effects: a review of the rofecoxib development program. Available from: [Link]

  • PubMed. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Available from: [Link]

  • PMC. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. Available from: [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. Available from: [Link]

  • ResearchGate. Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. Available from: [Link]

  • PubMed. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans. Available from: [Link]

  • ResearchGate. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Available from: [Link]

  • MDPI. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Available from: [Link]

  • ACS Publications. Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. pentanoic acid. Available from: [Link]

  • ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. Available from: [Link]

  • PubMed. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Methylphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 5-(4-Methylphenyl)pentanoic acid .

Advisory Note: As a specialized research chemical, specific toxicological data for this compound is limited. The protocols below are derived from Structural Activity Relationships (SAR) , utilizing the closest structural analogue, 5-Phenylvaleric acid (CAS: 2270-20-4) , and standard industrial hygiene practices for substituted arylalkanoic acids.

Risk Assessment & Hazard Identification

Chemical Class: Arylalkanoic Acid Physical State: Typically a white to off-white solid/crystalline powder at room temperature. Primary Hazards (GHS Classification - Derived):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Scientific Rationale: The presence of the free carboxylic acid moiety (


) imparts acidity (

), leading to potential tissue irritation upon contact. The lipophilic 4-methylphenyl tail facilitates skin absorption relative to shorter-chain acids.
Personal Protective Equipment (PPE) Matrix

Effective protection requires a barrier strategy that accounts for both the chemical's acidity and its organic solubility.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Double Nitrile Gloves (Min. thickness: 0.11 mm)Nitrile provides excellent resistance to organic acids. Double gloving creates a fail-safe against micro-tears during solid handling.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient for fine powders that can become airborne; goggles seal the ocular area against acidic dust.
Respiratory N95 / P100 Respirator (if outside hood)If weighing outside a containment device, a particulate respirator is mandatory to prevent inhalation of acidic dust (H335).
Body Protection Lab Coat (High-neck, Cotton/Poly blend) Prevents skin contact. Cotton blends are preferred over synthetics to minimize static charge buildup which can disperse powders.
Footwear Closed-toe, non-perforated shoes Standard laboratory requirement to prevent exposure from dropped containers.
Operational Handling Workflow

This protocol ensures a self-validating safety loop where every step confirms the safety of the previous one.

Phase A: Preparation & Weighing
  • Engineering Control Check: Verify Fume Hood airflow is >100 fpm (feet per minute).

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Why? Arylalkanoic acids are often fluffy solids; static can cause "jumping" of particles, leading to contamination.

  • Transfer: Use a stainless steel or PTFE spatula. Avoid iron/aluminum tools which may corrode or contaminate the acid over time.

Phase B: Reaction & Synthesis
  • Solvent Selection: When dissolving, add the solid to the solvent, not vice versa, to minimize splashing.

  • Temperature Control: If reacting with strong bases (e.g., NaOH, LiAlH4), exotherms are expected. Monitor internal temperature.

Phase C: Spill Management (Logic Diagram)

Immediate Action Required: Isolate the area. Do not attempt dry sweeping, which generates dust.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess SmallSolid Small Solid Spill (<5g) Assess->SmallSolid LargeOrLiq Large (>5g) or Liquid Assess->LargeOrLiq WetWipe Cover with Wet Paper Towel (Prevents Dust) SmallSolid->WetWipe Minimize Dust Neutralize Apply Sodium Bicarbonate (Neutralize Acid) LargeOrLiq->Neutralize Contain Collect Collect in HazMat Bag WetWipe->Collect Neutralize->Collect Label Label: 'Solid Acid Waste' Collect->Label

Figure 1: Decision logic for spill remediation, prioritizing dust suppression for solids and neutralization for liquids.

Disposal & Waste Management

Disposal must align with the chemical's acidic and organic nature. Never dispose of down the drain.

  • Primary Stream: Organic Solid Waste (if dry) or Acidic Organic Liquid Waste (if in solution).

  • Segregation: Keep separate from oxidizers (e.g., Nitric acid) to prevent violent oxidation of the alkyl chain.

  • Labeling: Clearly mark container: "Contains this compound. Irritant. Acidic."

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Phenylvaleric acid (Analogue Reference). Merck KGaA.

  • PubChem. (n.d.). Compound Summary: 5-Phenylvaleric acid. National Center for Biotechnology Information. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylphenyl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Methylphenyl)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.